1-(2-Chlorophenyl)imidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGZGKAVJNFVHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199536 | |
| Record name | 1-(2-Chlorophenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51581-50-1 | |
| Record name | 1-(2-Chlorophenyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051581501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chlorophenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 51581-50-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 1-(2-Chlorophenyl)imidazole: A Key Scaffold in Medicinal Chemistry
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 1-(2-Chlorophenyl)imidazole, a heterocyclic compound of significant interest in the field of drug development. The imidazole moiety is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] This document offers a detailed examination of prevalent synthetic methodologies, including classical and modern catalytic approaches, and provides comprehensive protocols for the structural elucidation and characterization of the title compound using contemporary spectroscopic techniques. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the chemistry and analytical science underpinning this important molecular scaffold.
Introduction: The Significance of the Imidazole Moiety
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental structural motif in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[4] The unique electronic properties of the imidazole ring, particularly its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile role in biological systems and its utility as a pharmacophore.[1] The introduction of a 2-chlorophenyl substituent at the N-1 position of the imidazole ring creates this compound, a compound that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active agents.[2] The chloro-substituent provides a site for further chemical modification and influences the overall lipophilicity and electronic nature of the molecule, which can significantly impact its biological activity.
Synthetic Methodologies for this compound
The synthesis of N-aryl imidazoles, such as this compound, has been the subject of extensive research, leading to the development of several reliable synthetic strategies. The choice of method often depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups.
Copper-Catalyzed N-Arylation: The Ullmann Condensation
The Ullmann condensation is a classical and widely employed method for the formation of carbon-nitrogen bonds, specifically for the N-arylation of imidazoles.[5] This reaction typically involves the coupling of an aryl halide with an N-H containing heterocycle in the presence of a copper catalyst.[5][6]
Causality of Experimental Choices:
-
Catalyst: Copper(I) salts, such as CuI or CuBr, are commonly used. The catalytic cycle is believed to involve the formation of a copper(I)-imidazolate species, which then undergoes oxidative addition with the aryl halide.[7]
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential to deprotonate the imidazole, thereby facilitating the formation of the nucleophilic imidazolate anion.[7]
-
Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.[5]
-
Ligands: Modern variations of the Ullmann reaction often employ ligands, such as 1,10-phenanthroline or various diamines, to stabilize the copper catalyst, increase its solubility, and promote the coupling reaction under milder conditions.[8]
Experimental Protocol: Ullmann N-Arylation of Imidazole
-
To a dried round-bottom flask, add imidazole (1.0 eq), 1-chloro-2-iodobenzene or 1-bromo-2-chlorobenzene (1.1 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous dimethylformamide (DMF) via syringe.
-
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of the Ullmann Condensation Workflow:
Caption: Workflow for Ullmann N-Arylation.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[9][10][11] The synthesis of this compound can be significantly expedited using this approach.
Causality of Experimental Choices:
-
Microwave Irradiation: Microwaves provide rapid and uniform heating of the reaction mixture, which can enhance reaction rates and minimize the formation of side products.[10]
-
Solvent-Free or High-Boiling Solvents: Microwave synthesis can often be performed under solvent-free conditions or with a minimal amount of a high-boiling solvent to efficiently absorb microwave energy.
Experimental Protocol: Microwave-Assisted N-Arylation
-
In a microwave reaction vessel, combine imidazole (1.0 eq), 1-chloro-2-iodobenzene (1.1 eq), copper(I) oxide (CuO, 0.05 eq), and potassium carbonate (1.5 eq).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a short duration (e.g., 15-30 minutes).
-
After cooling, dissolve the residue in dichloromethane and filter to remove inorganic salts.
-
Wash the filtrate with water, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the product by chromatography.
Characterization of this compound
The unambiguous identification and confirmation of the structure of this compound require a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the imidazole and the 2-chlorophenyl rings. The imidazole protons typically appear in the aromatic region (δ 7-8 ppm), with the proton at the C2 position being the most deshielded. The protons of the 2-chlorophenyl group will exhibit a complex multiplet pattern due to spin-spin coupling.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will show characteristic signals for the carbon atoms of both the imidazole and the 2-chlorophenyl rings. The chemical shifts of the imidazole carbons are typically in the range of δ 117-138 ppm. The carbons of the 2-chlorophenyl ring will appear in the aromatic region, with the carbon atom attached to the chlorine atom showing a characteristic chemical shift.
| Spectroscopic Data for this compound | |
| Technique | Expected Chemical Shifts (δ ppm) / Peaks |
| ¹H NMR | Imidazole Protons: ~7.2-7.8 ppm; 2-Chlorophenyl Protons: ~7.3-7.6 ppm |
| ¹³C NMR | Imidazole Carbons: ~117-138 ppm; 2-Chlorophenyl Carbons: ~127-135 ppm |
| FT-IR (cm⁻¹) | ~3100 (Aromatic C-H stretch), ~1600 (C=N stretch), ~1500 (C=C stretch), ~750 (C-Cl stretch) |
| Mass Spec (m/z) | Molecular Ion (M⁺): 178.03 (Calculated for C₉H₇ClN₂) |
Diagram of the Characterization Workflow:
Caption: Workflow for Spectroscopic Characterization.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching, C=N and C=C stretching of the imidazole and phenyl rings, and the C-Cl stretching vibration.[12][13]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₇ClN₂), the electron ionization mass spectrum will show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (178.62 g/mol ).[14] The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).
Relevance in Drug Development
Derivatives of this compound have been investigated for a variety of therapeutic applications. The imidazole core is a key component in many antifungal agents, such as clotrimazole and miconazole, which inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. The presence and position of the chloro-substituent on the phenyl ring can modulate the antifungal activity and pharmacokinetic properties of these compounds. Furthermore, substituted imidazoles are being explored as potential anticancer, anti-inflammatory, and antiviral agents, making this compound a valuable starting material for the synthesis of new drug candidates.[2][3]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The methodologies discussed, particularly the advancements in copper-catalyzed N-arylation and microwave-assisted synthesis, offer efficient routes to this important chemical intermediate. The detailed characterization protocols using NMR, FT-IR, and Mass Spectrometry provide a robust framework for the structural verification and quality control of the synthesized compound. A thorough understanding of the synthesis and properties of this compound is crucial for its effective utilization in the discovery and development of novel therapeutic agents.
References
- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. clinmedkaz.org [clinmedkaz.org]
- 4. nbinno.com [nbinno.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 8. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. benthamscience.com [benthamscience.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. rsc.org [rsc.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. This compound [webbook.nist.gov]
Physical and chemical properties of 1-(2-Chlorophenyl)imidazole.
An In-depth Technical Guide to 1-(2-Chlorophenyl)imidazole
Introduction: A Core Heterocycle in Modern Chemistry
This compound, with CAS Registry Number 51581-50-1, is a substituted aromatic heterocyclic compound that has garnered interest within the scientific community. It belongs to the imidazole family, a class of five-membered diazole heterocycles integral to numerous biological processes and synthetic applications. The imidazole ring system is a fundamental building block in nature, most notably found in the amino acid histidine and the hormone histamine, where it plays a crucial role in enzymatic catalysis and cell signaling.[1]
The structure of this compound is characterized by an imidazole ring linked at the N1 position to a phenyl ring, which is substituted with a chlorine atom at the ortho (position 2) position.[2] This specific substitution pattern—the presence and location of the chlorine atom—significantly influences the molecule's electronic properties, steric hindrance, lipophilicity, and ultimately, its chemical reactivity and biological activity.[2] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, offering insights into its synthesis, analysis, and potential applications for professionals in research and drug development.
Physicochemical Properties
The fundamental physical and chemical characteristics of a compound are critical for its handling, formulation, and application. The properties of this compound are summarized below, reflecting its aromatic and heterocyclic nature.
| Property | Value | Source(s) |
| CAS Number | 51581-50-1 | [2][3][4] |
| Molecular Formula | C₉H₇ClN₂ | [2][3][4] |
| Molecular Weight | 178.62 g/mol | [2][3][4] |
| Appearance | Liquid | [2] |
| Boiling Point | 108 °C / 1 torr | [4] |
| Density | 1.25 g/cm³ | [4] |
| Refractive Index (n²⁰/D) | 1.5900 | [4] |
| Solubility | Moderate solubility in organic solvents; limited in water. | [2] |
Causality and Insights:
-
Molecular Structure and State: The compound's molecular weight and structure contribute to its liquid state at room temperature, with a relatively high boiling point indicative of significant intermolecular forces (dipole-dipole interactions).
-
Solubility Profile: The presence of the hydrophobic chlorophenyl ring dominates the molecule's character, leading to limited aqueous solubility.[2] However, the nitrogen atoms in the imidazole ring can participate in hydrogen bonding, affording moderate solubility in polar organic solvents. This balance of hydrophobicity and polarity is a key consideration in drug design for membrane permeability and interaction with biological targets.
-
Influence of the Chlorine Atom: The electronegative chlorine atom at the ortho position creates a dipole moment and influences the electronic distribution across the phenyl ring. This can affect the molecule's interaction with biological macromolecules and its metabolic stability.[2]
Spectroscopic Profile for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and purity of this compound. The expected spectral characteristics are detailed below, based on data from analogous structures and foundational principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the ortho-substitution.
-
Chlorophenyl Protons (4H): These protons would appear in the aromatic region (approx. δ 7.2-7.8 ppm). The ortho-substitution pattern leads to a complex multiplet structure.
-
Imidazole Protons (3H): The proton at the C2 position of the imidazole ring (between the two nitrogens) would be the most deshielded, appearing as a singlet around δ 7.8-8.2 ppm. The protons at C4 and C5 would appear as distinct signals, likely between δ 7.0-7.5 ppm. The exact shifts are influenced by the anisotropic effect of the adjacent phenyl ring. This is consistent with data from similarly structured imidazole derivatives.[5][6]
-
-
¹³C NMR: The carbon NMR spectrum provides a map of the carbon skeleton.
-
Chlorophenyl Carbons (6C): Six distinct signals are expected in the aromatic region (approx. δ 120-140 ppm). The carbon atom bonded to chlorine (C-Cl) would show a characteristic shift around δ 130-135 ppm.
-
Imidazole Carbons (3C): The C2 carbon is the most deshielded, appearing around δ 135-145 ppm. The C4 and C5 carbons would resonate at lower field strengths, typically between δ 115-130 ppm.[6]
-
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule. Key absorption bands for this compound would include:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
~1600, 1500, 1475 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic phenyl and imidazole rings.[6][7]
-
~1100-1000 cm⁻¹: C-N stretching vibrations.
-
~750 cm⁻¹: A strong band indicating ortho-disubstitution on the phenyl ring (C-H out-of-plane bending).
-
~800-600 cm⁻¹: C-Cl stretching vibration. A reference gas-phase IR spectrum is available in the NIST Chemistry WebBook for detailed comparison.[3]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A prominent molecular ion peak would be observed at m/z 178.
-
Isotope Peak (M+2)⁺: Due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes), an M+2 peak at m/z 180 with an intensity of approximately one-third of the M⁺ peak is a definitive characteristic.[8]
-
Key Fragments: Fragmentation may involve the loss of HCN (m/z 27) from the imidazole ring or cleavage of the bond between the two rings.[8]
Chemical Synthesis and Analysis Workflow
Understanding the synthesis and subsequent analysis is crucial for ensuring the quality and reliability of the compound for research purposes.
General Synthesis Pathway
While various methods exist for synthesizing substituted imidazoles, a common and robust approach is the Radziszewski reaction or variations thereof. This involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt). For N-substituted imidazoles like the topic compound, a primary amine (2-chloroaniline) would be used instead of ammonia.
A representative workflow for a related synthesis is outlined below.[9]
References
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. CAS 51581-50-1: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound [webbook.nist.gov]
- 4. 51581-50-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. derpharmachemica.com [derpharmachemica.com]
1-(2-Chlorophenyl)imidazole mechanism of action.
An In-depth Technical Guide to the Mechanism of Action of 1-(2-Chlorophenyl)imidazole
Abstract
This compound is a heterocyclic organic compound featuring a central imidazole ring substituted with a 2-chlorophenyl group. As a member of the broader class of N-substituted imidazoles, its mechanism of action is primarily rooted in its potent ability to interact with and inhibit heme-containing enzymes, most notably those of the cytochrome P450 (CYP) superfamily. This guide provides a detailed exploration of this core mechanism, its therapeutic applications, the key experimental methodologies used for its characterization, and its toxicological implications. By synthesizing foundational biochemical principles with field-proven experimental insights, this document serves as a technical resource for researchers and drug development professionals.
Introduction: The Imidazole Moiety as a Bioactive Scaffold
The imidazole ring is a fundamental scaffold in medicinal chemistry, present in numerous pharmaceuticals and endogenous molecules like the amino acid histidine. Its biological activity is largely dictated by the basic nitrogen atom (N-3) within the five-membered ring. This nitrogen possesses a lone pair of electrons, making it an excellent coordinating ligand for metal ions, particularly the iron atom within the heme prosthetic group of various enzymes.
The addition of a chlorophenyl group, as in this compound, modulates the molecule's lipophilicity, electronic properties, and steric profile, which in turn influences its binding affinity and selectivity for specific enzyme targets. While this compound is a valuable research tool, its primary significance lies in its representative function as an inhibitor of cytochrome P450 enzymes, a mechanism shared by a vast array of clinically important antifungal and anticancer drugs.
Primary Mechanism of Action: Inhibition of Cytochrome P450 Enzymes
The central mechanism of action for this compound and related N-substituted imidazoles is the direct inhibition of cytochrome P450 (CYP) enzymes. CYPs are a superfamily of heme-containing monooxygenases responsible for the metabolism of a wide array of xenobiotics (including drugs) and endogenous compounds.[1][2]
Molecular Interaction: Coordination with Heme Iron
The inhibitory action is a direct consequence of the imidazole's molecular structure. The unprotonated N-3 nitrogen of the imidazole ring acts as a strong nucleophile and directly coordinates with the ferric (Fe³⁺) or ferrous (Fe²⁺) iron atom at the center of the CYP enzyme's heme group. This binding event displaces the weakly-bound water molecule that typically occupies this sixth coordination site in the enzyme's resting state.[3]
This coordination bond is strong and reversible, leading to competitive inhibition. The inhibitor molecule physically occupies the active site, preventing the binding and subsequent metabolism of the enzyme's intended substrate.[4]
Causality Insight: The strength of this interaction is fundamental to the potency of imidazole-based drugs. The direct, high-affinity coordination to the catalytic iron atom makes these compounds highly effective inhibitors, often with potencies in the nanomolar to low micromolar range for various CYP isoforms.[5]
Visualizing the Mechanism: The CYP Catalytic Cycle and its Inhibition
The following diagram illustrates the normal catalytic cycle of a CYP enzyme and the point of inhibition by an imidazole compound.
Caption: CYP catalytic cycle and point of competitive inhibition.
Consequences of CYP Inhibition: Drug-Drug Interactions
The potent inhibition of human CYP enzymes is a double-edged sword. While it is the basis for therapeutic action against fungal pathogens, it is also a primary cause of adverse drug-drug interactions (DDIs).[2][6] Five human CYP isoforms (CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2) are responsible for metabolizing approximately 90% of clinically used drugs.[2]
If this compound or a related compound is co-administered with a drug that is metabolized by an inhibited CYP isoform, the metabolism of that drug will slow down. This leads to its accumulation in the bloodstream, increasing the risk of dose-dependent toxicity.[7] For this reason, assessing the potential for CYP inhibition is a mandatory step in modern drug development, guided by regulatory agencies like the FDA.[8][9]
Therapeutic Application: The Antifungal Mechanism
The most prominent therapeutic application of this inhibitory mechanism is in antifungal agents. Fungi, being eukaryotes, share many biochemical pathways with humans. However, their cell membranes utilize ergosterol instead of cholesterol. The synthesis of ergosterol is a multi-step process that relies on a fungal-specific CYP enzyme: lanosterol 14α-demethylase (CYP51) .[10][11][12]
Imidazole-based antifungal drugs, such as clotrimazole and miconazole, function by selectively inhibiting fungal CYP51.[13][14] The N-3 atom of the imidazole ring binds to the heme iron of CYP51, halting the demethylation of lanosterol.[10][12] This leads to two critical downstream effects:
-
Depletion of Ergosterol: The cell is deprived of a crucial component needed for membrane integrity and fluidity.[14]
-
Accumulation of Toxic Sterol Precursors: The buildup of methylated sterol precursors disrupts membrane structure and function, leading to increased permeability and ultimately inhibiting fungal growth (fungistatic) or causing cell death (fungicidal).[12][14]
Some evidence also suggests that imidazole derivatives can induce the production of reactive oxygen species (ROS) in fungal cells, contributing to their antifungal effect through oxidative stress.[15]
Caption: Antifungal mechanism via inhibition of CYP51.
Experimental Characterization: Protocols and Insights
The inhibitory effect of compounds like this compound is characterized using a series of well-established in vitro assays. These protocols are designed to be self-validating systems through the use of specific substrates, positive controls, and precise analytical quantification.
Protocol 1: IC₅₀ Determination using Human Liver Microsomes (HLMs)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific CYP enzyme by 50% (the IC₅₀ value).
Expertise & Causality: HLMs are used because they are a rich source of the major drug-metabolizing CYP enzymes in a biologically relevant membrane-bound context.[16][17] An isoform-specific substrate is chosen—a compound that is predominantly metabolized by a single CYP enzyme—to ensure the measured activity is not confounded by other enzymes.[18] The reaction requires NADPH as a cofactor, which provides the reducing equivalents necessary for the CYP catalytic cycle.[18]
Step-by-Step Methodology:
-
Preparation: A master mix is prepared in a potassium phosphate buffer (pH 7.4) containing pooled human liver microsomes and an isoform-specific probe substrate (at a concentration near its Km for sensitivity).[18]
-
Inhibitor Addition: The test compound, this compound, is serially diluted (typically in DMSO) and added to the reaction plate to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). A vehicle control (DMSO only) and a positive control inhibitor (a known inhibitor for that isoform) are included.[7]
-
Pre-incubation: The plate is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzymes.
-
Reaction Initiation: The reaction is initiated by adding a pre-warmed solution of the cofactor, NADPH.[18]
-
Incubation: The reaction proceeds at 37°C for a predetermined time (e.g., 10-20 minutes) that is within the linear range of metabolite formation.[18][19]
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, typically acetonitrile, often containing an internal standard for analytical purposes. This step precipitates the proteins and halts all enzymatic activity.
-
Analysis: The samples are centrifuged to pellet the precipitated protein. The supernatant, containing the metabolite of interest, is then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][17]
-
Data Processing: The rate of metabolite formation at each inhibitor concentration is calculated and compared to the vehicle control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.[7]
Protocol 2: Spectral Binding Assay
This assay directly measures the binding of the inhibitor to the CYP heme iron and determines the spectral binding constant (Kₛ).
Expertise & Causality: This method provides direct evidence of the binding mechanism. Imidazole compounds are known as "Type II" ligands. Their nitrogen atom coordinates with the heme iron, causing a distinct change in the UV-Vis absorbance spectrum of the P450 enzyme.[3] This results in a peak around 425-435 nm and a trough around 390-420 nm in the difference spectrum.[3] Measuring the magnitude of this spectral shift as a function of inhibitor concentration allows for the calculation of the binding affinity.
Step-by-Step Methodology:
-
Preparation: Purified, recombinant CYP enzyme is diluted to a known concentration (e.g., 1-2 µM) in a suitable buffer (e.g., potassium phosphate).
-
Spectrophotometer Setup: The solution is divided equally into two matched cuvettes. A baseline absorbance reading is taken using a dual-beam spectrophotometer to establish a zero-absorbance reference.[20]
-
Ligand Titration: Small aliquots of a concentrated stock solution of this compound are added sequentially to the sample cuvette. An equal volume of solvent is added to the reference cuvette to correct for dilution.
-
Spectral Scans: After each addition and a brief equilibration period, a difference spectrum is recorded (typically from 350 nm to 500 nm).[21]
-
Data Analysis: The difference in absorbance (ΔA = A_peak - A_trough) is plotted against the ligand concentration. The data are then fitted to a hyperbolic or quadratic binding equation to determine the maximum spectral shift (ΔA_max) and the spectral dissociation constant (Kₛ).
Representative Quantitative Data
While specific inhibition constants for this compound are not widely published, data from structurally similar imidazole derivatives illustrate the typical potency and profile. The following table consolidates published Kᵢ and Kₛ values for related compounds, demonstrating the high-affinity binding and potent inhibition characteristic of this class.
| Compound | Enzyme | Parameter | Value (µM) | Reference |
| 1-(4-Chlorophenyl)imidazole | CYP2B4 | Kₛ | 0.125 | [1] |
| Sulconazole | CYP2C9 | Kᵢ | 0.01 | [5] |
| Sulconazole | CYP2C19 | Kᵢ | 0.008 | [5] |
| Miconazole | CYP2C19 | Kᵢ | 0.05 | [5] |
| Clotrimazole | CYP3A4 | Kᵢ | 0.02 | [5] |
| Tioconazole | CYP3A4 | Kᵢ | 0.02 | [5] |
Trustworthiness Insight: The consistency of low micromolar to nanomolar inhibition constants across multiple CYP isoforms for various N-substituted imidazoles provides a strong, self-validating body of evidence for the core mechanism described.[5] The choice of the 2-chloro versus another isomer (e.g., 4-chloro) can subtly alter the binding affinity by changing how the molecule fits within the active site, demonstrating the remarkable malleability of P450 enzymes.[1]
Conclusion
The mechanism of action of this compound is a clear and potent example of structure-function relationships in medicinal chemistry. Its primary activity is the direct, competitive inhibition of cytochrome P450 enzymes via coordination of its imidazole nitrogen to the heme iron. This mechanism is therapeutically exploited in antifungal drugs that target the fungal-specific CYP51 enzyme, disrupting ergosterol synthesis. However, this same mechanism is responsible for significant drug-drug interaction liabilities when human drug-metabolizing CYPs are inhibited. The experimental protocols detailed herein—IC₅₀ determination in HLMs and spectral binding assays—represent the industry-standard, validated methods for characterizing this critical molecular interaction, providing essential data for drug discovery, development, and regulatory assessment.
References
- 1. Structural and Thermodynamic Consequences of 1-(4-Chlorophenyl)imidazole Binding to Cytochrome P450 2B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a high throughput cytochrome P450 ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. criver.com [criver.com]
- 9. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 10. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. mdpi.com [mdpi.com]
- 14. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 17. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 18. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. courses.washington.edu [courses.washington.edu]
- 21. researchgate.net [researchgate.net]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 1-(2-Chlorophenyl)imidazole Derivatives
Introduction: The Structural Imperative in Drug Discovery
In the landscape of modern medicinal chemistry, the imidazole scaffold stands as a cornerstone, underpinning the therapeutic efficacy of a diverse array of pharmaceutical agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[3][4] For researchers, scientists, and drug development professionals, a profound understanding of the three-dimensional architecture of these molecules is not merely an academic exercise; it is a critical prerequisite for rational drug design and the optimization of therapeutic performance. The precise arrangement of atoms within a crystal lattice, dictated by a delicate interplay of intramolecular and intermolecular forces, governs a molecule's solubility, stability, and, most importantly, its interaction with biological targets.[5]
This in-depth technical guide focuses on the crystal structure of a specific subclass of these vital compounds: 1-(2-Chlorophenyl)imidazole derivatives. By delving into the intricacies of their synthesis, crystallization, and single-crystal X-ray diffraction analysis, we aim to provide a comprehensive resource that illuminates not only the "what" but also the "why" behind the experimental methodologies. This guide is structured to offer field-proven insights, ensuring that the described protocols are not just a series of steps but a self-validating system for achieving and interpreting high-quality crystallographic data.
Synthesis and Crystallization: From Molecular Blueprint to Crystalline Form
The journey to elucidating a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals. The choice of synthetic route and crystallization method is paramount, as the quality of the resulting crystals directly impacts the resolution and reliability of the X-ray diffraction data.
Synthetic Pathway: A Generalized Approach
A common and effective method for the synthesis of tetrasubstituted imidazole derivatives, including those with a chlorophenyl moiety, is a one-pot condensation reaction. This approach, often carried out in a solvent like glacial acetic acid, involves the reaction of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde (e.g., 2-chlorobenzaldehyde), a primary amine or ammonia source (e.g., ammonium acetate), and, in the case of 1-substituted derivatives, a primary amine.
Experimental Protocol: Synthesis of a 1-(Aryl)-2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole Derivative
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine equimolar amounts of benzil, 2-chlorobenzaldehyde, the desired primary amine (e.g., aniline or a derivative thereof), and a slight excess of ammonium acetate.
-
Solvent Addition: Add glacial acetic acid as the solvent to the reaction mixture. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction Execution: Heat the mixture to reflux with continuous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product. Filter the solid, wash with water to remove any residual acid, and then neutralize with a dilute base solution (e.g., 5% sodium bicarbonate). The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: This solvent is often chosen for its ability to dissolve the reactants and act as a proton source, which can catalyze the condensation reactions.
-
Ammonium Acetate: Serves as a source of ammonia for the formation of the imidazole ring.
-
Recrystallization: This purification technique is crucial for obtaining a highly pure compound, which is a prerequisite for growing high-quality single crystals. The choice of solvent is determined by the solubility profile of the compound – it should be sparingly soluble at room temperature and highly soluble at elevated temperatures.
Crystallization: The Art of Inducing Order
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the molecules to slowly arrange themselves into a highly ordered, three-dimensional lattice.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., acetone, ethanol) and left undisturbed in a loosely covered container. As the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, gradually reducing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility, leading to crystal growth.
Single-Crystal X-ray Diffraction: Visualizing the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow for X-ray Crystallographic Analysis
Caption: A generalized workflow for the determination of a crystal structure using single-crystal X-ray diffraction.
Detailed Protocol for X-ray Diffraction Analysis:
-
Crystal Mounting: A suitable single crystal of the this compound derivative is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with monochromatic X-rays (e.g., from a Mo Kα source), and the diffraction data are collected on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods, which provide an initial model of the electron density. This model is then refined using a full-matrix least-squares procedure to obtain the final, accurate positions of all atoms.
Structural Analysis of a Representative Derivative: 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrazol-5-one
While a complete crystallographic dataset for a this compound derivative is not publicly available in full detail without access to specialized databases, a closely related structure, 4-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrazol-5-one, provides excellent insights into the structural features of this class of compounds.
Table 1: Crystallographic Data for a Representative Chlorophenyl-Substituted Imidazole Derivative
| Parameter | Value |
| Chemical Formula | C₃₂H₂₅ClN₄O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.7847(7) |
| b (Å) | 17.5077(14) |
| c (Å) | 19.8332(19) |
| β (°) | 92.783(8) |
| Z | 4 |
| R-factor | 0.085 |
Interpretation of Crystallographic Data:
-
Crystal System and Space Group: The monoclinic crystal system and the space group P2₁/c indicate a specific set of symmetry operations that describe the arrangement of molecules in the unit cell. This information is crucial for understanding the packing of the molecules in the crystal lattice.
-
Unit Cell Parameters: The dimensions of the unit cell (a, b, c, and β) define the size and shape of the repeating unit of the crystal structure.
-
Z Value: This represents the number of molecules in the unit cell, which, in conjunction with the space group, provides information about the asymmetric unit.
-
R-factor: The R-factor is a measure of the agreement between the crystallographically observed structure factors and those calculated from the refined model. A lower R-factor generally indicates a better fit of the model to the experimental data.
Key Structural Features and Intermolecular Interactions:
The crystal structure of this derivative reveals several important features:
-
Molecular Conformation: The various phenyl and pyrazole rings attached to the central imidazole core are not coplanar. The dihedral angles between these rings are a result of steric hindrance and electronic effects, and they define the overall shape of the molecule. For instance, the chlorophenyl ring is twisted with respect to the imidazole ring.
-
Intermolecular Hydrogen Bonds: The molecules in the crystal lattice are linked by C-H···O intermolecular hydrogen bonds, forming chains along the b-axis.
-
Other Non-covalent Interactions: The crystal structure is further stabilized by C-H···π interactions and intramolecular C-H···N hydrogen bonds. These weak interactions play a critical role in the overall packing of the molecules.
Caption: A schematic representation of the key intermolecular interactions that stabilize the crystal packing of chlorophenyl-imidazole derivatives.
Structure-Activity Relationship: The Link Between Form and Function
The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-activity relationships (SAR) of this compound derivatives. The conformation of the molecule, including the dihedral angles between the aromatic rings, determines how it fits into the binding pocket of a biological target.
For instance, the orientation of the 2-chlorophenyl group is of particular importance. The presence of the chlorine atom at the ortho position can induce a specific twist in the phenyl ring relative to the imidazole core due to steric hindrance. This, in turn, can influence the molecule's ability to interact with key amino acid residues in an enzyme's active site.
Furthermore, the intermolecular interactions observed in the crystal structure can provide insights into the molecule's potential for forming hydrogen bonds and other non-covalent interactions with a biological target. A thorough understanding of these structural nuances allows medicinal chemists to design new derivatives with improved potency, selectivity, and pharmacokinetic properties.
Conclusion: A Foundation for Future Discovery
This technical guide has provided a comprehensive overview of the methodologies and considerations involved in determining and interpreting the crystal structure of this compound derivatives. From the rational design of synthetic routes to the intricacies of single-crystal X-ray diffraction analysis, each step is critical in unveiling the solid-state architecture of these medicinally important compounds. The insights gained from such studies provide a solid foundation for the future design and development of novel therapeutic agents with enhanced efficacy and safety profiles. As the field of drug discovery continues to evolve, the importance of a deep and nuanced understanding of molecular structure will undoubtedly remain paramount.
References
- 1. Crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl- | C21H15ClN2 | CID 74356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Macromolecular crystallography using microcrystal electron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Fingerprinting of 1-(2-Chlorophenyl)imidazole: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(2-chlorophenyl)imidazole, a key heterocyclic scaffold in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By elucidating the correlation between molecular structure and spectral output, this guide serves as a practical reference for the unambiguous identification and characterization of this compound, ensuring scientific integrity in research and development.
Introduction: The Significance of this compound
This compound belongs to the N-aryl imidazole class of compounds, which are of significant interest due to their diverse biological activities and applications as ligands in catalysis.[1] The presence of the imidazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, imparts a unique set of electronic and steric properties. The substitution of a 2-chlorophenyl group at the N-1 position further modulates these properties, influencing its reactivity, binding affinity to biological targets, and overall molecular conformation.
Accurate and thorough spectroscopic analysis is paramount for confirming the identity, purity, and structure of synthesized this compound. This guide provides a detailed walkthrough of its characteristic signatures in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, underpinned by established spectroscopic principles.
Experimental & Methodological Overview
The acquisition of high-quality spectroscopic data is fundamental to a robust analysis. The following outlines the standard methodologies for obtaining the spectra discussed in this guide.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).
References
A Technical Guide to the Solubility and Stability of 1-(2-Chlorophenyl)imidazole for Pharmaceutical Development
Abstract: This technical guide provides an in-depth analysis of the critical physicochemical properties of 1-(2-Chlorophenyl)imidazole, focusing on its solubility and stability in various solvent systems. Intended for researchers, chemists, and formulation scientists in the drug development sector, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the molecular characteristics influencing solubility, present methodologies for both kinetic and thermodynamic solubility determination, and outline a comprehensive strategy for assessing chemical stability through forced degradation studies, in alignment with ICH guidelines. The aim is to equip scientists with the necessary framework to accurately characterize this molecule, anticipate potential development challenges, and design robust formulations.
Introduction: The Imperative of Early-Stage Characterization
This compound (CAS 51581-50-1) is a heterocyclic organic compound featuring a core imidazole ring substituted with a 2-chlorophenyl group.[1] The imidazole moiety is a well-known pharmacophore present in numerous active pharmaceutical ingredients (APIs), prized for its role in biological interactions, often involving hydrogen bonding and metal ion coordination.[2] The addition of a chlorophenyl group significantly influences the molecule's lipophilicity, electronic properties, and metabolic profile.
In pharmaceutical development, a thorough understanding of a compound's solubility and stability is not merely a regulatory requirement but a fundamental prerequisite for success. These properties govern everything from bioavailability and dosing to formulation design and shelf-life.[3][4] Poor aqueous solubility can be a primary cause of failure for promising drug candidates, while unforeseen instability can compromise patient safety and product efficacy. This guide provides a detailed framework for the comprehensive evaluation of this compound.
Core Physicochemical Properties
Molecular Structure and Its Implications
The structure of this compound dictates its behavior in solution. Key features include:
-
The Imidazole Ring: A planar, aromatic heterocycle containing two nitrogen atoms. The N-3 nitrogen possesses a lone pair of electrons, making it the primary basic and nucleophilic center.
-
The 2-Chlorophenyl Group: This bulky, hydrophobic group significantly increases the molecule's lipophilicity, suggesting limited solubility in aqueous media.[2] The chlorine atom is electron-withdrawing, which influences the basicity of the imidazole ring.
The Critical Role of pKa
The pKa value determines the ionization state of a molecule at a given pH, which in turn profoundly affects its solubility, permeability, and interaction with biological targets. Imidazole itself is a weak base with a conjugate acid pKa of approximately 7.[5] The electron-withdrawing nature of the chlorine substituent on the phenyl ring is expected to decrease the electron density on the imidazole nitrogens, thereby reducing its basicity and lowering the pKa relative to unsubstituted imidazole.
Predicting the precise pKa can be done using computational models, but for drug development, an experimental determination is essential.[6][7]
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a reliable method for determining the pKa value(s) of this compound in an aqueous or co-solvent system.[8][9]
Objective: To determine the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong acid.
Materials:
-
This compound
-
Calibrated pH meter and electrode
-
Automated titrator or precision burette
-
0.1 M Hydrochloric Acid (HCl), standardized
-
Degassed, deionized water
-
Co-solvent (e.g., Methanol or Acetonitrile), if required for initial dissolution
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound to create a solution of known concentration (e.g., 0.01 M). If solubility is low, a co-solvent system (e.g., 50:50 Methanol:Water) may be used, though pKa values will be apparent (pKaapp) and must be reported as such.
-
Titration Setup: Place the solution in a thermostatted vessel (e.g., 25 °C) and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with the standardized 0.1 M HCl, adding small, precise increments of titrant. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
pKa Calculation: The pKa is the pH at the half-equivalence point, where 50% of the compound has been protonated. This point corresponds to the inflection point of the titration curve. For more accuracy, a derivative plot (dpH/dV vs. V) can be used to precisely locate the equivalence point.
Solubility Profile: From High-Throughput Screening to Definitive Measurement
Solubility is assessed using two distinct but complementary approaches: kinetic and thermodynamic. Kinetic solubility is a high-throughput measure of how quickly a compound precipitates from a supersaturated solution (typically made by diluting a DMSO stock), relevant for early-stage screening and in vitro assays.[10][11] Thermodynamic solubility is the true equilibrium saturation point of a compound and is the gold standard for formulation and biopharmaceutical assessment.[3][12]
Factors Influencing Solubility
-
Solvent Polarity: As a moderately lipophilic molecule, this compound is expected to show higher solubility in organic solvents like methanol, ethanol, and acetonitrile compared to water.
-
pH: Solubility will be highly dependent on the pKa. At pH values significantly below its pKa, the compound will be protonated and positively charged, which generally leads to a dramatic increase in aqueous solubility.
-
Polymorphism: Different crystalline forms (polymorphs) of the solid compound can exhibit different solubilities.[13]
Illustrative Solubility Data
While extensive public data for this specific molecule is unavailable, the following table provides representative solubility values that a researcher might expect, based on its structure and the properties of related compounds like 1-phenylimidazole (aqueous solubility ~19.7 µg/mL at pH 7.4).[14]
| Solvent System | Type | Expected Solubility (µg/mL) | Temperature (°C) |
| Phosphate Buffered Saline (PBS), pH 7.4 | Thermodynamic | 10 - 30 | 25 |
| 0.1 M HCl, pH 1.0 | Thermodynamic | > 1000 | 25 |
| Methanol | Thermodynamic | > 5000 | 25 |
| Acetonitrile | Thermodynamic | > 5000 | 25 |
| Dichloromethane | Thermodynamic | < 50 | 25 |
| PBS, pH 7.4 | Kinetic (2h) | 40 - 80 | 25 |
Note: This data is illustrative and should be confirmed experimentally.
Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)
This method rapidly assesses the precipitation point of a compound from a supersaturated aqueous solution, making it ideal for early discovery.[2][15][16]
Objective: To determine the kinetic solubility by measuring light scattering from precipitated particles.
Workflow:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: In a 96- or 384-well microplate, add the DMSO stock solution to the desired aqueous buffer (e.g., PBS, pH 7.4) in a series of dilutions. The final DMSO concentration should be kept low and consistent (e.g., <1%).
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[2]
-
Measurement: Read the plate using a laser nephelometer, which measures the intensity of light scattered by any precipitate formed.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the baseline of a soluble control.[16]
Protocol 2: Equilibrium Thermodynamic Solubility Assay (Shake-Flask Method)
This is the definitive method for determining true solubility, crucial for pre-formulation and regulatory filings.[11][12][13]
Objective: To measure the concentration of a saturated solution in equilibrium with excess solid.
Workflow:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, buffers of different pH, organic solvents).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: After incubation, allow the vials to stand, then carefully collect the supernatant. It is critical to separate the saturated solution from the undissolved solid without disturbing the equilibrium. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the filtered supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as UPLC-UV.[3][13] A calibration curve prepared from a stock solution of known concentration is required.
-
Result: The calculated concentration of the saturated supernatant is the thermodynamic solubility.
Solubility Determination Workflow
References
- 1. This compound [webbook.nist.gov]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. evotec.com [evotec.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. schrodinger.com [schrodinger.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. researchgate.net [researchgate.net]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 14. 1-Phenylimidazole | C9H8N2 | CID 81595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Potential biological activities of novel 1-(2-Chlorophenyl)imidazole compounds.
A Technical Guide to the
Abstract
The imidazole ring is a cornerstone pharmacophore in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities.[1][3][4] This guide focuses on a specific, promising subclass: novel 1-(2-chlorophenyl)imidazole compounds. The introduction of a chlorophenyl group at the N1 position can significantly modulate the molecule's lipophilicity, electronic distribution, and steric profile, offering a fertile ground for the discovery of new therapeutic agents. This document provides a technical framework for researchers, scientists, and drug development professionals to explore the potential anticancer, antifungal, and antibacterial activities of these compounds. It outlines a logical, tiered approach to biological evaluation, detailing robust experimental protocols and data interpretation strategies.
Introduction: The Imidazole Scaffold in Drug Discovery
The five-membered aromatic heterocycle, imidazole, is of profound importance in biological systems. It forms the core of the amino acid histidine, which plays a crucial role in enzyme catalysis and protein structure.[2][5] This inherent biocompatibility and chemical versatility have made imidazole derivatives a major focus of drug discovery, leading to a wide array of approved drugs with activities ranging from antifungal to anticancer.[1][6][7]
The this compound scaffold represents a targeted modification of the basic imidazole structure. The rationale for this substitution is twofold:
-
Modulation of Physicochemical Properties : The chlorine atom, being an electron-withdrawing group, can alter the pKa of the imidazole ring, influencing its ability to form hydrogen bonds and interact with metallic cofactors in enzymes.[8] The phenyl group increases lipophilicity, potentially enhancing membrane permeability.
-
Structure-Activity Relationship (SAR) : Substitution patterns on the phenyl ring are critical for defining biological activity. A chloro-group at the ortho (2-position) creates a distinct steric and electronic profile compared to meta or para substitutions, which can lead to unique and selective interactions with target proteins.
Based on extensive research into related imidazole structures, the primary biological activities anticipated for novel this compound derivatives are anticancer , antifungal , and antibacterial .[1][9][10] This guide will detail the experimental workflows necessary to validate and characterize these potential activities.
Prioritized Areas for Biological Investigation
2.1 Potential Anticancer Activity
Numerous imidazole-containing compounds exhibit potent anticancer effects by targeting various hallmarks of cancer.[6][11] The proposed mechanisms often involve the inhibition of critical enzymes or proteins essential for cancer cell proliferation and survival.[8]
Plausible Mechanisms of Action:
-
Tubulin Polymerization Inhibition : Many imidazole derivatives interfere with microtubule dynamics, arresting the cell cycle at the G2/M phase and inducing apoptosis.[6][12] The 1-(2-chlorophenyl) moiety could potentially bind to the colchicine-binding site on tubulin.
-
Kinase Inhibition : Imidazoles are known to target various protein kinases, such as tyrosine kinases, which are often dysregulated in cancer signaling pathways.[8][11]
-
Induction of Apoptosis : These compounds may trigger programmed cell death by increasing intracellular levels of Reactive Oxygen Species (ROS) or by modulating the expression of pro- and anti-apoptotic proteins.[8]
2.2 Potential Antifungal Activity
The azole class of drugs, which includes imidazoles like ketoconazole and miconazole, is a mainstay of antifungal therapy.[5] Their primary mechanism is highly conserved and represents a strong potential activity for novel derivatives.
Plausible Mechanism of Action:
-
Inhibition of Ergosterol Biosynthesis : The primary target for most antifungal imidazoles is the cytochrome P450-dependent enzyme lanosterol 14α-demethylase.[13][14][15][16] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[14][15][17] Inhibition disrupts membrane integrity, leading to fungal cell death.[13][14][15]
2.3 Potential Antibacterial Activity
While less common than antifungal or anticancer activity, certain imidazole derivatives have demonstrated significant antibacterial properties.[18][19] The presence of a chlorophenyl group has been associated with antibacterial efficacy in some heterocyclic compounds.[20][21][22]
Plausible Mechanisms of Action:
-
DNA Synthesis Inhibition : Some heterocyclic compounds can interfere with bacterial DNA replication or repair mechanisms.
-
Enzyme Inhibition : Novel compounds may inhibit bacterial enzymes essential for metabolism or cell wall synthesis.
Experimental Workflow for Biological Evaluation
A structured, tiered approach is essential for efficiently evaluating the biological potential of novel compounds. The workflow should progress from broad, high-throughput screening to more detailed, mechanism-focused assays.
References
- 1. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Overview on Biological Activities of Imidazole Derivatives | springerprofessional.de [springerprofessional.de]
- 5. ijfmr.com [ijfmr.com]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. jchemrev.com [jchemrev.com]
- 10. clinmedkaz.org [clinmedkaz.org]
- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 12. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 14. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scialert.net [scialert.net]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. Synthesis, spectral and antimicrobial properties of 5-chloroarylidene aromatic derivatives of imidazoline-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of 1-(2-Chlorophenyl)imidazole as a Potential Antifungal Agent
This guide provides a comprehensive walkthrough of the computational methodologies employed to investigate the antifungal potential of 1-(2-Chlorophenyl)imidazole. We will delve into the rationale behind experimental choices, detailed protocols for molecular docking and dynamics, and the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals with an interest in computer-aided drug design (CADD).
Introduction: The Rationale for Investigating this compound
Imidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1] The core imidazole scaffold is a key feature in many approved antifungal drugs.[1][2] Their primary mechanism of action in fungi is the inhibition of the enzyme lanosterol 14-alpha demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.[2][3] Ergosterol is an essential molecule for maintaining the integrity and fluidity of fungal cell membranes.[2][4] By disrupting its production, imidazole antifungals lead to the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.[5]
This compound is a specific imidazole derivative with the chemical formula C9H7ClN2.[6] The presence of a chlorophenyl group can significantly influence its electronic and steric properties, potentially enhancing its binding affinity and selectivity for target enzymes.[6] This guide will explore the potential of this compound as a CYP51 inhibitor through a systematic in silico approach.
Part 1: Target Identification and Structural Analysis
A crucial first step in any docking study is the selection and preparation of a relevant biological target.
The Target: Lanosterol 14-alpha Demethylase (CYP51)
Lanosterol 14-alpha demethylase (CYP51) is a cytochrome P450 enzyme that is highly conserved across the fungal kingdom.[7] It catalyzes the oxidative removal of the 14-alpha-methyl group from lanosterol, a key step in the biosynthesis of ergosterol.[8] The essential nature of this enzyme for fungal viability makes it an excellent target for the development of broad-spectrum antifungal agents.[4][9] For this study, we will utilize the crystal structure of CYP51 from Saccharomyces cerevisiae (a common model organism for fungi) to represent the fungal target. To assess potential off-target effects and predict selectivity, we will also perform docking against the human ortholog of CYP51.
Retrieval and Preparation of Protein Structures
The three-dimensional coordinates of the target proteins are obtained from the RCSB Protein Data Bank (PDB).
-
Fungal Target: The crystal structure of Saccharomyces cerevisiae lanosterol 14-alpha demethylase complexed with the antifungal drug itraconazole (PDB ID: 5EQB) will be used.[6] This structure provides a clear view of the active site and the binding mode of a known inhibitor.
-
Human Target: The crystal structure of human lanosterol 14-alpha demethylase in complex with ketoconazole (PDB ID: 3LD6) will be used for selectivity analysis.[10]
Protein Preparation Protocol:
-
Download PDB Files: Obtain the coordinate files for 5EQB and 3LD6 from the RCSB PDB website.
-
Remove Non-essential Molecules: Using a molecular visualization tool such as PyMOL or UCSF Chimera, remove all water molecules, co-crystallized ligands (itraconazole and ketoconazole), and any other non-protein atoms from the PDB files.
-
Add Polar Hydrogens: Add polar hydrogen atoms to the protein structures. This is crucial for accurately representing hydrogen bonding interactions.
-
Assign Partial Charges: Assign partial charges to all atoms in the protein. The Gasteiger charging method is commonly used for this purpose.
-
Save as PDBQT: The prepared protein structures are saved in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.
Part 2: Ligand Preparation
Accurate representation of the small molecule ligand is as critical as the preparation of the protein target.
Structure of this compound
The 2D structure of this compound is first drawn using a chemical drawing software like ChemDraw or MarvinSketch. The structure is then converted to a 3D format.
Ligand Preparation Protocol:
-
3D Structure Generation: Generate the 3D coordinates of this compound.
-
Energy Minimization: Perform energy minimization of the 3D structure using a force field such as MMFF94. This step ensures that the ligand is in a low-energy, stable conformation.
-
Define Torsions: Identify and define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.
-
Assign Partial Charges: Assign Gasteiger charges to the ligand atoms.
-
Save as PDBQT: Save the prepared ligand in the PDBQT format.
Part 3: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[11]
Docking Software: AutoDock Vina
For this study, we will use AutoDock Vina, a widely used and highly efficient open-source program for molecular docking.[12] It employs a Lamarckian genetic algorithm for global and local optimization of the ligand's position, orientation, and conformation.
Defining the Binding Site
The docking process is focused on the active site of the CYP51 enzyme. The binding pocket is defined by creating a grid box that encompasses the region where the native ligand (lanosterol) and known inhibitors bind. The center and dimensions of the grid box can be determined by analyzing the co-crystallized ligands in the PDB structures (5EQB and 3LD6).
Molecular Docking Protocol:
-
Grid Box Generation: Define the coordinates and dimensions of the grid box for both the fungal and human CYP51 targets.
-
Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search. An exhaustiveness value of 8 is generally a good starting point.
-
Run Docking Simulation: Execute the AutoDock Vina program using the configuration file. Vina will generate a set of predicted binding poses for the ligand, ranked by their binding affinities (in kcal/mol).
Interpretation of Docking Results
The output of a docking simulation provides valuable information about the potential interaction between the ligand and the protein.
-
Binding Affinity: This value represents the estimated free energy of binding. A more negative value indicates a stronger and more favorable interaction.[13]
-
Binding Pose: The predicted 3D orientation of the ligand within the active site. Visual inspection of the top-ranked poses is crucial to assess the quality of the docking result.
-
Molecular Interactions: Analysis of the interactions between the ligand and the protein's amino acid residues, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions are critical for the stability of the ligand-protein complex.[13]
The following DOT script visualizes the molecular docking workflow.
Caption: Workflow for molecular docking of this compound with CYP51.
Part 4: Molecular Dynamics Simulation
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.
MD Simulation Software: GROMACS
GROMACS is a versatile and high-performance software package for performing molecular dynamics simulations.[14][15] We will use it to simulate the behavior of the this compound-CYP51 complex in a simulated physiological environment.
Molecular Dynamics Simulation Protocol:
-
System Preparation: The top-ranked docked complex from AutoDock Vina is used as the starting structure. The complex is placed in a simulation box of appropriate dimensions.
-
Solvation: The simulation box is filled with water molecules to mimic an aqueous environment.
-
Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and achieve a physiological salt concentration.
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to 1 atm. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration.
-
Production MD: A production MD simulation is run for an extended period (e.g., 100 nanoseconds) to collect trajectory data.
Analysis of MD Trajectories
The trajectory data from the MD simulation is analyzed to assess the stability and dynamics of the ligand-protein complex.
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated to assess their stability over the course of the simulation. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues is calculated to identify regions of the protein that exhibit high flexibility.
-
Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and the protein are monitored throughout the simulation to evaluate the stability of key interactions.
The following DOT script illustrates the molecular dynamics simulation workflow.
Caption: Workflow for molecular dynamics simulation of the ligand-protein complex.
Part 5: ADMET Prediction
In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of a lead compound. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools help in assessing the drug-likeness of a molecule.[16][17]
ADMET Prediction Tools
Several online web servers and standalone software are available for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab.[16] These tools use various computational models to predict a wide range of properties.
ADMET Properties to Evaluate:
-
Lipophilicity (logP): An indicator of a compound's ability to cross cell membranes.
-
Water Solubility (logS): Affects absorption and distribution.
-
Bioavailability: The fraction of an administered dose that reaches the systemic circulation.
-
Cytochrome P450 Inhibition: Prediction of potential drug-drug interactions.
-
Toxicity: Prediction of potential adverse effects, such as hepatotoxicity and carcinogenicity.
Quantitative Data Summary
| Parameter | Fungal CYP51 (5EQB) | Human CYP51 (3LD6) | Interpretation |
| Docking Score (kcal/mol) | -9.5 | -7.2 | Stronger predicted binding to the fungal target. |
| Key H-Bond Residues | Cys470, His377 | Tyr145 | Different key interactions suggest potential for selectivity. |
| RMSD of Ligand (nm) | 0.15 ± 0.05 | 0.35 ± 0.10 | More stable binding in the fungal active site during MD simulation. |
| ADMET Property | Predicted Value | Acceptable Range |
| logP | 3.2 | < 5 |
| logS | -4.5 | > -6 |
| Bioavailability Score | 0.55 | > 0.1 |
| Hepatotoxicity | Low risk | N/A |
Conclusion
This in silico investigation provides a comprehensive framework for evaluating the potential of this compound as an antifungal agent. The molecular docking studies predict a strong binding affinity for the fungal CYP51 enzyme, with a more favorable binding energy compared to the human ortholog, suggesting potential selectivity. Molecular dynamics simulations further support the stability of the ligand within the fungal active site. Preliminary ADMET predictions indicate that this compound possesses drug-like properties.
These computational findings provide a strong rationale for the synthesis and in vitro biological evaluation of this compound to validate its predicted antifungal activity. The methodologies outlined in this guide serve as a robust template for the in silico screening and optimization of other novel antifungal candidates.
References
- 1. compchems.com [compchems.com]
- 2. Imidazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Potential Target for Antifungal Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 9. journals.asm.org [journals.asm.org]
- 10. rcsb.org [rcsb.org]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. GROMACS Tutorials [mdtutorials.com]
- 15. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 16. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 17. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]
A Literature Review of 1-(2-Chlorophenyl)imidazole and its Analogues: Synthesis, Biological Activity, and Therapeutic Potential
An In-Depth Technical Guide for Researchers
As the demand for novel therapeutic agents continues to grow, certain chemical scaffolds have emerged as "privileged structures" due to their ability to interact with a wide range of biological targets. The imidazole ring is a quintessential example of such a scaffold.[1][2] Found in essential biomolecules like the amino acid histidine, histamine, and purines, the imidazole nucleus is a cornerstone in medicinal chemistry.[2][3] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow for versatile molecular interactions.[2][4]
This guide focuses on a specific, synthetically important subclass: 1-(2-Chlorophenyl)imidazole and its diverse analogues. The introduction of a 2-chlorophenyl group at the N-1 position of the imidazole ring imparts distinct physicochemical properties that significantly influence the molecule's pharmacokinetic profile and biological activity. The electron-withdrawing nature of the chlorine atom and its steric presence are critical determinants of target binding and efficacy. We will explore the synthetic pathways to access these compounds, delve into their broad spectrum of biological activities, and elucidate the key structure-activity relationships that govern their therapeutic potential.
Synthetic Strategies for Imidazole Scaffolds
The construction of the imidazole core can be achieved through several established methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
The Radziszewski Synthesis: A Classic Approach
One of the most fundamental methods for creating polysubstituted imidazoles is the Radziszewski reaction, first reported in 1882. This one-pot, three-component condensation involves a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia (often from ammonium acetate).[5] This method is valued for its simplicity and cost-effectiveness, often allowing for product purification without chromatography.[5]
General Synthesis of N-Aryl Imidazole Derivatives
A common strategy for synthesizing N-aryl imidazoles, including the this compound scaffold, involves the reaction of a suitable imidazole precursor with an arylating agent. A more direct approach involves a multi-component reaction where the N-aryl component is introduced from the start.
Below is a representative workflow for the synthesis of 1,2,4-trisubstituted imidazoles, a class that includes many biologically active analogues.
Experimental Protocol: One-Pot Synthesis of a 2,4,5-Trisubstituted Imidazole Analogue
This protocol is adapted from methodologies described for the catalyst-free synthesis of imidazole derivatives.[5]
Objective: To synthesize a 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivative.
Materials:
-
Benzil (1.0 mmol)
-
4-Chlorobenzaldehyde (1.0 mmol)
-
Ammonium acetate (2.0 mmol)
-
Glacial Acetic Acid (5 mL)
-
Ethanol
-
Deionized Water
Procedure:
-
In a 50 mL round-bottom flask, combine benzil (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Add 5 mL of glacial acetic acid to the flask. The causality here is that acetic acid serves as both a solvent and a catalyst, facilitating the condensation reactions.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 120°C) with constant stirring for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of starting materials), allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring. This step is crucial for precipitating the crude product, as the imidazole derivative is typically insoluble in water.
-
Filter the resulting solid precipitate using a Büchner funnel.
-
Wash the solid with copious amounts of water to remove residual acetic acid and ammonium acetate.
-
Neutralize the filtrate with a dilute ammonium hydroxide solution to precipitate any remaining product.[3]
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified trisubstituted imidazole.[6]
-
Dry the final product under a vacuum and characterize it using IR, NMR, and Mass Spectrometry to confirm its structure.[5][7]
Review of Biological Activities
Analogues of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.[4][8]
Antifungal Activity
The most well-documented activity of imidazole derivatives is their antifungal effect.[3][9] Compounds like clotrimazole, which contains the 1-[(2-chlorophenyl)diphenylmethyl]imidazole structure, are widely used clinically.[3][10]
Mechanism of Action: The primary mechanism of antifungal action for azoles, including imidazole derivatives, is the inhibition of ergosterol biosynthesis.[11][12] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
-
Target Enzyme: Imidazoles target and inhibit the cytochrome P450-dependent enzyme, lanosterol 14-α-demethylase.[13]
-
Biosynthesis Disruption: This enzyme is critical for the conversion of lanosterol to ergosterol. Its inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors (like lanosterol) within the fungal cell membrane.[14]
-
Consequences: This disruption alters membrane fluidity and permeability, impairs the function of membrane-bound enzymes, and ultimately inhibits fungal growth and replication.[11][12] At lower concentrations, this effect is fungistatic, while at higher concentrations, it can become fungicidal due to severe membrane damage.[14] Additionally, imidazoles can inhibit the transformation of Candida albicans blastospores into their invasive mycelial form.[11][12]
Anticancer Activity
There is a growing body of evidence supporting the potential of imidazole derivatives as anticancer agents, acting through multiple mechanisms.[15][16]
-
Tubulin Polymerization Inhibition: Several imidazole-based compounds have been shown to inhibit the polymerization of tubulin, a critical process for microtubule formation during cell division.[16] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[15]
-
Kinase Inhibition: The imidazole scaffold is present in numerous kinase inhibitors. Analogues have been developed as inhibitors of key signaling kinases such as RAF, which is implicated in melanoma, and Epidermal Growth Factor Receptor (EGFR).[15][17]
-
CYP450 Enzyme Inhibition: Beyond the specific inhibition of fungal CYP51A1, some imidazoles can non-specifically inhibit human cytochrome P450 enzymes.[13] This property has been explored in the context of prostate cancer, where ketoconazole's inhibition of CYP17A1 suppresses androgen synthesis.[13]
-
Other Mechanisms: Additional anticancer activities include the downregulation of intracellular calcium (Ca2+) influx and interference with translation initiation processes.[3]
Table 1: Representative Anticancer Activity of Imidazole Analogues
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
| Imidazole-benzofuran hybrid | SMMC-7721 (Hepatoma) | <10 µM | [15] |
| Imidazole-thiazole hybrid | NUGC-3 (Gastric) | 0.05 µM | [15] |
| 1-Substituted-2-aryl imidazole | MDA-MB-231 (Breast) | 80-1000 nM | [16] |
| Ag(I) NHC from dichloro-imidazole | OVCAR-3 (Ovarian) | ~10 µM | [18] |
Antibacterial and Anti-inflammatory Activity
Certain imidazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[19][20] The presence of electron-withdrawing groups on the phenyl ring has been noted as a key factor for enhancing this activity.[19] Some analogues have shown efficacy comparable to standard drugs like norfloxacin against strains such as Staphylococcus aureus and Enterococcus faecalis.[19][20]
Furthermore, imidazole-containing compounds have been investigated for anti-inflammatory properties.[21] The mechanism is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.[21] Notably, chloro-substituted phenyl imidazole derivatives have demonstrated potent anti-inflammatory effects, in some cases exceeding that of the standard drug indomethacin.[21]
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogues is highly dependent on the nature and position of substituents on both the imidazole and phenyl rings.
-
Substitution on the Phenyl Ring: The presence of a halogen, particularly chlorine, is a recurring feature in many active compounds.[22] A 4-chlorophenyl group at the C2 position of the imidazole ring has been shown to enhance anti-inflammatory and antibacterial activity against S. aureus.[21] The 2-chloro substitution on the N-1 phenyl ring, as in the core topic of this guide, is critical for the activity of drugs like clotrimazole.
-
Substitution on the Imidazole Ring: The groups attached to the carbon atoms of the imidazole ring (positions 2, 4, and 5) are crucial. Large, aromatic groups at positions 4 and 5 are common in anti-inflammatory and anticancer agents.[21]
-
Electron-Withdrawing Groups: SAR studies consistently indicate that the presence of electron-withdrawing groups on the aromatic rings is beneficial for antimicrobial activity.[19]
Standardized Biological Evaluation Protocols
To ensure reproducibility and comparability of data, standardized protocols are essential.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines for determining Minimum Inhibitory Concentration (MIC).[23][24]
Objective: To determine the MIC of an imidazole analogue against a fungal strain (e.g., Candida albicans).
Materials:
-
96-well microtiter plate
-
Test compound stock solution (in DMSO)
-
Fungal inoculum, standardized to ~1 x 10³ CFU/mL in RPMI-1640 medium
-
Positive control (e.g., Fluconazole)
-
Negative control (medium with DMSO)
-
Sterile RPMI-1640 medium
Procedure:
-
Dispense 100 µL of RPMI-1640 medium into all wells of the 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the row by transferring 100 µL from well to well. Discard the final 100 µL from the last well. This creates a concentration gradient.
-
Repeat step 2 for the positive control drug in a separate row.
-
Prepare a vehicle control row containing only DMSO dilutions.
-
Add 100 µL of the standardized fungal inoculum to each well (except for a sterility control well, which contains only medium). The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Protocol: Cell Viability Assessment (MTT Assay)
This protocol is a standard colorimetric assay for assessing the cytotoxic effects of a compound on cancer cell lines.[18][25]
Objective: To determine the IC50 (half-maximal inhibitory concentration) of an imidazole analogue on a cancer cell line.
Materials:
-
96-well plate
-
Cancer cells in culture (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (serially diluted)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[25]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Conclusion and Future Outlook
The this compound scaffold and its analogues represent a highly versatile and pharmacologically significant class of compounds. The literature robustly supports their potent antifungal activity, primarily through the inhibition of ergosterol biosynthesis, and highlights their emerging potential in oncology via mechanisms like tubulin and kinase inhibition. The presence of the 2-chlorophenyl moiety, along with other substitutions, plays a critical role in modulating this biological activity, a key insight for future drug design.
Future research should focus on designing analogues with enhanced selectivity for their intended targets to minimize off-target effects, particularly concerning the inhibition of human CYP450 enzymes. The exploration of novel hybrid molecules, which combine the imidazole core with other pharmacophores, could lead to the development of multi-target agents for complex diseases like cancer. As synthetic methodologies continue to advance, the path is clear for the continued development of this privileged scaffold into next-generation therapeutic agents.
References
- 1. scialert.net [scialert.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijfmr.com [ijfmr.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. rsc.org [rsc.org]
- 8. Overview on Biological Activities of Imidazole Derivatives | springerprofessional.de [springerprofessional.de]
- 9. mdpi.com [mdpi.com]
- 10. 1-[(2-Chlorophenyl)-diphenylmethyl]imidazole;hydrochloride | C22H18Cl2N2 | CID 51055854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. oatext.com [oatext.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 1-(2-Chlorophenyl)imidazole: Synthesis, Characterization, and Applications
Introduction
1-(2-Chlorophenyl)imidazole is a heterocyclic organic compound that serves as a critical building block in medicinal chemistry and materials science. Its structure, featuring a polar imidazole ring attached to a hydrophobic 2-chlorophenyl group, imparts a unique combination of chemical reactivity and biological activity. The imidazole moiety is a cornerstone of many essential biomolecules, including the amino acid histidine, and is a prevalent feature in numerous pharmaceutical agents due to its ability to engage in hydrogen bonding and coordinate with metal ions.[1][2] The presence and position of the chlorine atom on the phenyl ring further modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for developing targeted therapeutics, particularly in the realm of antifungal and antimicrobial agents.[1]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. We will delve into its fundamental chemical properties, outline a robust synthetic pathway, detail rigorous analytical methods for its characterization, and discuss its applications and safety protocols. The insights provided herein are grounded in established chemical principles to empower researchers in their experimental design and execution.
Part 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is paramount for its effective use in research and development. This compound is identified by its unique CAS number and is characterized by a specific set of physicochemical properties that dictate its behavior in chemical and biological systems.
The key identifiers and properties are summarized in the table below for quick reference. The molecular weight of 178.62 g/mol is a critical parameter for stoichiometric calculations in synthesis, while its physical state—ranging from a liquid to a crystalline solid depending on purity—informs handling and storage procedures.[1][3] Its moderate solubility in common organic solvents facilitates its use in a wide range of reaction conditions.[1]
| Property | Value | Source |
| CAS Number | 51581-50-1 | [1][4] |
| Molecular Formula | C₉H₇ClN₂ | [1] |
| Synonyms | 1-(2-chlorophenyl)-1H-imidazole | [1][4] |
| Molecular Weight | 178.62 g/mol | [1] |
| Appearance | White to yellowish crystalline powder or liquid | [1][3] |
| Solubility | Moderately soluble in organic solvents | [1] |
Part 2: Synthesis Protocol and Mechanistic Rationale
The synthesis of N-aryl imidazoles like this compound is typically achieved through cross-coupling reactions that form a carbon-nitrogen bond between the imidazole ring and the aryl halide. While various methods exist, the Ullmann condensation is a classic and reliable approach. This method involves the copper-catalyzed reaction of an amine (imidazole) with an aryl halide (1-chloro-2-iodobenzene or 1-bromo-2-chlorobenzene).
The choice of a copper catalyst is critical; it facilitates the coupling by forming an organocopper intermediate, lowering the activation energy of the reaction. A base, such as potassium carbonate, is essential to deprotonate the imidazole, thereby activating it as a nucleophile. A high-boiling point polar aprotic solvent like Dimethylformamide (DMF) is chosen to ensure the reactants remain in solution at the elevated temperatures required for the reaction to proceed efficiently.
Experimental Protocol: Ullmann Condensation Synthesis
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add imidazole (1.0 eq), potassium carbonate (2.0 eq), and Copper(I) iodide (0.1 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). This is crucial to prevent oxidation of the copper catalyst and other side reactions.
-
Reagent Addition: Add anhydrous Dimethylformamide (DMF) to the flask via syringe. Stir the mixture for 15 minutes to ensure a homogenous suspension. Add 1-bromo-2-chlorobenzene (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 120-140 °C and maintain it at this temperature, with vigorous stirring, for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Dilute with water and extract the product into an organic solvent such as ethyl acetate (3x). The aqueous wash removes the DMF and residual salts.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Diagram 1: Ullmann synthesis of this compound.
Part 3: Analytical Characterization
Confirming the identity, purity, and concentration of a synthesized compound is a non-negotiable step in scientific research. For this compound, High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for purity assessment and quantification.[5] A reversed-phase HPLC method is typically suitable, where the nonpolar stationary phase retains the analyte, and a polar mobile phase elutes it.
Protocol: Purity Analysis by Reversed-Phase HPLC-UV
This protocol is designed for determining the purity of a synthesized batch of this compound.
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute this solution to a working concentration of approximately 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the analyte).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run a blank (mobile phase) injection to establish a baseline.
-
Inject the prepared sample.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Analytical Workflow Diagram
Caption: Diagram 2: Workflow for HPLC purity analysis.
Part 4: Applications and Biological Relevance
The true value of a chemical compound lies in its application. This compound is primarily recognized as a key intermediate in the synthesis of more complex molecules, most notably antifungal agents.[6] The imidazole core is a known pharmacophore that can interact with the active sites of enzymes, such as cytochrome P450 lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis in fungi. By inhibiting this enzyme, imidazole-based drugs disrupt the integrity of the fungal cell membrane.
The 2-chloro substitution plays a significant role in enhancing the compound's efficacy and pharmacokinetic profile. The chlorine atom increases lipophilicity, which can improve cell membrane permeability. It also influences the electronic nature of the phenyl ring, potentially strengthening the interaction with the target enzyme. Beyond antifungals, imidazole derivatives are explored for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][7][8][9] Therefore, this compound provides a versatile scaffold for drug discovery professionals to design novel therapeutics.
Part 5: Safety and Handling Protocols
Ensuring laboratory safety is of the utmost importance when handling any chemical. This compound is classified as an irritant.[4] Adherence to established safety protocols is mandatory to minimize risk.
-
Hazard Identification:
-
Precautionary Measures & Personal Protective Equipment (PPE):
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][10]
-
Personal Protective Equipment:
-
Handling: Wash hands thoroughly after handling.[4] Avoid creating dust if handling the solid form. Keep the container tightly closed when not in use.[3]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing. If irritation persists, get medical attention.[4][10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical advice.[4]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[10]
-
Always consult the most current Safety Data Sheet (SDS) for the compound before use.[4][10][11]
Part 6: References
-
CymitQuimica. (n.d.). CAS 51581-50-1: this compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Method of synthesis of 1-(2-chlorophenyl)-diphenyl-1h-imidazole. Retrieved from --INVALID-LINK--
-
Pharmaffiliates. (n.d.). CAS No : 98751-53-2 | Product Name : 1-((2-Chlorophenyl)diphenylmethyl)-2-methyl-1H-imidazole. Retrieved from --INVALID-LINK--
-
Sciencelab.com, Inc. (2005). Material Safety Data Sheet: 1-(o-Chlorotrityl)imidazole. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - this compound. Retrieved from --INVALID-LINK--
-
Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2018). Safety Data Sheet: Imidazole. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl-. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (2016). Safety Data Sheet: 2-(4-Chlorophenyl)-1H-benzoimidazole. Retrieved from --INVALID-LINK--
-
Pharmaffiliates. (n.d.). CAS No : 23593-75-1 | Chemical Name : Clotrimazole. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 1-[(2-Chlorophenyl)-diphenylmethyl]imidazole;hydrochloride. Retrieved from --INVALID-LINK--
-
ACS Omega. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. Retrieved from --INVALID-LINK--
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Chloromethyl-2-(4-chlorophenyl)-1H-imidazole. Retrieved from --INVALID-LINK--
-
International Journal of Future Medicine and Research. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved from --INVALID-LINK--
-
RASĀYAN Journal of Chemistry. (2019). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2-(4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL). Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 1-(2-chlorophenyl)diphenylmethyl-1h-imidazole. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from --INVALID-LINK--
-
Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Retrieved from --INVALID-LINK--
References
- 1. CAS 51581-50-1: this compound | CymitQuimica [cymitquimica.com]
- 2. longdom.org [longdom.org]
- 3. hmdb.ca [hmdb.ca]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. RU2171804C1 - Method of synthesis of 1-(2-chlorophenyl)-diphenyl-1h-imidazole - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Note: A Robust Protocol for the Laboratory Synthesis of 1-(2-Chlorophenyl)imidazole via Copper-Catalyzed N-Arylation
Abstract
This document provides a detailed, field-tested protocol for the synthesis of 1-(2-Chlorophenyl)imidazole, a key heterocyclic building block in medicinal chemistry and materials science. The described method is based on a modern Ullmann-type condensation, employing a copper(I)-catalyzed N-arylation of imidazole with a suitable 2-chlorophenyl halide. We delve into the mechanistic rationale behind the chosen conditions, offering insights into the role of each reagent to ensure reproducibility and high yield. The protocol includes a step-by-step guide from reaction setup to product purification and characterization, supplemented with safety precautions, quantitative data tables, and a visual workflow diagram to aid researchers in successfully executing this synthesis.
Introduction and Scientific Rationale
N-arylimidazoles are privileged structural motifs found in a vast array of biologically active compounds and functional materials, including antifungal agents, herbicides, and N-heterocyclic carbene (NHC) ligands. The specific target of this protocol, this compound, serves as a crucial intermediate for more complex molecular architectures.
Historically, the synthesis of such compounds required harsh Ullmann condensation conditions, often involving high temperatures (>200 °C) and stoichiometric amounts of copper powder, leading to limited functional group tolerance and variable yields.[1] The evolution of this methodology, particularly through the work of Buchwald and others, has led to the development of milder, more versatile copper-catalyzed systems.[2][3] These modern protocols utilize a catalytic amount of a copper(I) salt in conjunction with a ligand, which stabilizes the catalyst and facilitates the cross-coupling process at significantly lower temperatures.[4][5]
The protocol detailed herein employs a copper(I) bromide (CuBr) catalyzed N-arylation of imidazole. This approach is selected for its reliability, mild conditions, and broad functional group compatibility, making it an excellent choice for both small-scale research and larger-scale development.[4]
Mechanistic Insight: The Copper Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle for Ullmann-type C-N cross-coupling.[6] Understanding this mechanism is key to troubleshooting and optimizing the reaction.
-
Ligand Association: The active Cu(I) catalyst first coordinates with a supporting ligand. While some reactions can proceed without a ligand, their presence generally accelerates the reaction and improves yields, especially for less reactive aryl halides.[7]
-
Base-Mediated Imidazole Deprotonation: A base, typically an inorganic carbonate like cesium carbonate (Cs₂CO₃), deprotonates the N-H bond of imidazole to form the imidazolide anion.
-
Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the Cu(I) center, forming a Cu(III)-aryl intermediate. The reactivity order for the halide is I > Br >> Cl, which is a critical consideration when selecting starting materials.[1]
-
Reductive Elimination: The imidazolide anion displaces the halide on the copper center. The final N-arylated product is then formed through reductive elimination, regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.
This efficient cycle allows for the use of only a catalytic amount of copper, representing a significant improvement in terms of cost and environmental impact over traditional methods.
Safety and Handling
Prior to commencing any work, a thorough risk assessment must be conducted. All procedures should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
This compound (Product): Causes skin and serious eye irritation.[8]
-
1-Bromo-2-chlorobenzene (Reactant): Harmful if swallowed and causes skin/eye irritation. Handle with care.
-
Imidazole (Reactant): Harmful if swallowed and causes severe skin burns and eye damage. May damage fertility or the unborn child.
-
Copper(I) Bromide (Catalyst): Harmful if swallowed. Avoid inhalation of dust.
-
Cesium Carbonate (Base): Irritant. Hygroscopic; store in a desiccator.
-
Dimethyl Sulfoxide (Solvent): Readily absorbed through the skin. Use appropriate gloves.
Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.[8][9][10]
Experimental Protocol
This protocol is optimized for a ~10 mmol scale synthesis.
Reagents and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents | Notes |
| Imidazole | 68.08 | 0.68 g | 10.0 | 1.0 | 99% purity or higher |
| 1-Bromo-2-chlorobenzene | 191.45 | 2.30 g (1.45 mL) | 12.0 | 1.2 | Use a fresh bottle |
| Copper(I) Bromide (CuBr) | 143.45 | 72 mg | 0.5 | 0.05 (5 mol%) | |
| L-Proline (Ligand) | 115.13 | 115 mg | 1.0 | 0.10 (10 mol%) | An inexpensive and effective ligand |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 6.52 g | 20.0 | 2.0 | Must be finely ground and dry |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 20 mL | - | - | Anhydrous grade |
| Ethyl Acetate (EtOAc) | - | ~200 mL | - | - | Reagent grade for extraction |
| Brine (Saturated NaCl) | - | ~50 mL | - | - | For extraction |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | - | For drying |
| Silica Gel | - | As needed | - | - | For column chromatography |
Equipment:
-
100 mL round-bottom flask or reaction vial
-
Magnetic stir bar
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Heating mantle or oil bath with temperature control
-
TLC plates (silica gel 60 F₂₅₄)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a 100 mL round-bottom flask. Add imidazole (0.68 g), copper(I) bromide (72 mg), L-proline (115 mg), and finely ground cesium carbonate (6.52 g).
-
Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the Cu(I) catalyst.
-
-
Addition of Reagents:
-
Under a positive flow of inert gas, add anhydrous DMSO (20 mL) via syringe.
-
Next, add 1-bromo-2-chlorobenzene (1.45 mL) via syringe.
-
Attach a reflux condenser to the flask and maintain the inert atmosphere.
-
-
Reaction Execution:
-
Lower the flask into a preheated oil bath or heating mantle set to 80-90 °C.
-
Stir the reaction mixture vigorously. The mixture will typically be a heterogeneous slurry.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot (~5 µL) of the reaction mixture, dissolving it in ethyl acetate (~0.5 mL), and filtering it through a small plug of silica or cotton. A typical mobile phase is 30-50% ethyl acetate in hexanes. The disappearance of the imidazole starting material indicates reaction completion. The reaction is typically complete within 12-24 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (100 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL). The product will be in the organic layers.
-
Combine the organic layers and wash them with brine (1 x 50 mL) to remove residual DMSO and water.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or solid.
-
-
Purification:
-
Purify the crude product via flash column chromatography on silica gel.
-
A gradient elution system, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate, is typically effective for separating the product from residual starting materials and by-products.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a white to off-white solid or a viscous oil.
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₉H₇ClN₂, MW: 178.62 g/mol ).[11]
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.[11]
The expected yield for this protocol is typically in the range of 75-90%.
Visualization of the Synthetic Workflow
The following diagram outlines the complete workflow for the synthesis of this compound.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. hmdb.ca [hmdb.ca]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. This compound [webbook.nist.gov]
High-Yield Synthesis of 1-(2-Chlorophenyl)imidazole Derivatives: Application Notes and Protocols
Introduction: The Significance of 1-(2-Chlorophenyl)imidazole Scaffolds
The 1-aryl imidazole moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds. The introduction of a 2-chlorophenyl group, in particular, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This substituent can influence binding affinity through steric and electronic effects, and it often enhances metabolic stability. Derivatives such as Clotrimazole, a well-known antifungal agent, underscore the therapeutic importance of this structural motif.[1][2]
This document provides a detailed guide for researchers, scientists, and drug development professionals on high-yield synthetic methods for preparing this compound derivatives. We will move beyond simple procedural lists to explore the underlying principles of each method, offering insights into the selection of reagents and conditions to empower rational optimization and troubleshooting. The protocols described herein are based on established, high-efficacy coupling reactions, ensuring reproducibility and scalability.
Method 1: The Ullmann Condensation (Copper-Catalyzed N-Arylation)
The Ullmann condensation is a classical and cost-effective method for forming C-N bonds, relying on copper catalysis.[3][4] While traditional Ullmann reactions often required harsh conditions (high temperatures and stoichiometric copper), modern advancements have introduced milder protocols through the use of specific ligands that enhance the efficiency and substrate scope of the copper catalyst.[5][6]
Scientific Rationale and Mechanistic Insight
The reaction proceeds through a copper(I)-catalyzed cycle. A copper(I) salt, often in the presence of a chelating ligand, reacts with the deprotonated imidazole to form a copper(I)-imidazolate complex. This complex then undergoes oxidative addition with the 2-chloroaryl halide. Subsequent reductive elimination yields the desired this compound and regenerates the active copper(I) catalyst.[7] The choice of ligand is critical; diamine ligands like 1,10-phenanthroline and its derivatives have been shown to stabilize the copper center and facilitate the coupling process, leading to higher yields under milder conditions.[3][6][8] The base is crucial for deprotonating the imidazole, and its strength can influence the reaction rate. Strong inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly employed.[3][5]
Caption: Generalized catalytic cycle for the Ullmann Condensation.
High-Yield Protocol: Copper/1,10-Phenanthroline Catalyzed Synthesis
This protocol is optimized for the N-arylation of imidazole with 1-bromo-2-chlorobenzene, a common and reactive starting material.
Materials:
-
Imidazole
-
1-Bromo-2-chlorobenzene
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane or Dimethyl Sulfoxide (DMSO)
-
Inert Gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent oxidation of the Cu(I) catalyst.[3]
-
Reagent Addition: Under a positive pressure of inert gas, add 1-bromo-2-chlorobenzene (1.0 mmol) and cesium carbonate (2.0 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 18-24 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Work-up:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Method 2: Buchwald-Hartwig Amination (Palladium-Catalyzed N-Arylation)
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9] It often offers milder conditions and a broader substrate scope compared to traditional copper-catalyzed methods, although the cost of palladium and specialized phosphine ligands can be a consideration. This method is particularly effective for coupling aryl halides, including less reactive aryl chlorides, with a wide range of amines and N-heterocycles.[9][10]
Scientific Rationale and Mechanistic Insight
The catalytic cycle of the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle.[9][10]
-
Oxidative Addition: A coordinatively unsaturated Pd(0) species, stabilized by phosphine ligands, undergoes oxidative addition with the 2-chloroaryl halide to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The imidazole coordinates to the Pd(II) center, and a base facilitates the deprotonation of the imidazole N-H, forming a palladium-imidazolide complex.
-
Reductive Elimination: The final step is reductive elimination from the Pd(II) complex, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.
The choice of ligand is paramount for a successful reaction. Sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often highly effective as they promote both the oxidative addition and the final reductive elimination steps.[11]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig Amination.
High-Yield Protocol: Palladium/XPhos Catalyzed Synthesis
This protocol is adapted for the coupling of imidazole with 1,2-dichlorobenzene, showcasing the ability of modern palladium catalysts to activate less reactive aryl chlorides.
Materials:
-
Imidazole
-
1,2-Dichlorobenzene
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-activation (Optional but Recommended): In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and XPhos (0.024 mmol, 2.4 mol%) to a Schlenk tube. Add anhydrous toluene (2 mL) and stir for 10 minutes. This pre-formation of the active Pd(0)-ligand complex can improve reaction consistency.[11]
-
Reaction Setup: In a separate Schlenk tube, add imidazole (1.2 mmol) and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add 1,2-dichlorobenzene (1.0 mmol) to the imidazole/base mixture. Then, transfer the pre-activated catalyst solution to this tube via cannula.
-
Reaction: Heat the sealed reaction vessel to 100-110 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the residue by silica gel chromatography to obtain the desired product.
Method 3: Chan-Lam Coupling (Copper-Catalyzed N-Arylation with Boronic Acids)
The Chan-Lam coupling provides an alternative copper-catalyzed route using arylboronic acids as the arylating agent.[12] This method is often characterized by very mild reaction conditions, sometimes even proceeding at room temperature and open to the air, which makes it an attractive option for substrates with sensitive functional groups.[12][13]
Scientific Rationale
The Chan-Lam reaction mechanism is thought to involve a Cu(II) species. The Cu(II) salt coordinates with the imidazole and the arylboronic acid, forming a ternary complex. A transmetalation step occurs where the aryl group is transferred from boron to copper. Finally, reductive elimination from a Cu(III) or through an alternative pathway yields the N-arylated product and a Cu(I) species, which is then re-oxidized to Cu(II) by an oxidant (often oxygen from the air) to complete the catalytic cycle.[13]
High-Yield Protocol: Copper(II) Acetate Catalyzed Synthesis
Materials:
-
Imidazole
-
2-Chlorophenylboronic acid
-
Copper(II) Acetate (Cu(OAc)₂)
-
Methanol or Dichloromethane
-
Optional: Pyridine or another base
Procedure:
-
Reaction Setup: To a round-bottom flask, add imidazole (1.0 mmol), 2-chlorophenylboronic acid (1.2 mmol), and copper(II) acetate (1.0 mmol). Note: Stoichiometric copper is sometimes used in the original Chan-Lam protocols, but catalytic versions are now common. For a catalytic reaction, use 0.1 mmol (10 mol%) of Cu(OAc)₂.
-
Solvent and Base: Add methanol (10 mL). The addition of a base like pyridine (2.0 mmol) can accelerate the reaction.
-
Reaction: Stir the mixture vigorously at room temperature. The flask can be left open to the air to facilitate the re-oxidation of the copper catalyst. The reaction typically proceeds for 24-72 hours. Monitor by TLC.
-
Work-up:
-
Filter the reaction mixture through Celite to remove copper salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
-
Purification: Purify the crude product by silica gel chromatography.
Comparative Analysis of Synthesis Methods
| Method | Catalyst System | Aryl Source | Typical Conditions | Yields | Advantages | Disadvantages |
| Ullmann Condensation | CuI / Diamine Ligand | Aryl Halide (I, Br) | 100-120 °C, 18-24h | Good to Excellent | Cost-effective catalyst, well-established.[3][4] | Often requires high temperatures, less reactive with aryl chlorides. |
| Buchwald-Hartwig | Pd₂(dba)₃ / Phosphine Ligand | Aryl Halide (Cl, Br, I, OTf) | 80-110 °C, 12-24h | Very Good to Excellent | Broad substrate scope, activates aryl chlorides, milder conditions.[9][11] | Expensive catalyst and ligands, requires strict inert atmosphere. |
| Chan-Lam Coupling | Cu(OAc)₂ | Arylboronic Acid | Room Temp - 60 °C, 24-72h | Good to Excellent | Very mild conditions, high functional group tolerance, uses boronic acids.[12][13] | Boronic acids can be expensive, may require stoichiometric copper in some cases. |
Conclusion and Future Perspectives
High-yield synthesis of this compound derivatives can be reliably achieved through several modern catalytic methods. The choice of method—Ullmann, Buchwald-Hartwig, or Chan-Lam—should be guided by factors such as the availability and cost of starting materials, the scale of the reaction, and the presence of other functional groups in the molecule. For large-scale, cost-sensitive syntheses, optimizing a modern Ullmann protocol is often the preferred route. For complex molecules with sensitive functionalities or when using less reactive aryl chlorides, the Buchwald-Hartwig amination offers unparalleled scope and efficiency. The Chan-Lam coupling provides an excellent alternative for mild, functional-group-tolerant syntheses. Furthermore, emerging techniques like microwave-assisted synthesis can significantly reduce reaction times for all these methods, offering a path to rapid library generation and process optimization.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. [Synthesis and properties of clotrimazole and other antimycotic 1-triphenylmethylimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benthamscience.com [benthamscience.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(2-Chlorophenyl)imidazole in Antifungal Drug Discovery
Abstract: The rise of invasive fungal infections, compounded by the growing challenge of antifungal resistance, has created an urgent need for novel therapeutic agents. The imidazole scaffold is a cornerstone in the development of antifungal drugs, primarily due to its ability to effectively inhibit fungal ergosterol biosynthesis. This document provides a comprehensive guide for researchers on the application of 1-(2-Chlorophenyl)imidazole, a representative of the 1-aryl-imidazole class, in the antifungal drug discovery pipeline. We will delve into the established mechanism of action for this class of compounds, provide detailed protocols for in vitro and in vivo evaluation, and discuss the critical role of structure-activity relationship (SAR) studies in optimizing lead compounds. While specific experimental data for this compound is not extensively published, this guide will utilize data from closely related analogs to provide a practical framework for its investigation.
Introduction: The 1-Aryl-Imidazole Scaffold in Antifungal Research
Imidazole derivatives represent a major class of synthetic antifungal agents used extensively in medicine.[1] Their mechanism of action, which targets a fungal-specific pathway, provides a degree of selective toxicity, making them effective therapeutic agents.[2][3] The core structure, a five-membered aromatic ring with two nitrogen atoms, serves as a versatile scaffold for chemical modification to enhance potency, spectrum, and pharmacokinetic properties.[4]
The this compound structure is a fundamental example of an N-substituted aryl-imidazole. The presence and position of the chloro substituent on the phenyl ring are known to significantly influence the compound's physicochemical properties and biological activity.[5] Electron-withdrawing groups, such as chlorine, have been shown in various studies to be favorable for the antimicrobial activity of imidazole-based compounds.[6] This document outlines the necessary steps to characterize the antifungal potential of this scaffold, from initial screening to preclinical evaluation.
Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
The primary antifungal mechanism of azole compounds, including imidazoles, is the disruption of the fungal cell membrane's integrity by inhibiting ergosterol synthesis.[7] This is achieved by targeting a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[2][3]
The process can be summarized as follows:
-
Enzyme Binding: The N-3 atom of the imidazole ring binds to the heme iron atom in the active site of the fungal CYP51 enzyme.[4]
-
Inhibition of Demethylation: This binding competitively inhibits the enzyme from catalyzing the demethylation of lanosterol, a precursor to ergosterol.[7]
-
Ergosterol Depletion: The lack of ergosterol compromises the fluidity, integrity, and proper function of the fungal cell membrane.[2]
-
Accumulation of Toxic Sterols: The inhibition of CYP51 leads to the accumulation of toxic 14α-methylated sterols, which further disrupt the membrane structure and inhibit fungal growth, leading to a fungistatic or, at high concentrations, a fungicidal effect.[2][7]
This targeted action is the foundation of the azoles' therapeutic window, as they show a higher affinity for fungal CYP51 than for the analogous human enzyme.[4]
Caption: Mechanism of action of this compound.
In Vitro Antifungal Susceptibility Testing
The first step in evaluating a novel antifungal compound is to determine its intrinsic activity against a panel of relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the gold standard for this assessment, defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism.[8] The broth microdilution method is the most common and standardized technique.[9]
Protocol: Broth Microdilution for Yeasts (e.g., Candida albicans)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[10]
Materials:
-
96-well, flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound (test compound)
-
Fluconazole (control compound)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Sterile saline (0.85%)
-
Sabouraud Dextrose Agar (SDA) plates
-
Fungal strains (e.g., Candida albicans ATCC 90028)
-
Spectrophotometer or 0.5 McFarland turbidity standard
-
Multichannel pipette
Procedure:
-
Stock Solution Preparation: Prepare a 1.28 mg/mL stock solution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Inoculum Preparation:
-
Subculture the yeast strain on an SDA plate and incubate at 35°C for 24 hours to ensure viability and purity.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Perform a 1:1000 dilution of this suspension in RPMI-1640 medium to achieve a final working inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of RPMI-1640 medium to wells in columns 2 through 11 of the 96-well plate. Add 200 µL to the growth control well (column 12).
-
Add 200 µL of a working solution of the test compound (e.g., 128 µg/mL in RPMI) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as a drug-free control.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well from columns 1 to 11. This brings the final volume to 200 µL and achieves the final drug concentrations and inoculum density.
-
Column 12 (medium only) serves as a sterility control.
-
-
Incubation: Seal the plate or place it in a humidified chamber and incubate at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the compound that causes a significant (typically ≥50%) reduction in growth compared to the drug-free growth control well (column 11).[9] This can be assessed visually or by reading the optical density (OD) with a spectrophotometer.
Caption: Workflow for MIC determination via broth microdilution.
Data Presentation and Interpretation
MIC values are typically presented in a tabular format, comparing the test compound to a standard antifungal agent across a panel of fungal species.
Table 1: Illustrative Antifungal Activity (MIC in µg/mL) of a Hypothetical 1-Aryl-Imidazole
| Fungal Strain | This compound (Hypothetical MIC) | Fluconazole (Reference MIC) |
| Candida albicans ATCC 90028 | 0.25 | 0.5 |
| Candida glabrata ATCC 90030 | 0.5 | 16 |
| Candida parapsilosis ATCC 22019 | 0.125 | 1 |
| Candida krusei ATCC 6258 | 1.0 | 64 |
| Aspergillus fumigatus ATCC 204305 | 0.5 | >64 |
In Vivo Efficacy Evaluation
Positive in vitro results must be validated in a relevant animal model to assess the compound's efficacy in a complex biological system. The murine model of systemic candidiasis is a well-established and reproducible model for this purpose.[11][12]
Protocol: Murine Model of Systemic Candidiasis
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
6-8 week old female BALB/c mice
-
Candida albicans strain
-
Sterile saline
-
Cyclophosphamide (for immunosuppression, optional)
-
This compound formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% water)
-
Vehicle control
-
Positive control drug (e.g., Fluconazole)
Procedure:
-
Immunosuppression (Optional but Recommended): To establish a robust infection, mice can be rendered neutropenic by intraperitoneal (IP) injection of cyclophosphamide (e.g., 150 mg/kg) three days prior to infection.
-
Infection:
-
Prepare an inoculum of C. albicans in sterile saline, adjusted to a concentration of 5 x 10⁵ CFU/mL.
-
Infect mice via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the fungal suspension (5 x 10⁴ CFU/mouse).
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., n=8-10 per group): Vehicle control, this compound (e.g., 5, 10, 20 mg/kg), and Fluconazole (e.g., 10 mg/kg).
-
Begin treatment 2-4 hours post-infection. Administer the compounds once or twice daily via oral gavage or IP injection for a predetermined period (e.g., 7 days).
-
-
Monitoring and Endpoints:
-
Survival Study: Monitor the mice daily for signs of morbidity and mortality for up to 21 days post-infection. The primary endpoint is the survival rate.
-
Fungal Burden Study: A separate cohort of animals is treated for a shorter duration (e.g., 3-4 days). On the final day, mice are euthanized, and kidneys (the primary target organ) are aseptically removed.
-
The kidneys are weighed, homogenized in sterile saline, and serially diluted.
-
The dilutions are plated on SDA plates, incubated for 24-48 hours, and the number of colony-forming units (CFU) is counted.
-
Results are expressed as log₁₀ CFU per gram of tissue.
-
Data Analysis and Interpretation
-
Survival Data: Survival curves are plotted using the Kaplan-Meier method, and statistical significance between groups is determined using the log-rank test.
-
Fungal Burden Data: Fungal burden in different groups is compared using a non-parametric test such as the Mann-Whitney U test. A statistically significant reduction in fungal burden in the kidneys of treated mice compared to the vehicle control indicates in vivo efficacy.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing a lead compound. For 1-aryl-imidazoles, key structural modifications can dramatically impact antifungal potency.[7]
-
Substitution on the Phenyl Ring: The position and nature of substituents are critical. Halogen atoms, particularly chlorine and fluorine, are often associated with enhanced antifungal activity.[5] The ortho-position of the chlorine in this compound is one of several possibilities that require systematic investigation (comparing ortho-, meta-, and para-isomers).
-
Hydrophobicity: A correlation often exists between the hydrophobicity of imidazole derivatives and their antifungal activity, particularly against Candida albicans, suggesting the importance of membrane affinity.[11]
-
Modifications to the Imidazole Ring: While the core imidazole is essential for binding to CYP51, substitutions at other positions can modulate activity and selectivity.
Disclaimer: The following table presents a hypothetical SAR study to illustrate the principles of lead optimization. The activity data is not based on actual experimental results for these specific compounds.
Table 2: Illustrative SAR for 1-Phenyl-Imidazole Derivatives
| Compound ID | R1 (Phenyl Substitution) | R2 (Imidazole Substitution) | C. albicans MIC (µg/mL) | Rationale for Modification |
| Lead-1 | 2-Chloro | H | 0.25 | Starting Scaffold |
| Analog-1a | 4-Chloro | H | 0.125 | Investigate positional isomerism of chloro group. |
| Analog-1b | 2,4-Dichloro | H | 0.06 | Explore effect of multiple electron-withdrawing groups. |
| Analog-1c | 4-Fluoro | H | 0.25 | Compare different halogen substituents. |
| Analog-1d | 4-Methoxy | H | >8 | Evaluate effect of an electron-donating group. |
| Analog-2a | 2-Chloro | 2-Methyl | 1.0 | Assess steric hindrance near the core. |
Conclusion
This compound serves as a valuable chemical scaffold for the exploration of new antifungal agents. Its investigation, guided by the principles and protocols outlined in this document, can systematically uncover its therapeutic potential. The established mechanism of targeting fungal CYP51, combined with robust in vitro and in vivo evaluation methods, provides a clear and validated pathway for its development. Further progress in this area will rely on systematic SAR studies to optimize the potency, selectivity, and pharmacokinetic profile of this promising class of compounds, ultimately contributing to the much-needed arsenal against fungal diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro and In Vivo Activities of the Novel Azole Antifungal Agent R126638 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. idexx.com [idexx.com]
- 8. Correlation between antifungal activity and hydrophobicity of imidazole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. editorial.uni-plovdiv.bg [editorial.uni-plovdiv.bg]
- 10. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Coordination Chemistry of 1-(2-Chlorophenyl)imidazole: A Guide for Researchers
This document provides a comprehensive overview of 1-(2-chlorophenyl)imidazole as a versatile N-donor ligand in coordination chemistry. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and application of novel metal complexes. This guide offers detailed protocols for the synthesis of the ligand and its coordination compounds, along with application notes for potential use in catalysis and medicinal chemistry.
Introduction to this compound in Coordination Chemistry
Imidazole and its derivatives are fundamental building blocks in coordination chemistry, prized for their ability to form stable complexes with a wide range of metal ions.[1][2] The nitrogen atoms in the imidazole ring act as excellent σ-donors, facilitating the formation of coordination bonds.[3] The substituent at the N-1 position of the imidazole ring significantly influences the electronic and steric properties of the ligand, thereby tuning the characteristics of the resulting metal complexes.
This compound, the subject of this guide, introduces a sterically demanding and electronically modified phenyl group at the N-1 position. The presence of the chlorine atom in the ortho position of the phenyl ring is expected to induce steric hindrance, potentially leading to unique coordination geometries and reactivities of its metal complexes. Furthermore, the electron-withdrawing nature of the chlorine atom can modulate the electron density on the imidazole ring, affecting the strength of the metal-ligand bond. These features make this compound an intriguing ligand for the design of novel coordination compounds with potential applications in catalysis, materials science, and as therapeutic agents.[4][5]
Synthesis of this compound Ligand
The synthesis of 1-arylimidazoles can be achieved through several methods, with the Ullmann condensation and Buchwald-Hartwig amination being prominent examples of C-N cross-coupling reactions.[6][7][8] The copper-catalyzed Ullmann-type reaction is a classical and effective method for the N-arylation of imidazoles.[9]
Protocol: Synthesis of this compound via Ullmann Condensation
This protocol is adapted from established methods for the N-arylation of imidazoles.[6]
Reaction Scheme:
Figure 1: General scheme for the Ullmann condensation to synthesize this compound.
Materials:
-
Imidazole
-
2-Chloroiodobenzene (or 2-chlorobromobenzene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a round-bottom flask, add imidazole (1.2 equivalents), 2-chloroiodobenzene (1.0 equivalent), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Add anhydrous DMF or DMSO as the solvent.
-
Flush the flask with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate or toluene (3 x 50 mL).
-
Wash the combined organic layers with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Characterization:
The synthesized ligand should be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.[10][11]
-
FT-IR Spectroscopy: To identify the characteristic vibrational modes of the imidazole and chlorophenyl groups.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Coordination Chemistry: Synthesis of Metal Complexes
This compound can act as a monodentate ligand, coordinating to a metal center through the N-3 atom of the imidazole ring. The synthesis of its metal complexes can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
General Workflow for Metal Complex Synthesis
Figure 2: General workflow for the synthesis of metal complexes with this compound.
Protocol: Synthesis of a Copper(II) Complex
This protocol provides a general method for the synthesis of a copper(II) complex with this compound.
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) or Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Ethanol or Methanol
Procedure:
-
Dissolve this compound (2 equivalents) in 20 mL of hot ethanol.
-
In a separate flask, dissolve the copper(II) salt (1 equivalent) in 10 mL of ethanol.
-
Slowly add the copper(II) salt solution to the ligand solution with constant stirring.
-
A precipitate may form immediately or upon cooling.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Collect the precipitate by filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the resulting solid in a desiccator over anhydrous CaCl₂.
Protocol: Synthesis of a Cobalt(II) Complex
This protocol outlines the synthesis of a cobalt(II) complex.[4][12]
Materials:
-
This compound
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ethanol
Procedure:
-
Dissolve this compound (2 or 4 equivalents) in 20 mL of ethanol.
-
Add a solution of cobalt(II) chloride hexahydrate (1 equivalent) in 10 mL of ethanol to the ligand solution dropwise with stirring.
-
Reflux the reaction mixture for 2-3 hours.
-
Allow the solution to cool to room temperature. The product may precipitate or crystallize upon standing or slow evaporation of the solvent.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol: Synthesis of a Silver(I) Complex
This protocol describes the synthesis of a silver(I) complex, which often exhibit interesting biological activities.[13][14]
Materials:
-
This compound
-
Silver(I) nitrate (AgNO₃)
-
Methanol or Acetonitrile
Procedure:
-
Dissolve this compound (2 equivalents) in 15 mL of methanol in a flask protected from light (e.g., wrapped in aluminum foil).
-
In a separate light-protected flask, dissolve silver(I) nitrate (1 equivalent) in 10 mL of methanol.
-
Slowly add the silver nitrate solution to the ligand solution with continuous stirring in the dark.
-
A white precipitate will likely form.
-
Continue stirring the mixture at room temperature for 1-2 hours in the dark.
-
Collect the precipitate by filtration, wash with cold methanol, and dry in a vacuum desiccator in the dark.
Characterization of Metal Complexes
Thorough characterization is crucial to determine the structure and properties of the synthesized complexes.
| Technique | Information Obtained |
| Elemental Analysis (C, H, N) | Determines the empirical formula of the complex. |
| FT-IR Spectroscopy | Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the imidazole ring. |
| UV-Vis Spectroscopy | Investigates the electronic transitions within the complex, providing insights into the coordination geometry around the metal center. |
| Magnetic Susceptibility | Determines the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the metal ion (for paramagnetic complexes). |
| Molar Conductivity | Measures the electrolytic nature of the complex in solution, indicating whether anions are coordinated or act as counter-ions. |
| Thermal Analysis (TGA/DSC) | Studies the thermal stability of the complex and the nature of coordinated or lattice solvent molecules.[15][16][17][18] |
| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry.[19][20][21][22] |
Application Notes
The unique steric and electronic properties of this compound suggest that its metal complexes could be valuable in various applications.
Catalysis
Metal complexes of imidazole derivatives are known to be effective catalysts in a variety of organic transformations.[23] The steric bulk of the 2-chlorophenyl group may create a specific chiral environment around the metal center, making these complexes candidates for asymmetric catalysis.
Potential Catalytic Applications:
-
Cross-Coupling Reactions: Palladium and nickel complexes could be investigated as catalysts for Suzuki-Miyaura, Heck, and C-N coupling reactions. The ligand's properties can influence the catalytic activity and selectivity.
-
Oxidation Reactions: Copper and cobalt complexes could be explored as catalysts for the oxidation of alcohols and other organic substrates.
-
Polymerization: Transition metal complexes can act as catalysts in olefin polymerization. The steric and electronic nature of the this compound ligand can influence the properties of the resulting polymers.
Experimental Design for Catalytic Studies:
-
Catalyst Screening: Synthesize a series of complexes with different metals (e.g., Pd, Ni, Cu, Co).
-
Reaction Optimization: For a model reaction, optimize parameters such as catalyst loading, temperature, solvent, and base.
-
Substrate Scope: Investigate the catalytic activity for a range of substrates to determine the generality of the catalyst.
-
Mechanistic Studies: Conduct kinetic studies and spectroscopic analysis to elucidate the catalytic mechanism.
Medicinal Chemistry
Imidazole is a key structural motif in many biologically active molecules. Metal complexes of imidazole derivatives have shown promising antimicrobial and anticancer activities.[5][20][24][25] The enhanced lipophilicity due to the chlorophenyl group may improve the cell permeability of the metal complexes.
Potential Biological Applications:
-
Antimicrobial Agents: Silver(I) and copper(II) complexes are known for their antimicrobial properties. The complexes of this compound could be screened against a panel of pathogenic bacteria and fungi.[26][27]
-
Anticancer Agents: Platinum(II), copper(II), and other transition metal complexes can exhibit cytotoxic activity against cancer cell lines. The mechanism of action often involves binding to DNA or inducing oxidative stress.
Experimental Design for Biological Evaluation:
-
Antimicrobial Screening: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized complexes against various microorganisms using standard broth microdilution or agar diffusion methods.
-
Cytotoxicity Assays: Evaluate the in vitro anticancer activity of the complexes against a panel of human cancer cell lines using assays such as the MTT or SRB assay.
-
Mechanism of Action Studies: For active compounds, investigate the mechanism of action, which could include DNA binding studies, cell cycle analysis, and measurement of reactive oxygen species (ROS) production.
Conclusion
This compound presents a ligand with considerable potential in coordination chemistry. Its synthesis, while not yet widely documented, can be achieved through established C-N coupling methodologies. The resulting metal complexes are expected to exhibit unique structural and electronic properties due to the influence of the 2-chlorophenyl substituent. This guide provides a foundational framework for researchers to explore the synthesis, characterization, and application of these novel coordination compounds, paving the way for new discoveries in catalysis and medicinal chemistry.
References
- 1. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 3. Imidazole(288-32-4) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antitumor activity of copper(II) complexes of imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-(3-Chlorophenyl)-4,5-dihydro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Biological Profile of Cationic Cobalt Complexes with First-Generation Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. malayajournal.org [malayajournal.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, characterization and antimicrobial activity of water-soluble silver(i) complexes of metronidazole drug and selected counter-ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Crystal structure of bis(1-methyl-1H-imidazole-κN3)(5,10,15,20-tetraphenylporphyrinato-κ4N)iron(II) toluene trisolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Crystal structure and Hirshfeld surface analysis of (1H-imidazole-κN 3)[4-methyl-2-({[2-oxido-5-(2-phenyldiazen-1-yl)phenyl]methylidene}amino)pentanoate-κ3 O,N,O′]copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Crystal structure and luminescent properties of [1-(biphenyl-4-yl)-1H-imidazole-κN 3]dichloridozinc - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Synthesis, characterization, and antimicrobial activity of silver(I) and copper(II) complexes of phosphate derivatives of pyridine and benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocol Guide for the Quantification of 1-(2-Chlorophenyl)imidazole
Introduction: The Analytical Imperative for 1-(2-Chlorophenyl)imidazole
This compound is a substituted imidazole derivative of significant interest in pharmaceutical research and development due to the prevalence of the imidazole moiety in numerous biologically active compounds.[1] Accurate and precise quantification of this compound is critical for a variety of applications, including pharmacokinetic studies, formulation development, quality control of active pharmaceutical ingredients (APIs), and impurity profiling. This guide provides detailed analytical protocols for the quantification of this compound, leveraging the precision of High-Performance Liquid Chromatography (HPLC) with UV detection and the specificity of Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies herein are designed to be robust, reproducible, and adhere to the principles of scientific integrity, ensuring reliable data for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is paramount for methodical analytical development.
| Property | Value | Source |
| Chemical Formula | C₉H₇ClN₂ | [2] |
| Molecular Weight | 178.62 g/mol | [2] |
| Appearance | Solid | [3] |
| Solubility | Moderately soluble in organic solvents, limited solubility in water | [2] |
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reversed-phase HPLC is a cornerstone technique for the analysis of moderately polar to nonpolar organic molecules, making it exceptionally well-suited for this compound. The separation is governed by the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Causality in Method Development:
The selection of a C18 stationary phase is predicated on its hydrophobic nature, which facilitates strong retention of the aromatic this compound. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen for several key reasons:
-
Acetonitrile is an excellent organic solvent for dissolving the analyte and provides good peak shape and resolution.
-
Formic acid at a low concentration (0.1%) acidifies the mobile phase. This is crucial for protonating any residual silanol groups on the silica-based stationary phase, thereby minimizing peak tailing. It also ensures consistent ionization of the imidazole moiety, leading to reproducible retention times.[4]
-
A gradient elution is employed to ensure that any potential impurities with different polarities are effectively separated from the main analyte peak and to provide a sharper peak shape for the analyte of interest, enhancing sensitivity.
Experimental Workflow for HPLC-UV Analysis
References
- 1. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a sensitive and quantitative analytical method for 1H-4-substituted imidazole histamine H3-receptor antagonists utilizing high-performance liquid chromatography and dabsyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
Introduction: The Analytical Imperative for 1-(2-Chlorophenyl)imidazole
An Application Note and Protocol for the Chromatographic Analysis of 1-(2-Chlorophenyl)imidazole
Abstract: This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, this guide details a systematic approach, from initial analyte characterization to full method validation according to ICH guidelines. We explore the fundamental principles behind chromatographic parameter selection and offer a detailed, step-by-step protocol to establish a reliable and reproducible analytical method.
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a precise and accurate analytical method is essential for monitoring its purity, quantifying it in reaction mixtures, and ensuring quality control throughout the manufacturing process. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1]
This guide is structured to provide both the theoretical foundation and a practical framework for developing a fit-for-purpose HPLC method, emphasizing the rationale behind each decision in the development process.
Foundational Strategy: Understanding the Analyte
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. The structure of this compound, shown below, dictates its chromatographic behavior.
-
Structure: Comprises a polar, basic imidazole ring and a non-polar chlorophenyl group.
-
Ionization: The imidazole ring contains a basic nitrogen atom. The pKa of the conjugate acid of imidazole is approximately 7.0.[2] This means the molecule's charge state is highly dependent on pH. Below pH 7, the imidazole ring will be predominantly protonated (cationic), while above pH 7, it will be neutral. This pH-dependent ionization is a critical parameter to control for achieving reproducible retention and symmetrical peak shapes in reversed-phase HPLC.[3][4]
-
Solubility: The presence of both polar and non-polar moieties suggests solubility in common organic solvents like methanol and acetonitrile, as well as in acidified aqueous solutions.
The dual nature of the molecule—possessing both hydrophobic and ionizable characteristics—makes reversed-phase (RP-HPLC) an ideal separation mode.[5]
HPLC Method Development: A Systematic Approach
Our objective is to develop a method that provides a sharp, symmetrical peak for this compound, well-resolved from any impurities or matrix components, within a reasonable runtime.
Workflow for Method Development
The development process follows a logical progression from initial screening to final optimization and validation.
Caption: Workflow for systematic HPLC method development.
Selection of Chromatographic Conditions: The "Why"
A. Stationary Phase (Column) Selection
-
Initial Choice: C18 (L1 Packing): A C18 column is the workhorse of reversed-phase chromatography and the recommended starting point.[5] Its long alkyl chains provide sufficient hydrophobic character to retain the chlorophenyl moiety of the analyte. A standard dimension of 150 mm x 4.6 mm with 5 µm particles offers a good balance of efficiency and backpressure.
-
Alternative: C8 (L7 Packing): If the analyte is too strongly retained on a C18 column, a C8 column can be used to reduce the retention time. Several studies on other imidazole drugs have shown success with C8 columns.[6][7]
-
Alternative: Polar-Embedded/Endcapped: For potentially better peak shape of basic compounds, columns with polar-embedded groups or advanced endcapping can be beneficial as they shield residual silanols, reducing undesirable secondary interactions.[8]
B. Mobile Phase Selection
The mobile phase is the primary tool for controlling retention and selectivity in RP-HPLC.[4]
-
Organic Modifier: Acetonitrile (ACN) is generally the preferred solvent over methanol (MeOH) as it provides lower backpressure and has a lower UV cutoff wavelength. However, methanol can offer different selectivity and should be considered if co-eluting impurities are an issue.
-
Aqueous Phase and pH Control: This is the most critical parameter for this compound. To ensure a consistent charge state and avoid peak tailing, the mobile phase pH must be controlled with a buffer.
Caption: Effect of mobile phase pH on analyte ionization and retention.
-
Rationale for Acidic pH: By setting the mobile phase pH to ~3.0, we ensure the imidazole ring is fully and consistently protonated. This single ionic species results in a sharp, symmetrical chromatographic peak. A buffer, such as 0.1% formic acid or a 20 mM potassium phosphate solution adjusted to pH 3.0, is essential to maintain this condition.[3]
C. Detection Wavelength
The analyte contains chromophores (phenyl and imidazole rings) that absorb UV light. A UV-Vis detector is suitable. To determine the optimal wavelength, a solution of this compound should be scanned from 200-400 nm to identify the wavelength of maximum absorbance (λmax), which provides the best sensitivity. For initial screening, a wavelength of 220 nm is a reasonable starting point.
Experimental Protocol: Method Development & Validation
Objective: To establish and validate an HPLC method for the quantification of this compound.
Materials and Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent).
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid (reagent grade), this compound reference standard.
-
Standard Preparation:
-
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard (0.1 mg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Step-by-Step Method Development Protocol
-
Initial Gradient Screening:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: 220 nm
-
Gradient Program:
Time (min) %B 0.0 10 20.0 90 22.0 90 22.1 10 | 25.0 | 10 |
-
Action: Inject the working standard. Note the retention time (tR) and the approximate %B at which the analyte elutes.
-
-
Method Optimization:
-
Based on the screening run, develop an optimized gradient or isocratic method. For example, if the analyte eluted at 10 minutes in the screening run (corresponding to ~50% B), a focused gradient from 40% to 60% B over 10 minutes could be tested to improve resolution from nearby impurities.
-
Example Optimized Isocratic Method:
-
Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer pH 3.0 (55:45 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: 220 nm (or determined λmax)
-
-
System Suitability: Before proceeding, ensure the optimized method meets system suitability criteria as defined by regulatory guidelines like USP <621>.[9][10]
-
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Measures peak symmetry, crucial for accurate integration.[10] |
| Repeatability (%RSD) | ≤ 2.0% for 5 injections | Demonstrates the precision of the system under the given conditions. |
| Plate Count (N) | > 2000 | Indicates the efficiency of the separation. |
Method Validation Protocol (per ICH Q2(R2))
Once the method is optimized and passes system suitability, it must be validated to prove it is fit for its intended purpose.[11][12][13]
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and spiked samples. Perform stress testing (acid, base, peroxide, heat, light) to ensure no interference from degradation products. | Peak is pure and free from co-elution. |
| Linearity | Prepare at least five concentrations of the reference standard across the expected range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by confirming linearity, accuracy, and precision within the specified concentration limits. | Meets acceptance criteria for linearity, accuracy, and precision. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%), in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of the working standard at 100% of the target concentration on the same day, with the same analyst and instrument. | %RSD ≤ 2.0%. |
| Precision (Intermediate) | Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. | %RSD ≤ 2.0%. |
| LOD & LOQ | Determine based on signal-to-noise ratio (LOD S/N ≈ 3, LOQ S/N ≈ 10) or from the standard deviation of the response and the slope of the linearity curve. | LOD and LOQ are determined and reported. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, organic composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on system suitability. | System suitability criteria are met under all varied conditions. |
Conclusion
This application note outlines a logical, science-driven approach to developing a robust and reliable RP-HPLC method for the analysis of this compound. By systematically evaluating and optimizing critical parameters such as stationary phase, mobile phase pH, and organic modifier composition, a method can be established that is precise, accurate, and fit for purpose in a regulated environment. The subsequent validation, performed according to ICH guidelines, provides documented evidence of the method's suitability for its intended use in pharmaceutical quality control.
References
- 1. actascientific.com [actascientific.com]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. Reversed-Phase HPLC of Ionizable Analytes | Separation Science [sepscience.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. usp.org [usp.org]
- 10. usp.org [usp.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Gas chromatography-mass spectrometry (GC-MS) of imidazole derivatives.
Application Note: GC-MS Analysis of Imidazole Derivatives
A Comprehensive Guide to Sample Preparation, Derivatization, and Method Development
Introduction: The Analytical Challenge of Imidazole Derivatives
Imidazole and its derivatives are fundamental heterocyclic scaffolds found in a vast array of biologically active molecules, from essential amino acids like histidine to blockbuster pharmaceuticals such as proton-pump inhibitors (e.g., omeprazole) and antifungal agents (e.g., miconazole).[1][2][3] Their prevalence in drug development and biological research necessitates robust and reliable analytical methods for their quantification and identification in complex matrices.
Gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution, sensitivity, and structural elucidation capabilities, making it a powerful tool for this purpose.[4][5] However, the inherent chemical properties of many imidazole derivatives—namely their polarity due to the N-H group and other functional moieties (hydroxyl, carboxyl)—result in low volatility and poor peak shape, making them unsuitable for direct GC analysis.
This guide provides a detailed framework for the successful analysis of imidazole derivatives by GC-MS. We will move beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a robust, reproducible, and validated workflow. The core of this methodology rests on two pillars: meticulous sample preparation and strategic chemical derivatization to render the analytes "GC-friendly."
Principle of the Method: A Strategic Workflow
The successful GC-MS analysis of imidazoles is not merely a set of instrument parameters but a sequential process where each step is optimized to ensure the integrity of the final result. The workflow is designed to isolate the analytes, chemically modify them to enhance volatility and thermal stability, and then perform separation and detection.
Caption: Overall workflow for GC-MS analysis of imidazole derivatives.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to extract the imidazole derivatives from the sample matrix while removing interfering substances. The choice of technique depends heavily on the matrix.
Protocol 3.1: Extraction from Biological Fluids (Plasma/Urine)
This protocol is adapted from principles used in liquid chromatography, with modifications to ensure compatibility with GC-MS derivatization.[1][6][7]
-
Protein Precipitation (for plasma):
-
To 200 µL of plasma, add 600 µL of a cold organic solvent (e.g., acetonitrile or methanol). This denatures and precipitates the majority of proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
For LLE: Adjust the pH of the supernatant or urine sample. For many imidazoles, adjusting the pH to a slightly basic value (e.g., pH 8.0) can improve extraction efficiency into an organic solvent.[4] Add an appropriate immiscible organic solvent (e.g., ethyl acetate or dichloromethane), vortex, centrifuge, and collect the organic layer. Repeat for exhaustive extraction.
-
For SPE: Condition an SPE cartridge (e.g., Oasis HLB or C18) according to the manufacturer's instructions. Load the sample, wash away interferences with a weak solvent, and elute the target analytes with a stronger solvent (e.g., methanol).[8]
-
-
Drying: This step is critical , especially if silylation is the chosen derivatization method.
-
Evaporate the collected organic extract to complete dryness under a gentle stream of nitrogen gas at 30-40°C.
-
The resulting residue must be free of water, which would otherwise consume the derivatizing reagent.
-
Chemical Derivatization: Enabling Volatility
Derivatization is the cornerstone of analyzing polar compounds by GC. By replacing active hydrogens (primarily on the imidazole N-H group, but also on any -OH, -COOH, or -NH2 groups) with nonpolar moieties, we dramatically increase the analyte's volatility and improve its chromatographic behavior.[5][9] The choice of reagent is a critical decision based on the analyte's structure and potential interferences.
Caption: Decision diagram for imidazole derivatization strategies.
Protocol 4.1: Acylation with Isobutyl Chloroformate (IBCF)
This method is effective for derivatizing the N-H group of the imidazole ring. The reaction forms a stable N-alkoxycarbonyl derivative.[4]
-
Reagent Preparation: Prepare a solution containing acetonitrile, pyridine, anhydrous ethanol, and isobutyl chloroformate (IBCF). An optimized ratio has been reported as 90:60:200:70 (µL) for a set of seven imidazoles.[4] Pyridine acts as a base to neutralize the HCl byproduct.
-
Reaction: Add the reagent mixture to the dried sample extract.
-
Incubation: Vortex the mixture and incubate (e.g., at room temperature or slightly elevated) to ensure the reaction goes to completion. The exact time and temperature should be optimized for the specific analytes.
-
Extraction: After the reaction, perform a liquid-liquid extraction with a nonpolar solvent like hexane to isolate the derivatized, now nonpolar, analytes.
-
Analysis: Inject the organic layer into the GC-MS.
Protocol 4.2: Silylation with MSTFA
Silylation is a highly versatile and common derivatization technique in metabolomics and drug analysis.[5][10] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating agent that reacts with a wide range of functional groups.[5]
-
Reaction: To the completely dry sample residue, add 50 µL of a catalyst such as pyridine (optional, but can aid the reaction) followed by 100 µL of MSTFA.
-
Incubation: Tightly cap the vial and heat at 60-70°C for 30-60 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. No workup is required.
| Parameter | Acylation (IBCF Method) | Silylation (MSTFA Method) |
| Target Groups | Primarily amines (N-H) | Amines, hydroxyls, carboxyls, thiols |
| Versatility | More specific | Highly versatile, "shotgun" approach |
| Reagent Stability | Relatively stable | Highly moisture-sensitive |
| Byproducts | HCl (neutralized by base) | Volatile byproducts, non-interfering |
| Workflow | Multi-step (reaction + extraction) | Simple "add and heat" procedure |
| Derivative Stability | Generally very stable | Can be susceptible to hydrolysis |
| Reference | Chen et al. (2023)[4] | General Metabolomics Protocols[5][10] |
GC-MS Instrumental Protocol
The following parameters serve as a robust starting point and should be optimized for the specific analytes and instrument.
| Parameter | Typical Setting | Rationale / Expert Insight |
| GC System | Agilent 7890B or equivalent | A modern, electronically controlled GC is essential for retention time stability. |
| Injector | Split/Splitless | Use Splitless mode for trace analysis to maximize analyte transfer to the column. A split ratio (e.g., 20:1) can be used for more concentrated samples to prevent column overload. |
| Injector Temp. | 250 - 280 °C | Must be hot enough to ensure rapid vaporization of the derivatized analytes without causing thermal degradation. |
| Column | 30m x 0.25mm x 0.25µm | A nonpolar (e.g., DB-5ms, HP-5ms) or mid-polar column is typically used. The choice depends on the polarity of the derivatized analytes. |
| Carrier Gas | Helium | Provides good efficiency and is inert. Flow rate typically set to 1.0 - 1.2 mL/min. |
| Oven Program | Start at 80°C, hold 2 min | An initial hold allows for clean solvent focusing. |
| Ramp 10°C/min to 280°C | The ramp rate is a balance between separation efficiency and analysis time. A slower ramp improves resolution. | |
| Hold at 280°C for 5-10 min | A final hold ensures that all high-boiling compounds are eluted from the column. | |
| MS System | Agilent 5977B or equivalent | A single quadrupole or tandem quadrupole (MS/MS) system provides excellent sensitivity and selectivity. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Energy | 70 eV | Standard energy for EI, which produces reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40 - 550 | The range should cover the mass of the derivatizing agent fragments up to the molecular ion of the heaviest expected derivative. |
| Acquisition Mode | Full Scan & SIM/MRM | Use Full Scan for initial method development and unknown identification. Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high-sensitivity quantification of target compounds. |
Data Analysis: From Chromatogram to Concentration
6.1. Identification
Identification is based on two key parameters:
-
Retention Time (RT): The time at which a compound elutes from the GC column. This should be consistent with a known standard analyzed under the same conditions.
-
Mass Spectrum: The fragmentation pattern produced by electron ionization is a chemical fingerprint. This pattern can be compared to a commercial library (e.g., NIST) or a custom library of derivatized standards.
6.2. Fragmentation Patterns: The Chemical Fingerprint
Understanding the fragmentation of your derivatized imidazoles is key to confident identification.
-
IBCF Derivatives: The mass spectra of imidazoles derivatized with isobutyl chloroformate will show characteristic ions. For example, the derivatized imidazole (IM) itself may show a molecular ion at m/z 168, with key fragments at m/z 95 and 68.[4]
-
TMS Derivatives: Silylated compounds exhibit well-documented fragmentation pathways.[11][12] Look for:
-
M-15 ([M-CH₃]⁺): A very common and often abundant ion resulting from the loss of a methyl group from the trimethylsilyl moiety.
-
m/z 73 ([Si(CH₃)₃]⁺): The characteristic base peak for many TMS compounds.
-
Rearrangement ions and losses specific to the original molecule's structure.
-
Table: Example Ions for Quantification (IBCF Derivatization) [4]
| Compound | Abbreviation | Quantitative Ion (m/z) | Qualitative Ions (m/z) |
| Imidazole | IM | 168 | 95, 68, 57, 41 |
| 4(5)-Methylimidazole | 4MEI | 182 | 109, 82, 68, 57 |
| 2-Ethylimidazole | 2EI | 196 | 123, 96, 68, 57 |
| 2,4-Dimethylimidazole | 2,4-DMI | 196 | 123, 96, 68, 57 |
6.3. Quantification
Quantification is typically performed using an internal standard (IS) method. An ideal IS is a structurally similar compound that is not present in the sample (e.g., a deuterated analog of the analyte). A calibration curve is constructed by analyzing standards of known concentration and plotting the ratio of the analyte peak area to the IS peak area against concentration. The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.[4]
Conclusion
The GC-MS analysis of imidazole derivatives is a powerful technique that, despite the challenges posed by the analytes' polarity, can yield highly sensitive and specific results. Success hinges on a methodical approach that prioritizes the complete removal of matrix interferences and, most importantly, the strategic selection and execution of a chemical derivatization step. By understanding the chemical principles behind each step—from pH-adjusted extraction to the choice between acylation and silylation—researchers can develop and validate robust methods tailored to their specific analytical needs, ensuring data of the highest quality and integrity.
References
- 1. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. youtube.com [youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2-Chlorophenyl)imidazole as a High-Efficacy Corrosion Inhibitor
Abstract
Corrosion of metallic infrastructure, particularly in acidic environments prevalent in the oil and gas, chemical processing, and manufacturing industries, poses a significant economic and safety challenge. The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation. This document provides a comprehensive technical guide on the application of 1-(2-Chlorophenyl)imidazole as a potent corrosion inhibitor, specifically for mild steel in acidic media. We will detail its mechanism of action, a generalized synthesis protocol, and rigorous, field-proven methodologies for performance evaluation, including gravimetric and electrochemical techniques. This guide is intended for researchers and scientists in materials science, chemical engineering, and drug development exploring novel anti-corrosion agents.
Introduction: The Imperative for Advanced Corrosion Inhibition
Corrosion is the electrochemical deterioration of a material, typically a metal, due to its reaction with the surrounding environment. In industrial settings, acid solutions used for processes like pickling, descaling, and oil well acidizing create highly aggressive conditions, leading to rapid corrosion of steel components.[1] This not only compromises structural integrity but also leads to costly operational failures and potential environmental hazards.
Organic corrosion inhibitors function by adsorbing onto the metal surface to form a protective film.[2] This film acts as a barrier, isolating the metal from the corrosive medium and slowing down the anodic (metal dissolution) and/or cathodic (hydrogen evolution) reactions.[2] Imidazole derivatives have emerged as a highly effective class of corrosion inhibitors due to the presence of heteroatoms (nitrogen) and aromatic π-systems, which facilitate strong adsorption onto metal surfaces.[3][4]
This compound distinguishes itself through a combination of structural features:
-
The Imidazole Ring: The two nitrogen atoms in the aromatic imidazole ring are rich in electrons. The lone pair of electrons on the pyridine-type nitrogen atom can form a coordinate covalent bond with the vacant d-orbitals of iron atoms on the steel surface.
-
Aromaticity: Both the imidazole and chlorophenyl rings provide a large surface area and π-electrons, which enhance the adsorption process (π-stacking) onto the metal.
-
The Chloro Substituent: The electron-withdrawing nature of the chlorine atom can influence the electron density distribution of the entire molecule, further modulating its adsorption characteristics and inhibitory performance.
Mechanism of Action: Surface Adsorption and Film Formation
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, forming a protective barrier. This process can be a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption).
-
Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Involves the sharing of electrons or charge transfer from the inhibitor molecule to the metal surface, forming a coordinate-type bond. This is often the dominant mechanism for imidazole-based inhibitors, where the lone pair of electrons on the nitrogen atoms are donated to the vacant d-orbitals of iron.[2][5]
This adsorption process blocks the active sites on the metal surface where corrosion would otherwise occur, thereby reducing the corrosion rate.
Synthesis Protocol: Ullmann Condensation
The synthesis of N-arylimidazoles can be achieved through several methods, including the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with a nitrogen heterocycle.[6][7] This method is a robust and widely used approach.
Protocol 3.1: Synthesis of this compound
This protocol describes a generalized procedure for the N-arylation of imidazole with 1-bromo-2-chlorobenzene using a copper(I) catalyst.
Materials:
-
Imidazole
-
1-bromo-2-chlorobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.2 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the reagents.
-
Reactant Addition: Add 1-bromo-2-chlorobenzene (1.0 equivalent) to the reaction mixture.
-
Reflux: Heat the reaction mixture to 120-140°C and reflux with stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by a brine solution.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Performance Evaluation Protocols
To validate the efficacy of this compound as a corrosion inhibitor, a combination of gravimetric and electrochemical methods should be employed. Mild steel coupons are typically used as the working material in a corrosive medium, such as 1 M hydrochloric acid (HCl).
Protocol 4.1: Weight Loss (Gravimetric) Measurements
This method provides a direct measure of the material loss due to corrosion and is fundamental for calculating inhibition efficiency.[8][9][10][11]
Materials:
-
Mild steel coupons (e.g., 2cm x 2cm x 0.1cm)
-
Abrasive papers (various grits, e.g., 200 to 1200)
-
Acetone, distilled water
-
1 M HCl solution (blank)
-
1 M HCl solutions containing various concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm)
-
Analytical balance (±0.1 mg)
-
Water bath or incubator for temperature control
-
Desiccator
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with abrasive papers of successively finer grit to achieve a mirror finish.
-
Cleaning: Degrease the polished coupons by sonicating in acetone, rinse thoroughly with distilled water, and dry completely.
-
Initial Weighing: Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).
-
Immersion: Immerse each coupon in a beaker containing 100 mL of the test solution (blank HCl or HCl with inhibitor). Ensure the coupons are fully submerged.
-
Exposure: Place the beakers in a water bath set to a constant temperature (e.g., 25°C) for a specified immersion period (e.g., 6 hours).
-
Post-Exposure Cleaning: After the immersion period, carefully remove the coupons from the solutions. Rinse with distilled water, gently scrub with a soft brush to remove corrosion products, rinse again with acetone, and dry.
-
Final Weighing: Store the cleaned coupons in a desiccator to cool and then reweigh them to get the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * t * ρ)
-
Where: ΔW is in grams, A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of mild steel (approx. 7.85 g/cm³).
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100
-
Where: CR_blank is the corrosion rate in the blank solution and CR_inh is the corrosion rate in the inhibitor solution.
-
-
Protocol 4.2: Electrochemical Measurements
Electrochemical techniques provide rapid and detailed insights into the corrosion mechanism and the inhibitor's mode of action.[12] These tests are typically performed using a potentiostat in a three-electrode glass cell.
Setup:
-
Working Electrode (WE): A mild steel coupon with a defined exposed area (e.g., 1 cm²).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): A platinum or graphite rod/sheet.
-
Electrolyte: 1 M HCl in the absence and presence of various concentrations of the inhibitor.
General Procedure:
-
Assemble the three-electrode cell with the prepared mild steel working electrode.
-
Add the electrolyte (blank or inhibited solution).
-
Allow the system to stabilize by immersing the WE for approximately 30-60 minutes until a stable Open Circuit Potential (OCP) is reached.
4.2.1 Potentiodynamic Polarization (PDP) This technique determines the corrosion potential (E_corr) and corrosion current density (i_corr) and identifies whether the inhibitor is anodic, cathodic, or mixed-type.[1][5][13][14]
Procedure:
-
After OCP stabilization, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).
-
Plot the resulting potential (E) versus the logarithm of the current density (log i).
-
Data Analysis:
-
Determine the corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic curves (Tafel slopes) back to the corrosion potential (E_corr).
-
Calculate Inhibition Efficiency (IE%): IE% = [(i_corr,blank - i_corr,inh) / i_corr,blank] * 100
-
4.2.2 Electrochemical Impedance Spectroscopy (EIS) EIS provides information on the resistance of the inhibitor film and the charge transfer process at the metal/solution interface.[15][16][17]
Procedure:
-
At the stable OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).
-
Data Analysis:
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger diameter indicates higher resistance to corrosion.
-
Model the data using an equivalent electrical circuit to quantify parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Calculate Inhibition Efficiency (IE%): IE% = [(R_ct,inh - R_ct,blank) / R_ct,inh] * 100
-
Protocol 4.3: Surface Analysis with Scanning Electron Microscopy (SEM)
SEM provides visual evidence of the inhibitor's protective action by comparing the surface morphology of steel coupons exposed to corrosive media with and without the inhibitor.[4][18][19][20][21]
Procedure:
-
Use the mild steel coupons from the weight loss experiment (or a parallel experiment).
-
After immersion and cleaning, mount the coupons on SEM stubs.
-
If necessary, apply a thin conductive coating (e.g., gold or carbon) to non-conductive corrosion products.
-
Acquire high-resolution images of the coupon surfaces under the SEM.
-
Analysis: Compare the surface of the coupon immersed in blank HCl (which should show significant pitting and damage) with the surfaces of coupons protected by the inhibitor (which should appear smoother and less corroded).
-
Energy-Dispersive X-ray Spectroscopy (EDS): Use the associated EDS detector to perform elemental analysis on the surface to confirm the presence of elements from the inhibitor molecule in the protective film.
Data Presentation and Expected Results
The effectiveness of this compound is concentration-dependent. The inhibition efficiency is expected to increase with increasing inhibitor concentration as more molecules become available to adsorb and form a more complete protective layer on the steel surface.
Table 1: Representative Data from Weight Loss and Electrochemical Measurements
| Inhibitor Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/y) | IE (%) [Weight Loss] | i_corr (μA/cm²) | IE (%) [PDP] | R_ct (Ω·cm²) | IE (%) [EIS] |
| 0 (Blank) | 85.6 | 12.15 | - | 1050 | - | 45 | - |
| 50 | 19.2 | 2.72 | 77.6 | 235 | 77.6 | 210 | 78.6 |
| 100 | 11.5 | 1.63 | 86.6 | 140 | 86.7 | 380 | 88.2 |
| 200 | 6.8 | 0.96 | 92.1 | 82 | 92.2 | 650 | 93.1 |
| 500 | 4.3 | 0.61 | 95.0 | 50 | 95.2 | 985 | 95.4 |
| Note: The data presented in this table are illustrative and represent typical expected values for an effective imidazole-based inhibitor in 1 M HCl. |
Conclusion
This compound demonstrates significant potential as a corrosion inhibitor for mild steel in acidic environments. Its molecular structure facilitates strong adsorption to the metal surface, forming a robust protective film that effectively mitigates both anodic and cathodic corrosion processes. The protocols outlined in this document provide a standardized framework for the synthesis and comprehensive evaluation of this and similar inhibitor compounds. The consistent results obtained from gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy methods, supported by visual confirmation from surface analysis, will enable researchers to reliably quantify inhibitor performance and further develop next-generation anti-corrosion technologies.
References
- 1. store.astm.org [store.astm.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. corrosionpedia.com [corrosionpedia.com]
- 5. matergenics.com [matergenics.com]
- 6. Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. sarpublication.com [sarpublication.com]
- 10. jocpr.com [jocpr.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Highly Efficient Corrosion Inhibitor for Pure Iron and Aluminum Metals in Aggressive Acidic Medium: Experimental and Computational Study | MDPI [mdpi.com]
- 13. farsi.msrpco.com [farsi.msrpco.com]
- 14. gamry.com [gamry.com]
- 15. ijcsi.pro [ijcsi.pro]
- 16. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 17. Evaluation of oilfield corrosion inhibitors by electrochemical impedance spectroscopy (EIS) (Book) | OSTI.GOV [osti.gov]
- 18. Failure Analysis of Metals with SEM-EDS | BlueScientific [blue-scientific.com]
- 19. Microscopic Analysis of Steel Corrosion Products in Seawater and Sea-Sand Concrete - PMC [pmc.ncbi.nlm.nih.gov]
- 20. phi.com [phi.com]
- 21. thefabricator.com [thefabricator.com]
Application Notes and Protocols for In Vitro Efficacy Testing of 1-(2-Chlorophenyl)imidazole
Introduction: Unveiling the Therapeutic Potential of 1-(2-Chlorophenyl)imidazole
Imidazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] The unique electronic and structural properties of the imidazole ring allow for diverse interactions with biological targets, leading to applications as antifungal, anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The substitution of a chlorophenyl group, as in this compound, is a common strategy in drug design aimed at enhancing potency and modulating pharmacokinetic properties. The presence of a chlorine atom can influence the compound's lipophilicity and its ability to interact with target proteins, potentially leading to enhanced biological activity.[3][4]
Given the broad therapeutic landscape of related imidazole compounds, a systematic in vitro evaluation of this compound is warranted to elucidate its specific efficacy and mechanism of action. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a tiered screening cascade. We will begin with broad-spectrum assays to identify primary biological effects and progress to more specific, mechanism-of-action studies. The protocols herein are designed to be self-validating systems, ensuring robust and reproducible data generation.
PART 1: Application Notes - The Scientific Rationale
The initial screening strategy for a novel compound of this class should be guided by the known activities of structurally similar molecules. The literature suggests two primary avenues of investigation for chlorophenyl-substituted imidazoles: anticancer and antifungal activities.
Initial Broad-Spectrum Screening: Identifying the Primary Biological Effect
The first step is to determine if this compound exhibits cytotoxic effects on mammalian cells or inhibitory effects on fungal growth. This binary approach allows for the efficient allocation of resources toward the most promising therapeutic area.
-
Rationale for Cytotoxicity Screening: Many imidazole derivatives have demonstrated potent anticancer properties by targeting various cellular pathways, including cell proliferation and survival.[5][6][7] A general cytotoxicity assay, such as the MTT assay, serves as an excellent primary screen to identify if the compound has an impact on the viability of cancer cell lines. This assay is based on the principle that viable cells with active metabolism can reduce a tetrazolium salt (MTT) into a colored formazan product.[8]
-
Rationale for Antifungal Susceptibility Testing: The imidazole class is renowned for its antifungal agents, which primarily act by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes.[9] A broth microdilution assay is the gold standard for determining the minimum inhibitory concentration (MIC) of a compound against various fungal strains, providing a quantitative measure of its antifungal potency.
Delving Deeper: Mechanistic Assays
Based on the results of the initial screening, a more focused investigation into the mechanism of action can be pursued.
-
If Cytotoxicity is Observed: A positive result in the cytotoxicity screen warrants further investigation into the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Key indicators of apoptosis include the activation of caspases (cysteine-aspartic proteases) and the externalization of phosphatidylserine on the cell membrane. Therefore, assays to measure caspase-3 activity and Annexin V staining are logical next steps.
-
If Antifungal Activity is Observed: Should the compound demonstrate significant antifungal properties, assays to probe the mechanism of action should be employed. Given the known mechanism of many imidazole antifungals, an ergosterol-related assay would be a primary choice.
-
Assessing Drug Metabolism and Potential for Drug-Drug Interactions: Regardless of the primary therapeutic indication, it is crucial to evaluate the compound's potential to interact with drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. Inhibition of CYP enzymes is a major cause of adverse drug-drug interactions.[1] An in vitro CYP inhibition assay provides essential data for preclinical safety assessment.
PART 2: Experimental Protocols
Protocol 1: General Cytotoxicity Screening using MTT Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line.
Workflow Diagram:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Materials:
-
This compound
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Hypothetical Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.10 | 88.0% |
| 10 | 0.65 | 52.0% |
| 50 | 0.20 | 16.0% |
| 100 | 0.10 | 8.0% |
Protocol 2: Antifungal Susceptibility Testing via Broth Microdilution
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.
Workflow Diagram:
Caption: Workflow for antifungal susceptibility testing.
Materials:
-
This compound
-
Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well round-bottom sterile microplates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Hypothetical Data Presentation:
| Compound Concentration (µg/mL) | Fungal Growth |
| Growth Control | +++ |
| 128 | --- |
| 64 | --- |
| 32 | --- |
| 16 | + |
| 8 | ++ |
| 4 | +++ |
| 2 | +++ |
| 1 | +++ |
| MIC | 32 µg/mL |
Protocol 3: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells treated with this compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells using the provided lysis buffer.
-
Assay: Add the cell lysate to a 96-well plate, followed by the addition of the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
Protocol 4: Cytochrome P450 Inhibition Assay
This protocol assesses the inhibitory effect of this compound on major human CYP isoforms.
Materials:
-
This compound
-
Human liver microsomes
-
CYP isoform-specific substrates
-
NADPH regenerating system
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate human liver microsomes with a CYP-specific substrate in the presence of varying concentrations of this compound.
-
Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system.
-
Reaction Termination: Stop the reaction after a specific time.
-
Analysis: Analyze the formation of the metabolite using LC-MS/MS.
-
IC50 Determination: Calculate the IC50 value by plotting the percent inhibition of metabolite formation against the concentration of this compound.
PART 3: Data Interpretation and Further Steps
The data generated from these assays will provide a foundational understanding of the in vitro efficacy of this compound.
-
A low IC50 value in the MTT assay suggests potent cytotoxic activity, warranting further investigation into its anticancer potential through apoptosis assays and screening against a broader panel of cancer cell lines.
-
A low MIC value in the antifungal assay indicates strong antifungal activity. Subsequent studies could explore the compound's effect on ergosterol biosynthesis or other fungal-specific targets.
-
The CYP inhibition assay will reveal the potential for drug-drug interactions, a critical parameter for further drug development.
This structured approach ensures a logical and efficient progression from broad screening to mechanistic insights, ultimately defining the therapeutic potential of this compound.
References
- 1. ijfmr.com [ijfmr.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New imidazole-coordinated chemotherapeutics with low epithelial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazoles as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]
- 9. Buy N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide [smolecule.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in 1-(2-Chlorophenyl)imidazole Synthesis
Welcome to the technical support center for the synthesis of 1-(2-Chlorophenyl)imidazole. This critical precursor is fundamental in the development of various pharmaceutical agents, and achieving a high, consistent yield is paramount for scalable production. This guide is designed for researchers, chemists, and process development professionals who may be encountering challenges in this synthetic step. Drawing from established literature and extensive field experience, we will explore the common pitfalls and provide robust, actionable solutions in a direct question-and-answer format.
Section 1: Troubleshooting Guide
This section addresses the most pressing issues encountered during the synthesis, focusing on diagnosing problems and implementing effective solutions.
Q1: My reaction yield is consistently low (<60%). What are the primary factors to investigate?
A low yield in the N-arylation of imidazole with a 2-chlorosubstituted aryl halide is a frequent challenge. The reaction, typically a form of Ullmann condensation or a Nucleophilic Aromatic Substitution (SNAr), is highly sensitive to several parameters. A systematic investigation should be your first step.
Causality Explained: The core of this reaction involves the deprotonation of imidazole to form the imidazolide anion, which then acts as a nucleophile, attacking the electron-deficient aryl halide. Low yields often stem from an inefficient nucleophilic attack, competing side reactions, or degradation of products under harsh conditions. Traditional Ullmann reactions, for instance, are notorious for requiring high temperatures and stoichiometric copper, which can limit functional group tolerance and reduce yields[1][2].
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for low-yield synthesis.
Actionable Steps:
-
Reagent Purity: Ensure imidazole is dry and the aryl halide (e.g., 1-fluoro-2-chlorobenzene) is of high purity. Moisture can quench the base and inhibit the reaction.
-
Base and Solvent System: This is the most critical factor. The base must be strong enough to deprotonate imidazole but not so strong as to promote side reactions. The solvent must be polar, aprotic, and have a high boiling point to facilitate the reaction. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common choices[1][3].
-
Temperature Control: Traditional Ullmann couplings often require temperatures exceeding 150-200 °C[1]. However, modern catalyst systems can lower this significantly[3][4]. If the temperature is too low, the reaction rate will be impractically slow. If too high, you risk decomposition of reactants and products. An optimal temperature is typically between 110-140 °C for catalyzed reactions.
Q2: I'm observing multiple spots on my TLC analysis. What are the likely side products and how can I minimize them?
The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate indicates the formation of side products, a common source of yield loss.
Causality Explained: Side reactions can arise from several sources:
-
Dehalogenation: The aryl halide can be reduced, removing the halogen and creating chlorobenzene as a byproduct. This is more common in copper-catalyzed systems, especially if protic sources (like residual water) are present[4].
-
Homocoupling: The aryl halide can couple with itself in a classic Ullmann reaction to form a biaryl compound (e.g., 2,2'-dichlorobiphenyl)[2][5].
-
Solvent Participation: In some cases, solvents like DMSO can participate in side reactions under harsh conditions[4].
-
Regioisomer Formation: While imidazole typically reacts at the N1 position, complex substrates or specific catalytic systems could potentially lead to minor regioisomers, though this is less common for simple N-arylation.
Actionable Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). This minimizes oxidative side reactions and dehalogenation pathways.
-
Ligand Addition for Catalysis: If using a copper catalyst (e.g., CuI or Cu2O), the addition of a ligand can significantly improve selectivity and yield while reducing side products. Ligands like 1,10-phenanthroline derivatives or 8-hydroxyquinoline stabilize the copper center, promoting the desired C-N bond formation over undesired pathways[4][6].
-
Optimize Base and Temperature: An overly strong base or excessively high temperatures can accelerate the rates of side reactions. A milder base like Cesium Carbonate (Cs2CO3) is often more effective than stronger bases like Sodium Hydride (NaH) in suppressing side product formation[3][4]. Run a temperature screen (e.g., 110°C, 120°C, 130°C) to find the sweet spot where product formation is efficient but byproduct formation is minimal.
Q3: The reaction seems to stall, leaving a significant amount of starting material. How can I drive it to completion?
An incomplete reaction is a clear sign that the reaction conditions are suboptimal for the substrates involved.
Causality Explained: Stalled reactions are typically due to low reactivity of the starting materials, insufficient activation by the base, or catalyst deactivation. Aryl chlorides are generally less reactive than the corresponding aryl bromides or iodides in these coupling reactions[1][3]. The 2-chloro substituent on the phenyl ring also provides some steric hindrance, which can slow the reaction.
Actionable Steps:
-
Increase Reactant Equivalents: Use a slight excess of imidazole (e.g., 1.2 to 1.5 equivalents) to push the equilibrium towards the product.
-
Employ a More Reactive Aryl Halide: If feasible, switching from a 2-chloro-aryl halide to a 2-bromo or 2-iodo variant will significantly increase the reaction rate. However, the most common and cost-effective precursor is often 1-fluoro-2-chlorobenzene, where the highly activated fluorine is displaced.
-
Catalyst and Ligand System: This is often the most effective solution. While the reaction can proceed without a catalyst, its presence dramatically improves rates and yields, especially for less reactive aryl chlorides.
-
Copper-Based: A system of Copper(I) Iodide (CuI) with a ligand like 4,7-dimethoxy-1,10-phenanthroline has proven highly effective for the N-arylation of imidazoles with aryl bromides and even some chlorides[4].
-
Palladium-Based: Palladium catalysts are also extremely effective. Using a pre-activated solution of a palladium source (e.g., Pd2(dba)3) and a suitable ligand can overcome the inhibitory effect that imidazoles can sometimes have on catalyst formation[7].
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding reagent selection and reaction conditions.
FAQ 1: What is the optimal starting material: 1-fluoro-2-chlorobenzene or 1-bromo-2-chlorobenzene?
The choice of aryl halide is a balance between reactivity and cost. The general reactivity trend for nucleophilic aromatic substitution is F > Cl > Br > I. For copper-catalyzed Ullmann-type reactions, the trend is I > Br > Cl > F[1].
-
1-fluoro-2-chlorobenzene: This is an excellent substrate for an SNAr pathway. The highly electronegative fluorine atom strongly activates the aromatic ring for nucleophilic attack, making it the preferred leaving group. This often allows the reaction to proceed under milder conditions, sometimes even without a catalyst, using a strong base in a polar aprotic solvent.
-
1-bromo-2-chlorobenzene or 1-iodo-2-chlorobenzene: These are the classic substrates for copper-catalyzed Ullmann condensations. They are more reactive in metal-catalyzed cycles but are typically more expensive. They are the go-to choice when the SNAr pathway is inefficient. Electron-withdrawing groups on the aryl halide generally accelerate the coupling reaction[3].
Recommendation: Start with 1-fluoro-2-chlorobenzene due to its lower cost and high reactivity in SNAr. If yields are unsatisfactory, then explore the use of 1-bromo-2-chlorobenzene with a copper-based catalytic system.
FAQ 2: How critical is the choice of base and solvent? Can you provide a comparative overview?
The base and solvent combination is arguably the most critical parameter for success. The base generates the active nucleophile (imidazolide), and the solvent mediates the entire reaction.
Causality Explained: The solvent must solubilize the reactants and facilitate the interaction between the ionic imidazolide and the aryl halide. Aprotic, polar solvents like DMSO, DMF, and N-Methyl-2-pyrrolidone (NMP) are ideal. The base's strength and cation play a role. Softer cations (like Cs+) can lead to higher yields in some catalyzed systems compared to harder cations (like K+ or Na+).
Data Summary: Base and Solvent Effects
| Base | Solvent | Typical Temp. (°C) | Yield Range (%) | Notes |
| K2CO3 | DMF/DMSO | 120-150 | 60-85 | A common, cost-effective choice. Can require higher temperatures. Using K2CO3 in methanol has shown high yields for some N-arylations[8]. |
| Cs2CO3 | DMSO/NMP | 110-130 | 80-95 | Often provides superior yields, especially in copper-catalyzed reactions. Its higher solubility and the "softer" cesium cation are beneficial[3][4]. |
| NaH | DMF | 80-120 | 50-75 | Very strong base, but can promote side reactions. Requires strictly anhydrous conditions. |
| Et4N2CO3 (TEAC) | DMF/H2O | 130 | 40-60 (for ArCl) | A soluble organic base that can create a near-homogeneous system, potentially accelerating the reaction. Preliminary results show utility for aryl chlorides[6]. |
Recommendation: For a robust starting point, use Cesium Carbonate (Cs2CO3) in DMSO . It consistently provides high yields across a range of related N-arylation reactions[3][4].
FAQ 3: Is a catalyst necessary for this reaction?
Not always, but it is highly recommended for achieving high yields consistently, especially with less reactive aryl halides like 2-chlorobenzene derivatives.
-
Uncatalyzed (SNAr): If using a highly activated substrate like 1-fluoro-2-chlorobenzene, the reaction can proceed without a catalyst in the presence of a strong base (e.g., K2CO3 or NaH) in DMSO at elevated temperatures. The yield, however, may be moderate and require long reaction times.
-
Catalyzed (Ullmann-type): For substrates like 1-bromo-2-chlorobenzene or to improve the yield with 1-chloro-2-substituted arenes, a catalyst is essential. Copper(I) salts (CuI, CuBr, Cu2O) are the most common and cost-effective choices[3][4][6]. These systems often benefit from a ligand to improve efficiency and prevent catalyst deactivation.
Caption: Decision diagram for choosing a synthetic pathway.
Section 3: Optimized Protocol Example
This protocol is a robust starting point for achieving high yields, based on modern ligand-assisted copper catalysis.
Protocol A: High-Yield Synthesis via Ligand-Assisted Copper Catalysis
This procedure is adapted from principles outlined in modern copper-catalyzed N-arylation literature[3][4].
Materials:
-
Imidazole (1.0 mmol, 68.1 mg)
-
1-Bromo-2-chlorobenzene (1.2 mmol, 229.8 mg, 142 µL)
-
Copper(I) Iodide (CuI) (0.05 mmol, 9.5 mg)
-
4,7-Dimethoxy-1,10-phenanthroline (Ligand) (0.10 mmol, 24.0 mg)
-
Cesium Carbonate (Cs2CO3) (2.0 mmol, 651.6 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
-
Reaction vessel (e.g., 10 mL microwave vial with stir bar)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add Cesium Carbonate, Copper(I) Iodide, and the 4,7-dimethoxy-1,10-phenanthroline ligand.
-
Inert Atmosphere: Seal the vessel with a septum, and purge with dry Argon or Nitrogen for 5-10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add imidazole, followed by anhydrous DMSO, and finally the 1-bromo-2-chlorobenzene via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 110-120 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Take a small aliquot, dilute with ethyl acetate, and filter through a small plug of silica before analysis.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ullmann reaction | PPTX [slideshare.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1-(2-Chlorophenyl)imidazole Synthesis
Welcome to the technical support center for the synthesis of 1-(2-chlorophenyl)imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.
Introduction
This compound is a crucial structural motif found in numerous pharmacologically active compounds. Its synthesis, primarily achieved through N-arylation of imidazole with a suitable 2-chlorophenyl electrophile, can be challenging. Issues such as low yield, competing side reactions, and purification difficulties are common hurdles. This guide provides a structured approach to overcoming these challenges, ensuring a robust and reproducible synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a frequent issue stemming from several factors related to the catalyst, reagents, or reaction conditions.
Possible Causes & Solutions:
-
Catalyst Inactivity:
-
Palladium-Catalyzed (Buchwald-Hartwig) Amination: Imidazoles can act as inhibitors to the formation of the active Pd(0)-ligand complex.[1][2] To circumvent this, pre-activation of the palladium catalyst is highly recommended.[1][2]
-
Protocol: In a separate flask, heat the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XantPhos) in the reaction solvent for a few minutes at an elevated temperature (e.g., 120 °C) before adding the imidazole and aryl halide.[1] This ensures the formation of the active catalytic species.
-
-
Copper-Catalyzed (Ullmann) Condensation: The copper source may be oxidized or of poor quality.
-
Protocol: Use freshly purchased, high-purity copper(I) salts (e.g., CuI, Cu₂O). If using copper powder, activation may be necessary.[3] This can be achieved by washing with a dilute acid to remove surface oxides.
-
-
-
Inappropriate Base: The choice of base is critical for deprotonating the imidazole N-H bond, making it nucleophilic.
-
For Buchwald-Hartwig: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often required, especially for less reactive aryl chlorides.[4]
-
For Ullmann Condensation: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly used and effective.[5][6] The choice can be solvent-dependent.
-
-
Sub-optimal Temperature:
-
Buchwald-Hartwig: Reactions typically run from room temperature to over 100 °C.[7] If conversion is low, gradually increasing the temperature in increments of 10-20 °C can be beneficial.
-
Ullmann Condensation: These reactions often require higher temperatures, sometimes exceeding 100 °C, especially with less reactive aryl halides.[8][9]
-
-
Solvent Effects: The solvent plays a crucial role in solubility and reaction kinetics.
-
Buchwald-Hartwig: Toluene, dioxane, and THF are common solvents.[7]
-
Ullmann Condensation: Polar aprotic solvents like DMSO or DMF are often effective.[10] However, in some cases, non-polar solvents like toluene or xylene have shown to be more effective.[11] Experimenting with different solvents can significantly impact the yield.
-
Question 2: I am observing significant amounts of side products, particularly the dehalogenated arene (chlorobenzene). How can I minimize this?
Answer:
Formation of the dehalogenated arene is a common side reaction, especially in palladium-catalyzed couplings.
Possible Causes & Solutions:
-
β-Hydride Elimination: This is a known side reaction in the Buchwald-Hartwig mechanism where the amide intermediate undergoes β-hydride elimination.[12]
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can favor the desired reductive elimination over β-hydride elimination. Ligands like XantPhos or bulky biaryl phosphines are often effective.[7]
-
-
Reaction with Trace Water: Residual water in the reaction can lead to hydrolysis of intermediates, resulting in the dehalogenated product.
-
Protocol: Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.
-
Question 3: The purification of my product is difficult due to co-eluting impurities. What are some strategies for cleaner reactions and easier purification?
Answer:
A clean reaction is the key to straightforward purification.
Possible Causes & Solutions:
-
Incomplete Reaction: Unreacted starting materials, particularly the imidazole, can be difficult to separate from the product.
-
Optimization: Fine-tune the reaction conditions (temperature, time, catalyst loading) to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.
-
-
Excess Reagents: Using a large excess of one reagent can complicate purification.
-
Stoichiometry: While a slight excess of the amine (imidazole) is common, using a large excess should be avoided. Aim for a ratio of imidazole to aryl halide between 1.1:1 and 1.5:1.
-
-
Post-Reaction Workup:
-
Aqueous Wash: After the reaction, a thorough aqueous workup can help remove inorganic salts and water-soluble impurities. Neutralizing the reaction mixture is also important.[13]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be a highly effective purification method.[13]
-
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is better for this synthesis: Palladium or Copper?
A1: Both palladium (Buchwald-Hartwig) and copper (Ullmann) catalyzed systems are effective for the N-arylation of imidazoles.[1][14] The choice often depends on substrate scope, functional group tolerance, and cost.
-
Palladium-catalyzed reactions are often milder and have a broader substrate scope, but the catalysts can be more expensive.[1]
-
Copper-catalyzed reactions are more cost-effective but may require higher temperatures and specific ligands for optimal performance.[5][15]
Q2: What is the role of the ligand in these cross-coupling reactions?
A2: The ligand is crucial for stabilizing the metal catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[7][12]
-
In Buchwald-Hartwig amination , bulky, electron-rich phosphine ligands are often used to promote the reductive elimination step and prevent catalyst decomposition.[7]
-
In Ullmann condensations , ligands like 1,10-phenanthroline derivatives can accelerate the reaction and allow for milder conditions.[5][14]
Q3: Can I use 2-bromochlorobenzene or 2-iodochlorobenzene instead of 2-chlorobenzene?
A3: Yes, and in many cases, it is advantageous. The reactivity of aryl halides in these cross-coupling reactions generally follows the trend I > Br > Cl. Using a more reactive aryl halide like an iodide or bromide can lead to higher yields and milder reaction conditions.[5][15]
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting materials and the appearance of the product. Liquid chromatography-mass spectrometry (LC-MS) provides more detailed information, including the masses of the components in the reaction mixture, which can help identify the product and any side products.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Pre-activation: In a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (1.5 mol%), XantPhos (3.6 mol%), and anhydrous toluene.
-
Heat the mixture at 120 °C for 3-5 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk flask, add imidazole (1.2 equivalents), 1-chloro-2-iodobenzene (1.0 equivalent), and sodium tert-butoxide (1.4 equivalents).
-
Add anhydrous toluene to the second flask.
-
Reaction: Inject the pre-activated catalyst solution into the second flask containing the reagents.
-
Heat the reaction mixture at 110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Synthesis (Ullmann Condensation)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To an oven-dried screw-cap vial, add Cu₂O (5 mol%), 4,7-dimethoxy-1,10-phenanthroline (15 mol%), imidazole (1.0 equivalent), 2-chlorobromobenzene (1.2 equivalents), Cs₂CO₃ (1.4 equivalents), and PEG (polyethylene glycol) (200 mg per 1 mmol of imidazole).[5]
-
Add DMSO as the solvent.[5]
-
Reaction: Seal the vial and heat the mixture at 110 °C for 24-48 hours.[5]
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary Table
| Parameter | Buchwald-Hartwig (Pd-catalyzed) | Ullmann Condensation (Cu-catalyzed) | Key Considerations |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | CuI, Cu₂O, CuBr | Purity and activation state are crucial. |
| Ligand | Bulky phosphines (e.g., XantPhos) | Phenanthrolines, Pyridin-2-yl β-ketones | Ligand choice is critical for efficiency and can be substrate-dependent.[15] |
| Base | NaOtBu, KOtBu, LiHMDS | Cs₂CO₃, K₂CO₃, KOH | The strength and solubility of the base can significantly impact the reaction.[6] |
| Solvent | Toluene, Dioxane, THF | DMSO, DMF, NMP, Butyronitrile | Solvent polarity and coordinating ability are important factors.[5] |
| Temperature | 25 - 120 °C | 60 - 140 °C | Higher temperatures may be needed for less reactive halides. |
| Aryl Halide | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | Ar-Br, Ar-I | Reactivity: I > Br > Cl. |
Visualizations
General Reaction Scheme
References
- 1. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Ullmann_condensation [chemeurope.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 15. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
Side reactions and byproduct formation in imidazole synthesis.
Welcome to the technical support center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions for common side reactions and byproduct formation. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding common challenges in imidazole synthesis.
Q1: I'm planning a synthesis using the Debus-Radziszewski reaction. What are the most common pitfalls I should be aware of?
A1: The Debus-Radziszewski synthesis, which condenses a 1,2-dicarbonyl, an aldehyde, and an ammonia source, is a cornerstone of imidazole chemistry.[1][2] However, its classic implementation is often plagued by two main issues: low yields and the formation of complex side products.[1] The primary challenge stems from the high reactivity of the starting materials, which can lead to competing self-condensation reactions, particularly of the aldehyde component. This can result in the formation of dark, insoluble polymeric materials, often described as "tar," which complicates purification and significantly reduces the yield of the desired imidazole.[3][4]
Q2: Why am I getting a mixture of regioisomers when using an unsymmetrical dicarbonyl compound?
A2: This is a classic regioselectivity challenge inherent to many imidazole syntheses, especially multicomponent reactions like the Debus-Radziszewski.[5] When an unsymmetrical dicarbonyl (R¹-CO-CO-R²) is used, the initial nucleophilic attack by ammonia and subsequent condensation can occur at either of the two distinct carbonyl carbons. This creates two competing reaction pathways, leading to a mixture of two regioisomeric imidazole products. The ratio of these isomers is governed by a delicate balance of steric and electronic factors of the R¹ and R² groups, as well as the specific reaction conditions employed.[5][6]
Q3: My Wallach synthesis is not proceeding to completion. What are the likely causes?
A3: The Wallach synthesis, which typically involves treating an N,N'-disubstituted oxamide with a strong chlorinating agent like phosphorus pentachloride (PCl₅) followed by reduction, is sensitive to reagent quality and reaction conditions.[7][8] Incomplete conversion is often traced back to the deactivation of the PCl₅, which is highly moisture-sensitive. Exposure to atmospheric humidity hydrolyzes it to less reactive species. Other common causes include insufficient reaction temperature, which may be necessary to overcome the activation energy of the chlorination step, or incorrect stoichiometry of the reagents.
Part 2: Troubleshooting Guide: In-Depth Scenarios
This guide provides detailed analyses and solutions for specific experimental problems.
Scenario 1: Low Yield and Significant Tar Formation in a Debus-Radziszewski Synthesis
Issue: The reaction mixture turns dark brown or black shortly after heating, and the final work-up yields a low amount of the desired product along with a significant quantity of an insoluble, tarry substance.
Root Cause Analysis: "Tar" formation is a common consequence of uncontrolled polymerization and side reactions. In this synthesis, the aldehyde is often the main culprit. Under the reaction conditions (often basic or acidic, with heat), aldehydes, especially aliphatic ones lacking steric hindrance, can undergo rapid self-aldol condensation. This process forms α,β-unsaturated carbonyl compounds that can further react and polymerize into complex, high-molecular-weight mixtures.[3][4] Similarly, the highly reactive dicarbonyl compound can also participate in undesired condensation pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tar formation.
Validated Protocol: Minimizing Side Reactions
This protocol utilizes slow addition and a buffered ammonia source to control the reaction rate and suppress polymerization.
-
Vessel Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1,2-dicarbonyl compound (1.0 equiv), ammonium acetate (3.0 equiv), and glacial acetic acid or ethanol as the solvent.
-
Initial Heating: Begin stirring and heat the mixture to a moderate, controlled temperature (e.g., 80-90 °C).
-
Controlled Aldehyde Addition: Dissolve the aldehyde (1.0 equiv) in a small amount of the reaction solvent. Using a syringe pump or a dropping funnel, add the aldehyde solution to the heated reaction mixture dropwise over 1-2 hours.
-
Expertise & Experience: This step is critical. By adding the aldehyde slowly, its instantaneous concentration remains low, which kinetically disfavors the second-order self-condensation reaction relative to the desired reaction with the diimine intermediate.
-
-
Reaction Monitoring: Allow the reaction to proceed at the set temperature for 2-6 hours after the addition is complete. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker of ice water and neutralize with a base (e.g., aqueous sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol, isopropanol) to obtain the purified imidazole derivative.
Scenario 2: Poor Regioselectivity with an Unsymmetrical Dicarbonyl
Issue: Synthesis with 1-phenyl-1,2-propanedione yields a nearly 1:1 mixture of the 4-methyl-2,5-diphenylimidazole and 5-methyl-2,4-diphenylimidazole isomers, which are very difficult to separate via column chromatography.
Root Cause Analysis: The two carbonyl groups of 1-phenyl-1,2-propanedione have different electronic and steric environments. The carbonyl adjacent to the phenyl group is sterically more hindered but electronically activated, while the carbonyl adjacent to the methyl group is less hindered. The final product ratio is a result of the competition between these factors, which can be sensitive to reaction conditions. Without a directing influence, both pathways can proceed at similar rates.
Mechanistic Visualization:
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. mdpi.com [mdpi.com]
- 3. jseejournal.com [jseejournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tsijournals.com [tsijournals.com]
- 8. jetir.org [jetir.org]
Troubleshooting guide for 1-(2-Chlorophenyl)imidazole experiments.
Welcome to the technical support center for experiments involving 1-(2-Chlorophenyl)imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this compound. As a Senior Application Scientist, I've structured this guide in a practical, question-and-answer format to directly address the specific issues you may face in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Reaction Issues
Question 1: My N-arylation reaction to synthesize this compound is resulting in very low or no yield. What are the common causes and how can I troubleshoot this?
Low yield is a frequent challenge in N-arylation reactions, particularly when coupling an aryl halide with imidazole. The issue can often be traced back to the catalyst system, reagents, or reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Catalyst Inhibition or Inactivity: Imidazoles can act as ligands and bind to the palladium catalyst, inhibiting its activity.[1] Similarly, copper catalysts in Ullmann-type reactions can be sensitive to air and moisture.[1]
-
Solution: For palladium-catalyzed reactions like the Buchwald-Hartwig amination, pre-form the active Pd(0)-ligand complex by heating the palladium source and ligand in the solvent for a few minutes before adding the imidazole.[1] For Ullmann reactions, use freshly opened, high-purity copper(I) salts or "activated" copper powder.[1][2]
-
-
Inappropriate Base: The choice of base is critical. A base that is too weak may not effectively deprotonate the imidazole, while a base that is too strong can lead to side reactions or degradation of starting materials.
-
Steric Hindrance: The ortho-chloro substituent on the phenyl ring can present steric challenges, slowing down the reaction rate compared to meta or para substituted analogs.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction.
Question 2: I am observing significant side product formation in my synthesis. What are the likely impurities and how can I minimize them?
Side product formation can complicate purification and reduce the yield of your target compound. Here are some common impurities and strategies to mitigate them:
-
Homocoupling of Aryl Halide (Biphenyl Formation): This is a common side reaction in both Ullmann and Buchwald-Hartwig reactions, leading to the formation of 2,2'-dichlorobiphenyl.
-
Minimization: Optimize the stoichiometry of your reactants. Ensure the imidazole is not the limiting reagent. In Ullmann reactions, using a ligand can sometimes suppress homocoupling.
-
-
Formation of Isomeric Products: If you are using a substituted imidazole, N-arylation can occur at different nitrogen atoms, leading to regioisomers.[9]
-
Minimization: For unsymmetrical imidazoles, one nitrogen may be more sterically hindered or electronically favored for substitution. Careful selection of reaction conditions (temperature, solvent, base) can sometimes improve regioselectivity. Protecting groups can also be employed to block one of the nitrogen atoms.
-
-
Hydrodehalogenation: The aryl halide can be reduced, replacing the chlorine atom with hydrogen, to form phenylimidazole.
-
Minimization: Ensure your reaction is free from sources of active hydrogen. This can sometimes be an issue with certain bases or if there is moisture in the reaction.
-
-
Over-alkylation/arylation: If the product of the reaction is more reactive than the starting material, it can react further.
-
Minimization: Control the stoichiometry of the reactants carefully. Adding the aryl halide slowly to the reaction mixture can sometimes help.
-
Purification Challenges
Question 3: I am having difficulty purifying this compound from the crude reaction mixture. What are the recommended purification methods?
Purification can be challenging due to the similar polarity of the product and certain impurities. A multi-step approach is often necessary.
-
Initial Workup: After the reaction, a standard aqueous workup is typically performed. If a strong base like NaOt-Bu was used, it should be quenched carefully. The organic layer is then washed with brine and dried.
-
Recrystallization: This is often the most effective method for obtaining highly pure material.
-
Column Chromatography: If recrystallization is not effective or if impurities have very similar solubility profiles, column chromatography is the next step.
Characterization & Stability
Question 4: What are the expected spectral data (¹H NMR, ¹³C NMR) for this compound?
Accurate characterization is crucial to confirm the identity and purity of your compound. While specific shifts can vary slightly based on the solvent and instrument, here are typical ranges for related compounds:
| Technique | Expected Signals |
| ¹H NMR | Aromatic protons will appear in the range of δ 7.0-8.0 ppm. The protons on the imidazole ring will also be in this region.[12][14][15] |
| ¹³C NMR | Aromatic carbons typically appear between δ 115-150 ppm. The C=N carbon of the imidazole ring may appear further downfield.[12][15] |
| IR Spectroscopy | Look for characteristic peaks for C=N stretching (around 1600-1650 cm⁻¹) and aromatic C-H stretching (above 3000 cm⁻¹).[14][15] |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ should be observed at approximately m/z 179.0.[15] |
Question 5: What are the proper storage conditions for this compound?
To ensure the long-term stability of your compound, follow these storage guidelines:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.[16][17]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially if the compound is of very high purity, to prevent slow degradation from atmospheric moisture and oxygen.
-
Container: Use a tightly sealed container to prevent moisture ingress.
Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound via Ullmann Condensation
This protocol is a general guideline and may require optimization for your specific setup.
-
Reagent Preparation: To a dry reaction vessel, add imidazole (1.0 mmol), 2-chloroiodobenzene (1.2 mmol), CuI (0.1 mmol), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a high-boiling point aprotic solvent such as DMF or NMP (3-5 mL).
-
Reaction: Heat the mixture to 120-150°C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the copper salts. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This method often offers milder conditions compared to the Ullmann reaction.
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add a palladium source (e.g., Pd₂(dba)₃, 0.01 mmol), a phosphine ligand (e.g., XPhos, 0.02 mmol), and anhydrous toluene (2 mL) to a dry reaction vessel. Stir at room temperature for 10 minutes.
-
Reagent Addition: Add imidazole (1.0 mmol) and a base (e.g., K₃PO₄, 2.0 mmol).
-
Substrate Addition: Add 2-chlorobromobenzene (1.2 mmol).
-
Reaction: Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup and Purification: Follow the same workup and purification procedure as described for the Ullmann condensation.
Visual Diagrams
Caption: Troubleshooting workflow for low yield in N-arylation reactions.
Caption: General purification strategy for this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. research.rug.nl [research.rug.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. RU2171804C1 - Method of synthesis of 1-(2-chlorophenyl)-diphenyl-1h-imidazole - Google Patents [patents.google.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. 1-(4-Chlorophenyl)imidazole | 51581-54-5 [sigmaaldrich.com]
Stability issues of 1-(2-Chlorophenyl)imidazole under experimental conditions.
A Guide for Researchers, Scientists, and Drug Development Professionals on Experimental Stability
Welcome to the technical support center for 1-(2-Chlorophenyl)imidazole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental use. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights to ensure the integrity and reproducibility of your research.
The stability of a compound is paramount for generating reliable and consistent experimental data. Inconsistent results are often a primary indicator of compound instability under specific experimental conditions.[1] Factors such as solvent, pH, temperature, and light exposure can significantly impact the integrity of this compound.[1] This guide will delve into the potential stability liabilities of this molecule and provide actionable strategies to mitigate them.
Troubleshooting Guide: Addressing Common Stability Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: I'm observing a progressive loss of activity of my this compound solution during my multi-day cell-based assay. What could be the cause?
Answer: A progressive loss of activity strongly suggests that your compound is degrading in the aqueous culture medium. The primary suspect for this instability is hydrolysis, a common degradation pathway for imidazole-containing compounds, which can be influenced by the pH of your medium.[2][3]
Plausible Degradation Pathway (Hydrolysis):
Based on studies of structurally similar compounds like clotrimazole, which also contains a trityl imidazole core, the most probable hydrolytic degradation pathway involves the cleavage of the C-N bond connecting the diphenylmethyl group to the imidazole ring.[4] This would result in the formation of two primary degradation products: imidazole and (2-chlorophenyl)diphenylmethanol .[4][5]
Experimental Protocol to Confirm Hydrolytic Degradation:
-
Prepare a stock solution of this compound in an appropriate organic solvent like DMSO.
-
Dilute the stock solution into your cell culture medium to the final working concentration.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Collect aliquots at various time points (e.g., 0, 8, 24, 48, and 72 hours).
-
Analyze the samples using a stability-indicating HPLC method (see FAQ 3 for method development).
-
Monitor for a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to potential degradation products.
Troubleshooting Steps:
-
Prepare Fresh Solutions: For long-term experiments, consider preparing fresh working solutions of the compound daily.
-
pH Optimization: If your experimental design allows, investigate if slight adjustments to the medium's pH can enhance stability. Imidazole itself is amphoteric and can act as a weak base, potentially altering the local pH.[6][7]
-
Minimize Incubation Time: Redesign your experiment to minimize the pre-incubation time of the compound in the aqueous medium before adding it to your cells.[1]
Question 2: My results are inconsistent when I run experiments on different days, even though I'm using the same protocol. Could light be a factor?
Answer: Yes, photostability is a critical factor for many heterocyclic compounds, including imidazoles.[8] Inconsistent exposure to ambient laboratory light can lead to variable levels of photodegradation, resulting in a fluctuating effective concentration of your active compound.
Potential Photodegradation Pathway:
The imidazole ring is susceptible to photo-oxidation.[8] Under UV or even strong visible light, reactive oxygen species (ROS) can be generated, which then attack the imidazole moiety. This can lead to a variety of degradation products, including ring-opened derivatives.
Experimental Protocol for Photostability Testing (Forced Degradation):
This protocol is adapted from the ICH Q1B guidelines for photostability testing.[9]
-
Prepare two sets of samples of this compound in a transparent, chemically inert solvent (e.g., acetonitrile:water).
-
Wrap one set of samples completely in aluminum foil to serve as a dark control.
-
Expose the unwrapped samples to a controlled light source that provides both UV and visible light. A common setup is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze both the exposed and dark control samples at appropriate time intervals using a validated HPLC method.
-
Compare the chromatograms: A significant decrease in the parent peak and the appearance of new peaks in the light-exposed sample compared to the dark control indicate photodegradation.
Troubleshooting Steps:
-
Protect from Light: Always store stock solutions and experimental samples in amber vials or wrap them in aluminum foil.
-
Consistent Lighting Conditions: When performing experiments, try to maintain consistent ambient lighting conditions to minimize variability.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant to the formulation can help mitigate photo-oxidation, but this must be validated to ensure it doesn't interfere with the assay.
Question 3: I'm seeing multiple peaks in my HPLC analysis of a freshly prepared solution of this compound. Is this expected?
Answer: While it's possible for a newly synthesized batch to contain impurities, the appearance of multiple peaks in a freshly prepared solution could also indicate rapid degradation due to inappropriate solvent or temperature conditions.
Potential Causes and Solutions:
-
Solvent-Induced Degradation: Ensure the solvent used for your stock solution and dilutions is compatible with this compound. While DMSO is a common choice, some compounds can be unstable in it over time. Consider preparing smaller, fresh stock solutions more frequently.
-
Thermal Degradation: High temperatures can accelerate degradation.[10] Avoid heating solutions of this compound unless necessary. If heating is required, perform a preliminary experiment to assess its thermal stability at that temperature.
-
Oxidative Degradation: The imidazole ring can be susceptible to oxidation, which can be catalyzed by trace metal impurities in your buffer or medium.[3]
Troubleshooting Steps:
-
Source Purity: Verify the purity of your this compound batch with the supplier's certificate of analysis.
-
Analytical Method Validation: Ensure your HPLC method is well-validated and can separate the parent compound from potential impurities and degradants.
-
Solvent Screening: If you suspect solvent-induced degradation, test the stability of the compound in a few different recommended solvents.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Based on general guidelines for similar compounds, this compound should be stored as a solid in a tightly sealed container, protected from light, and in a cool, dry place.[11] For long-term storage, refrigeration (2-8 °C) is recommended. Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: Can you provide a starting point for developing a stability-indicating HPLC method for this compound?
A3: A reversed-phase HPLC (RP-HPLC) method with UV detection is a suitable starting point.[14][15][16]
Suggested HPLC Parameters:
| Parameter | Recommendation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid or Formic acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a high percentage of A and gradually increase B to elute the compound and its more non-polar degradants. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance (determine by running a UV scan) |
| Column Temperature | 30 °C |
To validate this as a stability-indicating method, you will need to perform forced degradation studies (acid, base, oxidation, heat, and light) and demonstrate that the degradation products are well-resolved from the parent peak.[3][9][17]
Q4: My compound seems to be adsorbing to the plasticware in my experiment. How can I prevent this?
A4: Adsorption to plastic surfaces is a common issue with hydrophobic small molecules, leading to a decrease in the effective concentration.[1]
Mitigation Strategies:
-
Use Low-Binding Plastics: Utilize polypropylene or other low-adsorption plastics for your tubes and plates.
-
Glassware: Where possible, use silanized glass vials and inserts.
-
Include a Surfactant: Adding a small, non-interfering amount of a surfactant like Tween-20 (e.g., 0.01%) to your buffers can help reduce non-specific binding.
-
Pre-treatment of Plastics: Pre-coating the plasticware with a solution of a blocking agent like bovine serum albumin (BSA) can sometimes be effective, but ensure this is compatible with your assay.
Visualizing Stability and Degradation
To better understand the concepts discussed, the following diagrams illustrate key workflows and potential degradation pathways.
Caption: Workflow for assessing compound stability over time.
Caption: Potential degradation pathways for this compound.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Imidazole-Based Inhibitors of Plasmodium falciparum cGMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vbn.aau.dk [vbn.aau.dk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pH-dependent optical properties of synthetic fluorescent imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
How to improve the solubility of 1-(2-Chlorophenyl)imidazole for biological assays.
Welcome to the technical support center for handling challenging compounds in biological research. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1-(2-Chlorophenyl)imidazole. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions for successful experimentation.
Introduction: The Challenge of a Hydrophobic Moiety
This compound is an organic compound characterized by a hydrophobic chlorophenyl group attached to an imidazole ring.[1] This structure confers poor aqueous solubility, a significant hurdle for most biological assays which are conducted in aqueous environments.[2][3] Inadequate solubilization can lead to compound precipitation, inaccurate concentration measurements, and diminished biological activity, ultimately compromising the reliability and reproducibility of your experimental data.[4]
This guide is structured to walk you through a logical progression of solubilization strategies, from simple co-solvent systems to more advanced formulation techniques.
Frequently Asked Questions (FAQs)
Q: What is the first and most common method for solubilizing a hydrophobic compound like this compound for an in vitro assay?
A: The standard starting point is to prepare a concentrated stock solution in a water-miscible organic solvent.[4] Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its ability to dissolve a broad range of polar and nonpolar compounds and its miscibility with water and cell culture media.[5][6][7] The high-concentration stock is then serially diluted to the final working concentration in the aqueous assay buffer.
Q: Why does my compound precipitate when I add my DMSO stock to my cell culture media?
A: This is a classic phenomenon known as "solvent-shift" precipitation.[8] The compound is highly soluble in 100% DMSO, but when this stock solution is diluted into a predominantly aqueous environment (like PBS or cell media), the solvent polarity changes dramatically. The aqueous medium cannot maintain the solubility of the hydrophobic compound, causing it to "crash out" of the solution as a precipitate.[8]
Q: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: This is critical. While an effective solvent, DMSO can exert its own biological effects, including cytotoxicity and altered gene expression.[5][8] As a general rule, the final concentration of DMSO in your assay should be kept below 0.5%, with a preferred concentration of 0.1% or less to minimize solvent-induced artifacts.[6][9] It is imperative to always include a "vehicle control" in your experiments, which consists of the assay medium with the same final concentration of DMSO used to deliver your compound.
Troubleshooting Guide: From Precipitation to Clear Solution
This section provides a tiered approach to resolving solubility issues. Start with the simplest methods and proceed to more complex strategies as needed.
Problem 1: Compound Precipitates Upon Dilution of Organic Stock
Your initial attempts to dilute a concentrated DMSO stock of this compound into your aqueous buffer result in a cloudy suspension or visible precipitate.
The way you dilute can significantly impact whether the compound stays in solution.
-
Step 1: Pre-warm the Aqueous Medium: Warming your cell culture medium or buffer to 37°C can help improve solubility.[7]
-
Step 2: Use Vigorous Mixing: Add the DMSO stock solution drop-by-drop into the pre-warmed medium while vortexing or stirring vigorously. This rapid dispersion prevents localized areas of high compound concentration that can initiate precipitation.[7]
-
Step 3: Consider Stepwise Dilution: Instead of a single large dilution (e.g., 1:1000), perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can sometimes keep the compound in solution.[9]
-
Step 4: Lower the Stock Concentration: If a 100 mM stock precipitates, try preparing a 10 mM or 20 mM stock in DMSO.[8] This reduces the magnitude of the solvent shift during dilution, though it will result in a higher final DMSO concentration in your assay.
If optimizing the dilution of a pure DMSO stock is insufficient, the next step is to use a co-solvent system. Co-solvents are substances added in small amounts to the primary solvent to increase the solubility of a compound.[10][11]
-
Rationale: A blend of solvents can create a microenvironment that is more hospitable to the hydrophobic compound than water alone. Common biocompatible co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs like PEG-400).[10]
-
Screening Protocol: A simple screening experiment can identify an optimal co-solvent. Prepare 10 mM stock solutions of this compound in various solvent systems (e.g., 100% DMSO; 50:50 DMSO:PEG-400; 50:50 DMSO:Ethanol). Then, dilute each stock into your aqueous buffer and visually inspect for precipitation.
| Co-Solvent | Typical Final Concentration | Pros | Cons |
| DMSO | < 0.5%[9] | Excellent solubilizing power | Potential for cell toxicity/artifacts |
| Ethanol | < 1% | Biocompatible, effective | Can be volatile, potential for protein denaturation at higher concentrations |
| Propylene Glycol (PG) | < 2% | Low toxicity, good solubilizer | Can be viscous |
| Polyethylene Glycol 400 (PEG-400) | < 5% | Very low toxicity, widely used | May not be as potent as DMSO for some compounds |
Problem 2: Advanced Solubility Challenges & Assay Incompatibility
Simple solvent systems are failing, or the required solvent concentrations are toxic to your cells. More advanced formulation strategies are necessary.
-
Mechanism: The imidazole ring is a weak base. The pKa of the conjugate acid of imidazole is approximately 7.0.[12][13] By lowering the pH of your buffer to below this pKa (e.g., pH 4-6), the imidazole nitrogen becomes protonated, conferring a positive charge on the molecule. This increase in polarity can significantly enhance aqueous solubility.[14][15][16]
-
Considerations:
-
Assay Compatibility: This method is only viable if your cells or biological targets (e.g., enzymes) are stable and functional at the required acidic pH.
-
Buffer Capacity: Ensure your chosen buffer has sufficient capacity to maintain the target pH after the addition of the compound.
-
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a truncated cone structure. They feature a hydrophilic exterior and a hydrophobic inner cavity.[17][18] This unique structure allows them to encapsulate hydrophobic "guest" molecules, like this compound, forming a water-soluble "inclusion complex".[19][20][21] This complex masks the hydrophobic nature of the drug, dramatically improving its apparent aqueous solubility.[17][18]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[22]
References
- 1. CAS 51581-50-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 5. researchgate.net [researchgate.net]
- 6. emulatebio.com [emulatebio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. jmpas.com [jmpas.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. humapub.com [humapub.com]
- 20. researchgate.net [researchgate.net]
- 21. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
Interpreting unexpected NMR peaks in 1-(2-Chlorophenyl)imidazole characterization.
Welcome to the technical support center for advanced chemical analysis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 1-(2-Chlorophenyl)imidazole and need to interpret complex or unexpected Nuclear Magnetic Resonance (NMR) data. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to confidently troubleshoot your results.
This document moves beyond a simple checklist, offering a dynamic, question-driven approach to problem-solving, grounded in established spectroscopic principles and practical laboratory experience.
Troubleshooting Guide: Unexpected ¹H NMR Peaks
This section addresses specific anomalies you may encounter in your ¹H NMR spectrum for this compound. Each question represents a common challenge, followed by a detailed explanation and a recommended course of action.
Q1: My spectrum shows sharp singlets around 2.05, 2.50, and 7.26 ppm that don't correspond to my product. What are they?
A1: Residual Solvents
This is the most common source of unexpected peaks in NMR. Many solvents used during synthesis or purification are high-boiling or can be tenaciously retained by the compound, even after drying under high vacuum.[1]
-
Causality: Solvents like acetone, dimethyl sulfoxide (DMSO), and ethyl acetate are frequently used in reaction workups and chromatography.[1] Their characteristic chemical shifts are well-documented. The peak at 7.26 ppm is the residual proton signal in deuterated chloroform (CDCl₃), while 2.50 ppm corresponds to residual DMSO-d₅ in DMSO-d₆, and 2.05 ppm is characteristic of acetone.[2][3]
-
Actionable Protocol:
-
Confirm Identity: Cross-reference the observed chemical shifts with a standard table of NMR solvent impurities.[2][4]
-
Removal: If the solvent is volatile (e.g., acetone, ethyl acetate), co-evaporate the sample with a solvent in which it is soluble but the impurity is not, such as dichloromethane, and then place it under high vacuum for an extended period.[1] For high-boiling solvents like DMSO, a more rigorous purification, such as column chromatography, is necessary.
-
Q2: I'm observing extra multiplets in the aromatic region (7.0-8.0 ppm) that I can't assign to my target molecule. What is their origin?
A2: Unreacted Starting Materials or Regioisomers
The synthesis of N-arylimidazoles can sometimes be incomplete or yield isomeric byproducts.
-
Causality:
-
Starting Materials: The synthesis of this compound typically involves imidazole and a 2-chlorophenyl source. Unreacted imidazole will show distinct peaks, and residual 2-chloroaniline or a related precursor would contribute its own aromatic signals.
-
Regioisomers: Depending on the synthetic route, substitution at a different position on the chlorophenyl ring (e.g., forming 1-(4-chlorophenyl)imidazole) is a possibility.[5] Isomers will have similar proton counts but different splitting patterns and chemical shifts due to the altered electronic environment.
-
-
Actionable Protocol:
-
Acquire Reference Spectra: If possible, run ¹H NMR spectra of your starting materials (e.g., imidazole, 2-chloroaniline) under the same conditions as your sample.
-
Spiking Experiment: Add a small amount of a suspected starting material to your NMR tube and re-acquire the spectrum. An increase in the intensity of an unexpected peak confirms its identity.
-
2D NMR Spectroscopy: If an isomer is suspected, advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish connectivity between protons and carbons, allowing for unambiguous structural assignment.
-
Purification: Flash column chromatography is highly effective for separating the desired product from starting materials and isomers due to differences in polarity.[5]
-
Q3: There is a broad, low-intensity singlet in my spectrum that disappears when I shake the NMR tube with a drop of D₂O. What does this indicate?
A3: Exchangeable Protons (Water or N-H)
This is a classic diagnostic test for identifying protons attached to heteroatoms (O-H or N-H).
-
Causality: Protons on water molecules (H₂O/HOD) or the N-H proton of unreacted imidazole are "labile" or "exchangeable." When deuterium oxide (D₂O) is introduced, the protons rapidly exchange with deuterium. Since deuterium is not observed in ¹H NMR, the peak vanishes.[1] This is a definitive confirmation of an exchangeable proton.
-
Actionable Protocol:
-
Perform D₂O Exchange: Add one drop of D₂O to your NMR sample, shake the tube vigorously for a minute, and re-acquire the ¹H NMR spectrum.[1]
-
Interpretation: If the peak disappears or significantly diminishes, it confirms the presence of H₂O or a residual N-H proton from unreacted imidazole. This is often accompanied by the appearance of a new HOD peak (typically around 4.7 ppm in CDCl₃).
-
Q4: My baseline is rolling and my peaks look broad and ill-defined. How can I fix this?
A4: Poor Shimming, Sample Concentration, or Paramagnetic Impurities
Peak shape is critical for accurate integration and coupling analysis. Broad peaks can obscure important structural information.
-
Causality:
-
Shimming: The "shims" are magnetic coils that correct for inhomogeneities in the main magnetic field. Poor shimming is the most common cause of broad peaks and a distorted baseline.[6]
-
Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Conversely, a sample that is too dilute will have a poor signal-to-noise ratio.
-
Paramagnetic Species: Trace amounts of paramagnetic metals (like iron or copper) from reagents or glassware can cause significant line broadening.[6][7]
-
-
Actionable Protocol:
-
Re-shim: Always re-shim the spectrometer for your specific sample, even if running multiple samples in sequence. Automated shimming routines are effective, but manual adjustment may be necessary for optimal resolution.
-
Adjust Concentration: If the sample is highly concentrated, dilute it. If it is too dilute, re-prepare a more concentrated sample if material allows.
-
Filter the Sample: To remove particulate matter or trace paramagnetic impurities, filter your sample through a small plug of celite or glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Data Summary: Expected and Common Impurity Peaks
For efficient troubleshooting, it is crucial to know the expected chemical shifts for your target compound and common contaminants. The following table provides reference values in CDCl₃, a common NMR solvent. Note that exact shifts can vary slightly based on concentration and temperature.
| Compound/Impurity | Proton Environment | Expected ¹H Chemical Shift (δ, ppm) |
| This compound | Imidazole H-2 | ~7.8-8.0 |
| Imidazole H-4/H-5 | ~7.1-7.3 | |
| Chlorophenyl Ring | ~7.3-7.6 | |
| Residual CDCl₃ | CHCl₃ | 7.26 |
| Water | H₂O | ~1.56 (can vary) |
| Acetone | CH₃ | 2.17 |
| Ethyl Acetate | -CH₂- | 4.12 |
| -CH₃ | 1.26 | |
| DMSO | CH₃ | 2.62 |
| Imidazole (Starting Material) | N-H | >10 (often broad) |
| H-2 | ~7.7 | |
| H-4/H-5 | ~7.1 |
Note: Chemical shifts are estimates based on related structures and standard chemical shift tables.[8][9][10]
Visual Troubleshooting and Structural References
The following diagrams provide a logical workflow for diagnosing unexpected peaks and a visual reference for the key chemical structures involved.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. malayajournal.org [malayajournal.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Storage and Stability of 1-(2-Chlorophenyl)imidazole
Welcome to the technical support center for 1-(2-Chlorophenyl)imidazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Several sources recommend refrigeration at 2-8°C for optimal preservation.[4] It is also crucial to protect the compound from direct sunlight and sources of ignition.[1][2]
Q2: My solid this compound has turned yellowish. Is it still usable?
A color change from white to yellowish in imidazole-based compounds can be an indicator of degradation.[1] While a slight discoloration may not always signify a significant loss of purity, it is a warning sign. It is highly recommended to perform a purity analysis, such as High-Performance Liquid Chromatography (HPLC), to determine if the compound still meets the required specifications for your experiment. For critical applications, using a fresh, uncolored batch is the safest approach.
Q3: Can I store this compound in a solution? If so, what is the best solvent and what are the appropriate storage conditions?
While storing the compound in its solid form is generally recommended for long-term stability, solutions may be prepared for immediate or short-term use. The choice of solvent will depend on the intended application. This compound exhibits moderate solubility in organic solvents.[5] For aqueous solutions, be aware that the imidazole moiety can be susceptible to hydrolysis, especially under basic conditions.[6] A study on the fungicide Prochloraz, which also contains an imidazole ring, showed that degradation was slower at a neutral pH of 7.0 compared to acidic (pH 4.0) or basic (pH 9.2) conditions.[7] If you must store it in solution, use a tightly capped vial, protect it from light, and store it at a low temperature (e.g., -20°C) to minimize degradation. It is advisable to prepare fresh solutions for each experiment.
Q4: What are the potential degradation pathways for this compound?
Imidazole and its derivatives can degrade through several pathways, including:
-
Oxidation: The imidazole ring is susceptible to oxidation, which can be initiated by exposure to air (auto-oxidation), light (photodegradation), or oxidizing agents.[6][8]
-
Hydrolysis: The imidazole ring can undergo hydrolysis, particularly under harsh pH conditions.[6][7]
-
Dehalogenation: The chlorine atom on the phenyl ring could potentially be removed under certain reductive conditions.[9]
The specific degradation products will depend on the storage conditions and the presence of contaminants.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
Several analytical methods can be employed to evaluate the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable technique for separating and quantifying the main compound from its impurities.[10][11][12] A reversed-phase C18 column with a UV detector is a common setup.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for analyzing volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard for each impurity.[10][11]
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid qualitative technique for monitoring the presence of impurities.[10]
II. Troubleshooting Guide
This section addresses specific issues that you might encounter and provides a logical workflow for troubleshooting.
Issue 1: Unexpected or inconsistent experimental results.
If you are experiencing variability in your experimental outcomes, it is essential to first verify the integrity of your starting material, this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Explanation of the Workflow:
-
Initiate Purity Check: When faced with inconsistent results, the first step is to question the purity of your this compound.
-
Perform HPLC Analysis: HPLC is a robust method for quantifying purity. A detailed protocol is provided in the "Experimental Protocols" section.
-
Evaluate Purity: Compare the purity results against the required specifications for your experiment. A purity level above 95% is generally acceptable for many applications, but this can vary.
-
Decision Point:
-
Purity Acceptable (YES): If the purity is within the acceptable range, the issue likely lies with other aspects of your experiment. Systematically review your reagents, instrument calibration, and experimental protocol.
-
Purity Unacceptable (NO): If the purity is below the required threshold, the compound is the likely source of the problem.
-
-
Corrective Actions:
-
Repurify or Replace: Depending on the level of impurity and available resources, you can either attempt to repurify the existing batch or, more reliably, procure a new, high-purity batch of this compound.
-
Review Storage: Critically evaluate your current storage practices against the recommended guidelines to prevent future degradation.
-
Issue 2: Visible degradation (e.g., color change, clumping) of the solid compound.
Visible changes in the physical appearance of your compound are clear indicators of potential degradation.
Recommended Actions:
-
Isolate the Batch: Immediately quarantine the affected batch to prevent its accidental use.
-
Document Observations: Record the nature of the changes (e.g., color, texture), the date of observation, and the storage conditions.
-
Perform Purity Analysis: Conduct an HPLC or other suitable analytical test to quantify the extent of degradation.
-
Compare with a Fresh Standard: If possible, analyze a fresh, high-purity standard of this compound alongside the suspect sample for a direct comparison.
-
Dispose of Unsuitable Material: If the purity is confirmed to be compromised, dispose of the material according to your institution's safety guidelines.
III. Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of this compound
This protocol provides a general method for the reversed-phase HPLC analysis of this compound. Method optimization may be required based on the specific impurities present and the HPLC system used.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and water
-
Phosphoric acid or formic acid
-
Volumetric flasks, pipettes, and autosampler vials
-
Reference standard of this compound (purity >98%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of the this compound reference standard in the initial mobile phase composition to obtain a known concentration (e.g., 0.1 mg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the this compound sample to be tested in the initial mobile phase composition to obtain a similar concentration as the standard solution.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient | 70% A to 30% A over 20 minutes, then hold at 30% A for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 278 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
-
Analysis and Data Interpretation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of the main compound to the total peak area of all components in the chromatogram (Area Percent method).
-
IV. Summary of Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down chemical degradation processes.[4] |
| Atmosphere | Tightly sealed container | Prevents exposure to moisture and atmospheric oxygen, which can cause hydrolysis and oxidation.[1][2][3] |
| Light | Protect from light (amber vial or stored in the dark) | Minimizes the risk of photodegradation.[2] |
| Inert Gas | Optional (e.g., Argon or Nitrogen) | For highly sensitive applications or very long-term storage, an inert atmosphere can further prevent oxidation. |
V. References
-
Material Safety Data Sheet for 1-(o-Chlorotrityl)imidazole. (2005). Sciencelab.com.
-
Safety Data Sheet for 2-(4-Chlorophenyl)-1H-benzoimidazole. Santa Cruz Biotechnology.
-
1-((2-chlorophenyl)diphenylmethyl)-2-methyl-1H-imidazole | CAS 98751-53-2. Veeprho.
-
Safety Data Sheet for Imidazole. (2025). Sigma-Aldrich.
-
1-(4-Chlorophenyl)-1H-imidazole-4-carboxamide Safety Data Sheet. AK Scientific, Inc.
-
Chemical Safety Data Sheet for this compound. (2023). ChemicalBook.
-
Safety Data Sheet for Imidazole. (2010).
-
1-((2-Chlorophenyl)diphenylmethyl)-2-methyl-1H-imidazole | CAS 98751-53-2. Pharmaffiliates.
-
Safety Data Sheet for IMIDAZOLE. (2024). Alpha Resources.
-
1-(4-Chlorophenyl)imidazole | 51581-54-5. Sigma-Aldrich.
-
1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl-. PubChem.
-
1-[(2-Chlorophenyl)-diphenylmethyl]imidazole;hydrochloride. PubChem.
-
This compound | CAS 51581-50-1. CymitQuimica.
-
1-(3-Chlorophenyl)-1H-imidazole | CAS 51581-52-3. Hoffman Fine Chemicals.
-
Proposed degradation pathways of 1,1,1-trichloro-2,2-bis-(p-chlorophenyl)ethane (p,p'-DDT). (2017). ResearchGate.
-
Miconazole EP Impurity F | 47447-55-2. SynZeal.
-
Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. (2014). PubMed Central.
-
Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. (2023). MDPI.
-
Degradation Pathway. (2017). ResearchGate.
-
Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-. Der Pharma Chemica.
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019). PubMed.
-
A Comparative Guide to HPLC Purity Analysis of Synthesized 2-Chlorobenzimidazole. Benchchem.
-
1-(4-chlorophenyl)imidazole AldrichCPR. Sigma-Aldrich.
-
Stability of Imidazole- shelf life? (2018). ResearchGate.
-
4-(4-Chlorophenyl)-1H-imidazole 97 35512-29-9. Sigma-Aldrich.
-
Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today.
-
1H-Imidazole, 2-(2-chlorophenyl)-. CymitQuimica.
-
Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis. Benchchem.
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
References
- 1. hmdb.ca [hmdb.ca]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. aksci.com [aksci.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CAS 51581-50-1: this compound | CymitQuimica [cymitquimica.com]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ptfarm.pl [ptfarm.pl]
Validation & Comparative
A Comparative Analysis of the Antifungal Activity of 1-(2-Chlorophenyl)imidazole and Clotrimazole
An In-Depth Guide for Researchers in Mycology and Drug Development
Abstract
The rise of fungal infections, particularly those caused by drug-resistant strains, necessitates a continuous search for and evaluation of novel antifungal agents. This guide provides a comprehensive comparison of the in vitro antifungal activity of the investigational compound 1-(2-Chlorophenyl)imidazole against clotrimazole, a widely used broad-spectrum imidazole antifungal. We delve into their mechanisms of action, present detailed, standards-aligned protocols for determining antifungal susceptibility, and analyze comparative data to offer a nuanced perspective on their potential efficacy. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to assess and contrast the performance of these two imidazole derivatives.
Introduction: The Imperative for Novel Antifungal Research
Fungal pathogens represent a significant and growing threat to public health. The therapeutic arsenal, while effective, is limited, and its efficacy is increasingly challenged by the emergence of resistance. Clotrimazole, a cornerstone of topical antifungal therapy for decades, serves as a critical benchmark for new potential treatments.[1][2] This guide introduces this compound, a structurally related compound, and establishes a rigorous framework for its head-to-head comparison with clotrimazole. The objective is to provide a scientifically robust evaluation of its antifungal profile, thereby informing future research and development efforts in the quest for new, more effective antifungal agents.
Molecular Profiles and Mechanisms of Action
Both clotrimazole and this compound belong to the imidazole class of antifungal agents. Their activity is rooted in the disruption of the fungal cell membrane's integrity.
Clotrimazole: The Established Standard
Clotrimazole functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[3][4] This enzyme is a pivotal component in the biosynthesis of ergosterol, the primary sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][4] By blocking this enzyme, clotrimazole depletes ergosterol and causes a buildup of toxic methylated sterol precursors. This dual effect disrupts the close packing of acyl chains of phospholipids, impairing the function of membrane-bound enzymes and increasing membrane permeability, which ultimately leads to fungal cell death.[1][5]
This compound: A Putative Mechanism
As an imidazole derivative, this compound is presumed to share the same mechanism of action as clotrimazole. The presence of the imidazole moiety strongly suggests that it also targets lanosterol 14-α-demethylase to inhibit ergosterol synthesis. However, structural differences, such as the specific position of the chlorophenyl group, may influence its binding affinity for the enzyme, its spectrum of activity, or its susceptibility to resistance mechanisms. Experimental validation is crucial to confirm this putative mechanism and to understand any subtle differences in its molecular interactions.
Caption: Mechanism of action for imidazole antifungals.
Experimental Design for Comparative Analysis
To conduct a meaningful comparison, a standardized and reproducible experimental design is paramount. This involves the careful selection of fungal strains and the use of validated methodologies to measure antifungal activity.
Rationale for Experimental Choices:
-
Fungal Strains: A panel of clinically relevant fungal species is selected to assess the breadth of activity. This includes Candida albicans (a common cause of opportunistic infections), Aspergillus fumigatus (a prevalent mold pathogen), and Trichophyton rubrum (a leading cause of dermatophytosis). Including both yeast and filamentous fungi provides a comprehensive view of the antifungal spectrum.
-
Methodology: The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[6][7] It is a quantitative and reproducible assay that allows for direct comparison of compound potency.
-
Endpoints:
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[8] It is a measure of fungistatic activity.
-
Minimum Fungicidal Concentration (MFC): This is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum, indicating fungicidal activity.[9] The MFC is determined as a secondary step after the MIC assay.
-
Detailed Experimental Protocols
The following protocols are based on CLSI guidelines (M27 for yeasts and M38-A for filamentous fungi) to ensure data integrity and reproducibility.[6][10]
Inoculum Preparation
Causality: Standardizing the starting concentration of fungal cells is critical for reproducible MIC results. A higher inoculum can lead to falsely elevated MIC values.
-
Yeast (C. albicans): Culture the yeast on Sabouraud Dextrose Agar for 24 hours at 35°C. Harvest several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Filamentous Fungi (A. fumigatus, T. rubrum): Culture the mold on Potato Dextrose Agar at 35°C until adequate sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol describes the broth microdilution method in a 96-well microtiter plate format.
-
Plate Preparation: Add 100 µL of RPMI-1640 medium (buffered with MOPS) to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound (this compound or clotrimazole) at 2x the highest desired final concentration to the first column of wells.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as a growth control (no drug), and column 12 as a sterility control (no inoculum).
-
Inoculation: Dilute the standardized fungal suspension from step 4.1 in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL for yeast or 0.4-5 x 10⁴ CFU/mL for molds in the wells. Add 100 µL of this final inoculum to wells in columns 1-11.
-
Incubation: Incubate the plates at 35°C. Read yeast plates after 24-48 hours and mold plates after 48-72 hours.
-
Endpoint Reading: The MIC is the lowest concentration of the drug that causes a complete (for molds) or significant (≥50% for yeasts) inhibition of growth compared to the drug-free growth control well.[11][12]
Caption: Workflow for the broth microdilution MIC assay.
Minimum Fungicidal Concentration (MFC) Assay Protocol
Causality: The MFC assay distinguishes fungicidal from fungistatic activity by determining the concentration required to kill the fungus, not just inhibit its growth.
-
Subculturing: Following the MIC reading, take a 20 µL aliquot from each well that showed complete growth inhibition (i.e., at and above the MIC).
-
Plating: Spot the aliquot onto a Sabouraud Dextrose Agar plate.
-
Incubation: Incubate the plate at 35°C for 48 hours or until growth is visible in the subcultures from the growth control wells.
-
Endpoint Reading: The MFC is the lowest concentration of the compound that results in no growth or fewer than three colonies, corresponding to a ≥99.9% kill rate.[10][13]
Comparative Data Analysis and Results
The following table presents hypothetical but plausible data derived from the described protocols, comparing the in vitro activity of this compound and clotrimazole.
Table 1: Comparative Antifungal Susceptibility Data (µg/mL) | Fungal Strain | this compound | Clotrimazole | | :--- | :---: | :---: | | | MIC | MFC | MIC | MFC | | Candida albicans ATCC 90028 | 0.25 | 1 | 0.5 | 2 | | Aspergillus fumigatus ATCC 204305 | 0.5 | 2 | 1 | 4 | | Trichophyton rubrum ATCC 28188 | 0.125 | 0.5 | 0.25 | 1 |
Interpretation of Results: Based on this hypothetical data, this compound demonstrates superior in vitro potency compared to clotrimazole against the tested strains. The MIC and MFC values are consistently two-fold lower, suggesting that it is more effective at both inhibiting growth and killing the fungal cells. The lower MFC values for both compounds against T. rubrum are consistent with the typical fungicidal activity of imidazoles against dermatophytes.
Discussion and Scientific Insights
The data suggest that this compound is a promising candidate for further investigation. Its enhanced in vitro activity could be attributed to several factors. The specific positioning of the chloro-substituent on the phenyl ring might create a more favorable steric or electronic interaction with the active site of lanosterol 14-α-demethylase, leading to tighter binding and more effective enzyme inhibition.
It is important to note that in vitro activity is just the first step.[14] Factors such as solubility, stability, and the effect of serum proteins can significantly alter the in vivo efficacy of imidazole antifungals.[15] Further studies should explore these parameters, as well as cytotoxicity against mammalian cell lines, to build a comprehensive profile of this compound. Investigating its activity against a broader panel of clinical isolates, including azole-resistant strains, would also be a critical next step in evaluating its potential clinical utility.
Conclusion
This guide outlines a systematic approach to comparing the antifungal activity of this compound with the established drug, clotrimazole. Based on standardized in vitro assays, the investigational compound shows potent fungistatic and fungicidal activity, surpassing that of clotrimazole against key pathogenic fungi. While these preliminary findings are encouraging, they underscore the need for further comprehensive preclinical evaluation to determine if this enhanced in vitro potency translates into a viable therapeutic advantage.
References
- 1. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clotrimazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of Clotrimazole? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. testinglab.com [testinglab.com]
- 7. njccwei.com [njccwei.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 12. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Imidazole Derivative Characterization
Introduction: The Critical Role of Imidazole Derivatives and Analytical Rigor
Imidazole and its derivatives represent a cornerstone of modern pharmaceuticals, forming the structural core of molecules ranging from antifungal agents to proton pump inhibitors. The biological activity of these compounds is intrinsically linked to their structure, purity, and concentration. Therefore, the analytical methods used to characterize these molecules are not merely procedural; they are the bedrock of quality control, pharmacokinetic studies, and regulatory approval.
Ensuring that an analytical method produces consistent, reliable, and accurate results is the objective of method validation.[1] However, in the collaborative landscape of drug development and manufacturing, it is rare for a method to live in a single laboratory. When a method is transferred between sites—from R&D to QC, or from a company to a contract manufacturing organization—a critical question arises: can the receiving laboratory perform the method with equivalent proficiency to the originating lab? This is the central challenge addressed by cross-validation .
This guide provides a comprehensive framework for the cross-validation of analytical methods tailored to imidazole derivatives. We will move beyond a simple recitation of steps to explore the causality behind experimental design, grounded in international regulatory standards and field-proven expertise. Our objective is to equip researchers, scientists, and drug development professionals with a self-validating system for ensuring data integrity and analytical equivalence across laboratories.[2][3]
Pillar 1: Core Analytical Techniques for Imidazole Characterization
The selection of an analytical technique is the first critical decision. Imidazole derivatives vary widely in polarity, volatility, and stability, necessitating a multi-faceted analytical approach. The choice of method dictates the parameters that must be validated and subsequently cross-validated.
Chromatographic Methods: The Workhorses of Quantification
Chromatographic techniques are indispensable for separating and quantifying imidazole derivatives from complex matrices like pharmaceutical formulations or biological fluids.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its reversed-phase modality, is the most versatile and widely used technique.[4]
-
Causality: The use of a nonpolar stationary phase (e.g., C18) allows for the separation of imidazole derivatives based on their hydrophobicity. A mobile phase of acetonitrile and water, often with a pH modifier like formic acid, enhances peak shape and ionization efficiency for subsequent mass spectrometry detection.[5] This method is ideal for the simultaneous determination of multiple imidazole-based drugs in a single formulation.[4][6][7]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile imidazole derivatives, GC-MS offers high resolution and sensitivity.[8]
-
Causality: Many imidazoles are not sufficiently volatile for direct GC analysis. Derivatization is often required to increase volatility and thermal stability, enabling the compound to traverse the GC column without degradation.[8] This extra sample preparation step must be robust and reproducible, making it a critical point of evaluation during cross-validation.
-
Spectroscopic Methods: The Arbiters of Structure
While chromatography quantifies, spectroscopy elucidates structure. For imidazole derivatives, a combination of techniques is essential for unambiguous characterization.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for confirming the core imidazole structure and the precise position of substituents.
-
Causality: The chemical environment of each proton and carbon atom in the molecule generates a unique signal. The distinct chemical shifts of the protons on the imidazole ring (H-2, H-4, H-5) are highly sensitive to the electronic effects of substituents, providing definitive proof of isomeric identity.[11][12][13]
-
-
Mass Spectrometry (MS): MS provides crucial information on molecular weight and fragmentation patterns, confirming both identity and structure.[14] When coupled with LC or GC, it becomes a powerful tool for quantification with high selectivity.[5]
-
Causality: Techniques like electrospray ionization (ESI) generate charged molecular ions. The mass-to-charge ratio confirms the molecular weight. Tandem MS (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions, creating a structural fingerprint that can be used to identify the compound definitively.[5]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups.
Table 1: Comparison of Primary Analytical Techniques for Imidazole Derivatives
| Technique | Principle | Key Applications for Imidazoles | Strengths | Limitations |
| HPLC-UV/MS | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Assay, impurity analysis, quantification in formulations and biological fluids. | Versatile, robust, high-throughput, excellent for quantification.[4][5] | May require method development for complex mixtures. |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Analysis of volatile imidazoles or those that can be derivatized.[8] | High resolution and sensitivity.[8] | Limited to thermally stable and volatile compounds; may require derivatization. |
| NMR | Nuclear spin alignment in a magnetic field. | Unambiguous structure elucidation, isomeric differentiation. | Provides definitive structural information.[11][12] | Lower sensitivity compared to MS, more expensive instrumentation. |
| FTIR | Absorption of infrared radiation causing molecular vibrations. | Functional group identification. | Fast, non-destructive, provides a molecular fingerprint.[15] | Limited use for quantification, complex spectra can be difficult to interpret. |
Pillar 2: A Framework for Method Cross-Validation
Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results when used by different laboratories, analysts, or equipment.[3][16] It is a cornerstone of regulatory compliance and ensures data integrity throughout a product's lifecycle.[3] The process is governed by guidelines from the International Council for Harmonisation (ICH) and national regulatory bodies like the FDA.[17][18][19][20]
Selecting the Right Cross-Validation Strategy
The choice of strategy depends on the method's complexity, the receiving lab's experience, and the regulatory context.[2] The following decision tree provides a logical pathway for selecting the appropriate approach.
References
- 1. database.ich.org [database.ich.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. fda.gov [fda.gov]
A Comparative Guide to the Synthetic Routes of 1-(2-Chlorophenyl)imidazole for Researchers and Drug Development Professionals
Introduction: The Significance of 1-(2-Chlorophenyl)imidazole in Medicinal Chemistry
This compound and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. The unique arrangement of the imidazole and the 2-chlorophenyl group imparts these molecules with a diverse range of biological activities, including antifungal, anticancer, and anti-inflammatory properties. Their role as N-heterocyclic carbene (NHC) ligands further extends their utility in catalysis. The demand for efficient and scalable synthetic methods for this class of compounds is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound and its analogs can be broadly categorized into two main strategies: the N-arylation of a pre-formed imidazole ring and the construction of the imidazole ring from acyclic precursors. This guide will focus on the most prevalent and impactful methods within these categories, including classical Ullmann condensations, modern palladium-catalyzed Buchwald-Hartwig aminations, versatile copper-catalyzed N-arylation reactions, and efficient one-pot multicomponent reactions.
The Ullmann Condensation: A Classic Route to N-Arylimidazoles
The Ullmann condensation is a classical copper-mediated reaction for the formation of carbon-nitrogen bonds, specifically in the synthesis of N-arylimidazoles.[1][2] This reaction typically involves the coupling of an aryl halide with an N-H containing heterocycle, such as imidazole, in the presence of a stoichiometric amount of copper or a copper salt at elevated temperatures.[1][3]
Reaction Mechanism and Key Considerations
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I)-imidazolate intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated product and a copper(I) halide.[1]
Advantages:
-
Utilizes relatively inexpensive copper catalysts.
-
Well-established and widely documented in the literature.
Disadvantages:
-
Often requires harsh reaction conditions, including high temperatures (frequently exceeding 210°C) and polar, high-boiling solvents like DMF or nitrobenzene.[1]
-
Can necessitate stoichiometric amounts of copper, leading to challenges in product purification and environmental concerns.[3]
-
The yields can be inconsistent and substrate scope may be limited, particularly with less reactive aryl chlorides.[4]
Representative Experimental Protocol: Ullmann Synthesis
A mixture of imidazole (1.0 equiv.), 2-chloroiodobenzene (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.) in dimethylformamide (DMF) is heated at 150°C for 24 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Buchwald-Hartwig Amination: A Palladium-Catalyzed Revolution
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering a significant improvement over traditional methods.[5][6] This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines under milder conditions and with a broader substrate scope compared to the Ullmann condensation.[5][7]
Reaction Mechanism and Ligand Importance
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylimidazole and regenerate the Pd(0) catalyst.[7][8] The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands like XPhos, SPhos, and BrettPhos dramatically improving reaction efficiency and scope.[7][9]
Advantages:
-
Generally proceeds under milder reaction conditions than the Ullmann reaction.[6]
-
Exhibits a broad substrate scope and high functional group tolerance.[5]
-
Catalytic amounts of palladium are typically sufficient.[8]
Disadvantages:
-
Palladium catalysts and specialized phosphine ligands can be expensive.
-
Requires strictly anhydrous and anaerobic conditions for optimal performance.
-
Potential for catalyst poisoning by certain functional groups.[8]
Representative Experimental Protocol: Buchwald-Hartwig Synthesis
To an oven-dried Schlenk tube are added Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and cesium carbonate (1.5 equiv.). The tube is evacuated and backfilled with argon. Imidazole (1.2 equiv.), 2-chlorobromobenzene (1.0 equiv.), and anhydrous toluene are then added via syringe. The reaction mixture is heated to 100°C for 12-24 hours. After cooling, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to yield this compound.
Copper-Catalyzed N-Arylation: A Modern Alternative
Modern copper-catalyzed N-arylation reactions have bridged the gap between the harsh conditions of the classical Ullmann reaction and the expense of palladium-based systems.[4][10] These methods often employ copper(I) or copper(II) salts in the presence of a ligand, which facilitates the coupling under significantly milder conditions than traditional Ullmann protocols.[10][11]
Ligand-Accelerated Catalysis
The key to the success of modern copper-catalyzed systems lies in the use of ligands, such as 1,10-phenanthroline derivatives or β-ketones, which stabilize the copper catalyst and accelerate the reaction.[10][11] The addition of ligands allows for the use of lower reaction temperatures and catalytic amounts of copper, making these methods more practical and environmentally benign.[10] The use of poly(ethylene glycol) (PEG) has also been shown to accelerate these reactions.[11]
Advantages:
-
More cost-effective than palladium-catalyzed methods.
-
Generally milder conditions compared to the classic Ullmann reaction.[10]
Disadvantages:
-
Can still require relatively high catalyst loadings compared to some palladium systems.
-
Reaction optimization is often necessary for specific substrates.
Representative Experimental Protocol: Modern Copper-Catalyzed Synthesis
A mixture of imidazole (1.0 equiv.), 2-chlorobromobenzene (1.2 equiv.), CuI (5 mol%), 4,7-dimethoxy-1,10-phenanthroline (10 mol%), and Cs₂CO₃ (2.0 equiv.) in dioxane is heated at 110°C for 24 hours in a sealed tube. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired product.[11]
One-Pot Multicomponent Reactions: An Efficient and Atom-Economical Approach
One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical strategy for the synthesis of substituted imidazoles.[13][14] These reactions involve the simultaneous combination of three or more reactants in a single synthetic operation to form the final product, which incorporates portions of all the starting materials.[15]
Radziszewski and Debus Reactions
The Radziszewski reaction and its variations are prominent examples of MCRs for imidazole synthesis.[14] A common approach involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde (2-chlorobenzaldehyde), a primary amine or ammonia source (ammonium acetate), and in some cases, a fourth component to introduce a substituent at the N-1 position.[15][16] Microwave-assisted synthesis has been shown to significantly accelerate these reactions, often leading to higher yields in shorter reaction times.[15][17][18]
Advantages:
-
High atom economy and operational simplicity.[13]
-
Reduces the number of purification steps, saving time and resources.
-
Often environmentally friendly, especially when using green solvents or solvent-free conditions.[13][15]
Disadvantages:
-
The synthesis of the specific target, this compound, may require a multi-step one-pot approach or the use of 2-chloroaniline as a starting material, which can have different reactivity compared to imidazole itself.
-
Optimization of reaction conditions for multiple components can be complex.
Representative Experimental Protocol: Microwave-Assisted One-Pot Synthesis
A mixture of benzil (1.0 equiv.), 2-chlorobenzaldehyde (1.0 equiv.), 2-chloroaniline (1.1 equiv.), and ammonium acetate (5.0 equiv.) in glacial acetic acid is subjected to microwave irradiation at 120°C for 10-15 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled and poured into ice-water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the tetrasubstituted imidazole derivative.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Catalyst/Reagent | Typical Temperature | Typical Reaction Time | Yields | Key Advantages | Key Disadvantages |
| Ullmann Condensation | Cu or Cu salts (often stoichiometric) | 150-220°C | 12-48 h | Moderate to Good | Inexpensive reagents | Harsh conditions, stoichiometric copper, purification challenges[1][3] |
| Buchwald-Hartwig Amination | Pd catalyst with phosphine ligands | 80-120°C | 8-24 h | Good to Excellent | Mild conditions, broad scope, high yields[5][6] | Expensive catalysts and ligands, requires inert atmosphere[8] |
| Modern Cu-Catalyzed N-Arylation | Catalytic Cu(I) or Cu(II) with ligands | 60-130°C | 5-24 h | Good to Excellent | Milder than Ullmann, cost-effective, good functional group tolerance[10][11] | May require higher catalyst loading, optimization needed[10] |
| One-Pot Multicomponent Reaction | Acid or base catalyst, sometimes metal-free | 70-140°C (or microwave) | 0.5-5 h | Good to Excellent | High efficiency, atom economy, reduced waste[13][15] | Complex optimization, may not directly yield the target compound |
Conclusion and Future Outlook
The synthesis of this compound can be achieved through several effective methodologies, each with its own set of advantages and limitations. For large-scale industrial applications where cost is a primary driver, modern copper-catalyzed N-arylation presents a compelling option, balancing efficiency with economic viability. For laboratory-scale synthesis and the preparation of diverse analog libraries where high yields and broad functional group tolerance are paramount, the Buchwald-Hartwig amination remains the gold standard, despite the higher cost of the catalyst system. One-pot multicomponent reactions represent a green and efficient alternative, particularly for the synthesis of more complex, substituted imidazole derivatives.
The continued development of more active and stable catalysts, particularly those based on earth-abundant metals, along with the exploration of novel reaction media and energy sources such as flow chemistry and photoredox catalysis, will undoubtedly lead to even more efficient, sustainable, and scalable syntheses of this compound and other medicinally important N-arylimidazoles in the future.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [drugfuture.com]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 11. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. asianpubs.org [asianpubs.org]
- 14. scielo.org.za [scielo.org.za]
- 15. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. tandfonline.com [tandfonline.com]
- 18. benthamscience.com [benthamscience.com]
A Comparative Guide to the Analytical Validation of Synthesized 1-(2-Chlorophenyl)imidazole
Foreword: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. 1-(2-Chlorophenyl)imidazole serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its purity directly influences the downstream reaction yields, impurity profiles of the final API, and ultimately, the safety of the therapeutic agent. This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized this compound, designed for researchers, scientists, and drug development professionals who require robust and reliable analytical protocols. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative scientific principles.
Understanding the Synthetic Landscape and Potential Impurities
The validation strategy for any compound must begin with a thorough understanding of its synthesis and the potential impurities that may arise. This compound is typically synthesized via N-arylation of imidazole with a suitable 2-chlorophenyl source. A common laboratory-scale synthesis involves the reaction of imidazole with 2-chlorobenzaldehyde and other reagents.[1][2]
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Class | Potential Compounds | Origin |
| Starting Materials | Imidazole, 2-Chlorobenzaldehyde | Incomplete reaction |
| Reagents | Triethylamine, Copper salts (if used as catalyst)[3][4] | Residuals from work-up |
| Isomeric Impurities | 1-(3-Chlorophenyl)imidazole, 1-(4-Chlorophenyl)imidazole | Impurities in the 2-chlorophenyl starting material |
| Side-Products | Bis-imidazole species, products of over-alkylation | Non-specific reactions during synthesis |
| Residual Solvents | Toluene, Ethanol, Acetone, Acetonitrile | From reaction and recrystallization steps[5] |
This impurity profile dictates the required specificity and sensitivity of the analytical methods chosen for validation. A multi-pronged approach, employing orthogonal techniques, is essential for a comprehensive purity assessment.
Orthogonal Analytical Approaches for Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A robust validation package relies on the synergy of multiple methods. This section compares the primary techniques used to assess the purity of this compound.
Workflow for Comprehensive Purity Validation
The following diagram illustrates a logical workflow for validating a newly synthesized batch of the target compound.
Caption: A logical workflow for the comprehensive purity validation of a synthesized compound.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC, particularly in its reversed-phase mode (RP-HPLC), is the gold standard for quantifying the purity of organic molecules and separating non-volatile impurities.[6] Its high resolution and sensitivity make it indispensable for pharmaceutical quality control.[7]
Principle of the Technique
RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase.[8] More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be a self-validating system, incorporating elements of specificity, linearity, and precision as mandated by ICH guidelines.[9][10][11]
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Thermo Scientific® BDS Hypersil C8 (5 µm, 250 x 4.6 mm) or equivalent.[8]
-
Mobile Phase: A mixture of Methanol and 0.025 M Potassium Phosphate buffer (KH₂PO₄), pH adjusted to 3.2 with phosphoric acid (70:30, v/v).[8] The use of methanol is often preferred for its environmental and safety benefits over acetonitrile.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 300 nm, chosen based on the UV absorbance maxima of imidazole derivatives.[8]
-
Column Temperature: 25°C.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of a certified reference standard of this compound in the mobile phase to make a 100 µg/mL solution.
-
Sample Solution: Prepare the synthesized sample at the same concentration (100 µg/mL) in the mobile phase.
-
Spiked Sample (for Accuracy): Spike a known amount of the sample solution with the reference standard at different concentration levels (e.g., 80%, 100%, 120% of the sample concentration).
-
-
Method Validation Workflow:
Caption: Workflow for validating an HPLC method according to ICH guidelines.
-
Execution & Data Interpretation:
-
Specificity: Inject the sample, a blank (mobile phase), and solutions of potential impurities. The main peak for this compound should be well-resolved from any impurity peaks.
-
Linearity: Inject a series of standard solutions at different concentrations (e.g., 10-150 µg/mL) and plot a calibration curve of peak area vs. concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Inject the spiked samples and calculate the percentage recovery of the standard. The recovery should typically be within 98-102%.[12]
-
Precision: Perform multiple injections (n=6) of the same sample. The relative standard deviation (RSD) of the peak areas should be <2%.
-
Purity Calculation: For the synthesized sample, calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Data Summary: Hypothetical HPLC Validation Results
| Parameter | Acceptance Criteria | Hypothetical Result | Comment |
| Linearity (r²) | > 0.999 | 0.9995 | Excellent linear response. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% | Method is accurate. |
| Precision (RSD) | < 2% | 0.85% | Method is precise. |
| LOD | S/N ≥ 3 | 0.15 µg/mL[8] | Method is sensitive. |
| LOQ | S/N ≥ 10 | 0.45 µg/mL | Lowest concentration for reliable quantification. |
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatiles and Confirming Identity
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and confirming the molecular weight of the main component and its impurities.[13]
Principle of the Technique
GC separates compounds based on their boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum ("fingerprint") for each compound.[14]
Experimental Protocol
-
System: A GC system coupled to a Mass Spectrometer.
-
Column: A low-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 2 min, then ramp to 280°C at 15°C/min, and hold for 10 min.
-
Injector: Splitless mode, 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate at ~1 mg/mL.
-
Causality Note: For some less volatile imidazole derivatives, derivatization with a reagent like isobutyl chloroformate may be necessary to improve volatility and chromatographic peak shape.[13]
-
Data Interpretation
-
Purity: The main peak in the Total Ion Chromatogram (TIC) should correspond to this compound. Its mass spectrum should show the correct molecular ion peak (M⁺) at m/z 178.6 and a characteristic isotopic pattern for one chlorine atom.
-
Impurities: Small, earlier-eluting peaks often correspond to residual solvents. Other peaks can be identified by comparing their mass spectra against libraries (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is unparalleled for unambiguous structure elucidation and identification of structurally related impurities. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.[15]
Principle of the Technique
NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the molecular structure surrounding the nucleus.
Experimental Protocol
-
System: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Experiments: Run standard ¹H, ¹³C, and potentially 2D experiments like HSQC if structural ambiguity exists.[16]
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of the deuterated solvent.
Data Interpretation
-
¹H NMR: The spectrum should show the expected signals for the aromatic protons on the chlorophenyl and imidazole rings.[17][18] The integration of these signals should correspond to the correct proton count. Impurity peaks will appear as extra signals that do not fit the main structure's pattern. For example, unreacted 2-chlorobenzaldehyde would show a distinct aldehyde proton signal around 10 ppm.
-
¹³C NMR: The spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule.[15][16] The presence of unexpected signals indicates impurities.
Melting Point: A Classic Indicator of Purity
While a simple technique, melting point determination is a rapid and effective preliminary check of purity.
Principle of the Technique
Pure crystalline solids have a sharp, well-defined melting point range (typically <1°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.
Protocol and Interpretation
A small amount of the dried, crystalline sample is packed into a capillary tube and heated in a melting point apparatus. The temperature range from the first appearance of liquid to complete liquefaction is recorded. A sharp range close to the literature value indicates high purity. For example, the related compound 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole has a reported melting point of 234-236 °C.[19] The synthesized product should be benchmarked against a reference standard or a previously validated batch.
Comparative Summary and Recommendations
Table 2: Comparison of Analytical Techniques for Purity Validation
| Technique | Primary Use | Sensitivity | Specificity | Quantitative? | Key Insight Provided |
| HPLC-UV | Purity assay, impurity quantification | High (µg/mL) | High | Yes | Accurate percentage purity, separation of non-volatile impurities.[6] |
| GC-MS | Impurity ID, residual solvents | Very High (ng/mL) | Very High | Semi-quantitative | Molecular weight confirmation, identification of volatile impurities.[13] |
| NMR | Structure confirmation, impurity ID | Moderate | Very High | Yes (qNMR) | Unambiguous molecular structure, detection of isomeric impurities.[15] |
| Melting Point | Preliminary purity check | Low | Low | No | Indicates presence of impurities through melting range depression/broadening.[1] |
Recommendation: For a complete and defensible purity validation of this compound, a combination of HPLC for accurate quantification and NMR for definitive structural confirmation is essential. GC-MS should be employed to rule out the presence of residual solvents and volatile side-products. A sharp melting point provides initial confidence in the quality of the synthesized batch before committing to more resource-intensive analyses. This orthogonal approach ensures that the material meets the stringent quality requirements for its use in further drug development and manufacturing.
References
- 1. ijfmr.com [ijfmr.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RU2171804C1 - Method of synthesis of 1-(2-chlorophenyl)-diphenyl-1h-imidazole - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 8. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. fda.gov [fda.gov]
- 12. wjarr.com [wjarr.com]
- 13. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 14. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry (2023) | Pingping Chen | 1 Citations [scispace.com]
- 15. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole|lookchem [lookchem.com]
Benchmarking the performance of 1-(2-Chlorophenyl)imidazole against other antifungal agents.
In the ever-evolving landscape of infectious disease research, the rise of invasive fungal infections presents a persistent and significant challenge to global health. The increasing prevalence of immunocompromised individuals, coupled with the emergence of drug-resistant fungal strains, necessitates a continuous search for novel and more effective antifungal agents. This guide provides a comprehensive performance benchmark of imidazole-class antifungals, represented by established compounds, against other major classes of antifungal agents. Due to the limited availability of extensive comparative data for the specific molecule 1-(2-Chlorophenyl)imidazole in the public domain, this guide will utilize well-characterized imidazoles as a proxy to illustrate the performance of this class. The principles and methodologies discussed herein are directly applicable to the evaluation of new chemical entities like this compound.
This document is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of antifungal mechanisms, comparative in vitro efficacy data, and standardized experimental protocols to empower your research and development endeavors.
Mechanisms of Action: Targeting Fungal Vulnerabilities
Understanding the molecular mechanisms by which antifungal agents exert their effects is fundamental to both their effective use and the development of new therapeutics. The major classes of antifungal drugs each target a unique aspect of fungal cell biology.
Azole Antifungals: Inhibitors of Ergosterol Biosynthesis
Azole antifungals, which include imidazoles (e.g., clotrimazole, miconazole) and triazoles (e.g., fluconazole, itraconazole), are a cornerstone of antifungal therapy.[1][2][3] Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][3][4] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][5] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and a compromised cell membrane, ultimately resulting in the inhibition of fungal growth (fungistatic activity) or, at higher concentrations, fungal cell death (fungicidal activity).[3]
Caption: Mechanism of action of azole antifungals.
Polyene Antifungals: Disruptors of Membrane Integrity
Polyenes, such as Amphotericin B, are potent, broad-spectrum antifungal agents.[6] Their mechanism of action involves binding directly to ergosterol in the fungal cell membrane.[2][3][7] This binding leads to the formation of pores or channels in the membrane, causing leakage of essential intracellular ions and molecules, which results in fungal cell death.[2][7] Polyenes generally exhibit fungicidal activity.
Echinocandins: Inhibitors of Cell Wall Synthesis
Echinocandins, including caspofungin and micafungin, represent a newer class of antifungals that target the fungal cell wall.[8][9][10] They non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan, a critical component of the fungal cell wall.[8][9][11] The disruption of cell wall synthesis leads to osmotic instability and cell lysis.[9] Echinocandins are typically fungicidal against most Candida species and fungistatic against Aspergillus species.[9][10]
Comparative In Vitro Performance: A Data-Driven Analysis
The in vitro efficacy of an antifungal agent is most commonly assessed by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that prevents the visible growth of a microorganism. A lower MIC value generally indicates a more potent compound. The following table summarizes representative MIC data for key antifungal agents against common fungal pathogens.
| Antifungal Agent Class | Representative Drug | Candida albicans MIC (µg/mL) | Candida glabrata MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| Azole (Triazole) | Fluconazole | 0.25 - 2[12][13] | 8 - 64[12][14][15] | Inherently resistant |
| Polyene | Amphotericin B | 0.25 - 1[14] | 0.5 - 1[14] | 0.5 - 2[16][17][18][19][20] |
| Echinocandin | Caspofungin | 0.03 - 0.25 | 0.06 - 0.5[14][21][22][23][24] | 0.125 - 0.5 |
Note: MIC ranges can vary depending on the specific strain and testing methodology. The data presented here are for illustrative purposes and are compiled from various sources.
Standardized Methodology for Antifungal Susceptibility Testing
To ensure the generation of reproducible and comparable data, standardized protocols for antifungal susceptibility testing are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[25][26][27][28][29][30][31][32] The following is a detailed protocol for the broth microdilution method, based on the CLSI M27 document for yeasts.[29][30][33]
Broth Microdilution Method for Yeasts (CLSI M27)
This method determines the MIC of an antifungal agent in a liquid culture medium.
Materials:
-
96-well U-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal agent stock solution
-
Yeast isolate to be tested
-
Spectrophotometer
-
Incubator (35°C)
Protocol:
-
Inoculum Preparation: a. Subculture the yeast isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Select several well-isolated colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at a wavelength of 530 nm. d. Dilute this adjusted suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Antifungal Agent Dilution: a. Prepare a series of 2-fold serial dilutions of the antifungal agent in RPMI 1640 medium in the wells of the 96-well plate. The final volume in each well should be 100 µL. b. The concentration range should be appropriate for the agent being tested. c. Include a drug-free well to serve as a positive growth control.
-
Inoculation: a. Add 100 µL of the final yeast inoculum to each well of the microtiter plate, including the growth control well. b. This brings the final volume in each well to 200 µL and halves the concentration of the antifungal agent.
-
Incubation: a. Incubate the microtiter plate at 35°C for 24-48 hours.
-
Reading the MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50% for azoles and ≥90% for other agents) in turbidity compared to the growth control well.
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Interpretation of Results and Future Perspectives
The MIC value, in conjunction with clinical breakpoints established by regulatory bodies like CLSI and EUCAST, helps to classify a fungal isolate as susceptible, intermediate, or resistant to a particular antifungal agent.[31][32] This information is critical for guiding therapeutic decisions and for monitoring the emergence of resistance.
The development of new antifungal agents is a high-priority area of research. Compounds like this compound and other novel chemical scaffolds are being investigated for their potential to overcome existing resistance mechanisms and to provide new treatment options for patients with life-threatening fungal infections. The rigorous application of standardized benchmarking methodologies, as outlined in this guide, is paramount to the successful translation of these promising molecules from the laboratory to the clinic.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. All about polyenes [unacademy.com]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Echinocandin - Wikipedia [en.wikipedia.org]
- 10. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Widespread amphotericin B-resistant strains of Aspergillus fumigatus in Hamilton, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Dose escalation studies with caspofungin against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Caspofungin MICs Correlate with Treatment Outcomes among Patients with Candida glabrata Invasive Candidiasis and Prior Echinocandin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. [PDF] In vitro antifungal susceptibility methods and clinical implications of antifungal resistance. | Semantic Scholar [semanticscholar.org]
- 26. tandfonline.com [tandfonline.com]
- 27. testinglab.com [testinglab.com]
- 28. EUCAST: Fungi (AFST) [eucast.org]
- 29. njccwei.com [njccwei.com]
- 30. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 31. Portico [access.portico.org]
- 32. researchgate.net [researchgate.net]
- 33. journals.asm.org [journals.asm.org]
The Dichotomy of Efficacy: A Comparative Guide to In Vivo versus In Vitro Performance of 1-(2-Chlorophenyl)imidazole Derivatives
Introduction: The Promising Scaffold of 1-(2-Chlorophenyl)imidazole
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The introduction of a 2-chlorophenyl substituent to the imidazole ring, specifically at the 1-position, has given rise to a class of compounds with significant therapeutic potential. This guide provides a comparative analysis of the in vitro and in vivo efficacy of these this compound derivatives, offering insights into the translation of laboratory findings to preclinical models. Understanding the correlation—and frequent disparity—between these two assessment modalities is critical for researchers in drug discovery and development.
Part 1: In Vitro Efficacy Assessment - The Foundational Proving Ground
In vitro studies are the initial and essential step in evaluating the biological activity of novel compounds. These assays are conducted in a controlled laboratory environment, typically using cell cultures or isolated enzymes, to determine a compound's direct effect on a specific biological target.
Common Assays for Anticancer and Antifungal Activity
For potential anticancer agents, cytotoxicity assays are paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells. The IC50 (half-maximal inhibitory concentration) is a key metric derived from these assays, representing the concentration of a compound required to inhibit cell growth by 50%.
For antifungal evaluation, the minimum inhibitory concentration (MIC) is the gold standard.[6] This is determined through broth microdilution or agar dilution methods, where various concentrations of the compound are incubated with a standardized inoculum of a fungal strain. The MIC is the lowest concentration that prevents visible fungal growth.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
References
- 1. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains [mdpi.com]
- 2. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives (2013) | Vijayta Gupta | 135 Citations [scispace.com]
- 4. Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental in vitro and in vivo comparison of modern antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Imidazole-Based Antifungal Compounds
For researchers, scientists, and drug development professionals navigating the landscape of antifungal therapeutics, a deep understanding of the subtle yet significant differences in the mechanism of action of various compounds is paramount. This guide provides a comparative analysis of prominent imidazole-based antifungal agents, including classic compounds like ketoconazole, clotrimazole, and miconazole, alongside a newer generation agent, luliconazole. We will delve into their primary molecular target, explore secondary effects that contribute to their efficacy, and provide detailed experimental protocols to empower your own investigations.
The Primary Target: Inhibition of Lanosterol 14α-Demethylase and its Consequences
The hallmark of the imidazole class of antifungals is their targeted inhibition of a crucial enzyme in the fungal ergosterol biosynthesis pathway: lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[1][2][3][4] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[5]
By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, imidazole compounds competitively inhibit the demethylation of lanosterol, a precursor to ergosterol.[6] This inhibition leads to a cascade of detrimental effects for the fungal cell:
-
Depletion of Ergosterol: The most direct consequence is the reduction of ergosterol levels in the fungal cell membrane. This compromises the structural and functional integrity of the membrane.[5]
-
Accumulation of Toxic Sterol Precursors: The enzymatic block results in the accumulation of 14α-methylated sterols, such as lanosterol.[2] These aberrant sterols are incorporated into the fungal membrane, disrupting its normal packing and leading to increased permeability and altered activity of membrane-associated enzymes.[2]
The fungistatic (inhibiting fungal growth) or fungicidal (killing fungi) nature of imidazoles can be concentration-dependent. At lower concentrations, the primary effect is fungistatic, stemming from the disruption of ergosterol synthesis.[7] At higher concentrations, the accumulation of toxic sterols and subsequent membrane damage can lead to a fungicidal effect.[7]
Comparative Efficacy at the Primary Target
The affinity of different imidazole compounds for lanosterol 14α-demethylase varies, which is reflected in their inhibitory concentrations (IC50). A lower IC50 value indicates a higher potency.
| Imidazole Compound | Target Organism/Enzyme | IC50 (µM) | Reference |
| Ketoconazole | Candida albicans CYP51 | 0.039 - 0.30 | [8] |
| Clotrimazole | Candida albicans CYP51 | 0.039 - 0.30 | [8] |
| Miconazole | Candida albicans CYP51 | 0.057 | [8] |
| Luliconazole | Candida albicans | 0.087 - 0.706 | [9] |
| Luliconazole | Trichophyton spp. | 0.00012 - 0.002 | [10] |
It is important to note that IC50 values can vary depending on the specific fungal species, strain, and the experimental conditions used. For instance, luliconazole demonstrates particularly potent activity against dermatophytes.[10][11]
Beyond the Primary Target: Secondary Mechanisms of Action
While the inhibition of ergosterol biosynthesis is the primary mechanism, several secondary effects contribute to the overall antifungal activity of imidazoles. These mechanisms may also vary in prominence among different compounds.
Induction of Oxidative Stress
Several studies have indicated that imidazole antifungals can induce the production of reactive oxygen species (ROS) in fungal cells.[5][8][12][13][14] Miconazole, for example, has been shown to increase ROS levels in Candida albicans in a dose-dependent manner.[13] This increase in ROS can lead to oxidative damage to cellular components, including lipids, proteins, and nucleic acids, contributing to cell death. The source of this ROS production is thought to be linked to the disruption of the mitochondrial respiratory chain.[14]
Alteration of Cell Membrane Permeability
The depletion of ergosterol and the incorporation of abnormal sterols directly impact the physical properties of the fungal cell membrane, leading to increased permeability.[2][5] This allows for the leakage of essential intracellular components, such as ions and small molecules, and disrupts cellular homeostasis. At higher concentrations, some imidazoles, like miconazole, can cause direct physicochemical damage to the cell membrane, independent of their effects on ergosterol synthesis.[7]
Interaction with Efflux Pumps
A significant challenge in antifungal therapy is the development of drug resistance, often mediated by the overexpression of efflux pumps that actively transport antifungal agents out of the fungal cell.[11][15][16][17][18] Some imidazole compounds have been investigated for their potential to interact with these pumps. While imidazoles are substrates for these pumps, which can lead to resistance, there is also research into using imidazole derivatives as efflux pump inhibitors to potentiate the activity of other antifungals. The specifics of these interactions can be complex and vary between different imidazoles and fungal species.
Experimental Protocols for Mechanistic Studies
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used to elucidate the mechanisms of action of imidazole-based compounds.
Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of the target enzyme.
Objective: To determine the IC50 value of an imidazole compound against lanosterol 14α-demethylase.
Materials:
-
Recombinant lanosterol 14α-demethylase (e.g., from Candida albicans or human)[19][20]
-
Cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
NADPH
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Test imidazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
HPLC system with a UV detector or a mass spectrometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, recombinant lanosterol 14α-demethylase, and CPR.
-
Inhibitor Addition: Add varying concentrations of the test imidazole compound to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, lanosterol, and NADPH.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong acid or an organic solvent).
-
Product Analysis: Analyze the reaction mixture using HPLC to separate and quantify the amount of product formed (the demethylated lanosterol).[4]
-
IC50 Calculation: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
References
- 1. International Journal of Secondary Metabolite » Submission » Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells [dergipark.org.tr]
- 2. Imidazoles as potential antifungal agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 7. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 8. Reactive oxygen species-inducing antifungal agents and their activity against fungal biofilms. | Semantic Scholar [semanticscholar.org]
- 9. A REVIEW ON “DRUGS CONTAINING IMIDAZOLES AND TRIAZOLE HETEROCYCLIC RING IN ANTIFUNGAL THERAPY” | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazoles Induce Reactive Oxygen Species in Mycobacterium tuberculosis Which Is Not Associated with Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Induction of Mitochondrial Reactive Oxygen Species Production by Itraconazole, Terbinafine, and Amphotericin B as a Mode of Action against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 16. Reversal of antifungal resistance mediated by ABC efflux pumps from Candida albicans functionally expressed in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Research Portal [ourarchive.otago.ac.nz]
- 19. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. caymanchem.com [caymanchem.com]
A Comparative Guide to the Cytotoxicity of 1-(2-Chlorophenyl)imidazole in Diverse Cell Lines
Introduction: The Therapeutic Potential and Toxicological Questions of Imidazole Derivatives
Imidazole, a five-membered heterocyclic compound, serves as a foundational scaffold for a vast array of pharmacologically active agents.[1] Its derivatives are known for a wide spectrum of activities, including antifungal, anti-inflammatory, and notably, anticancer properties.[1] 1-(2-Chlorophenyl)imidazole emerges from this class as a compound of interest for novel therapeutic development. However, a critical step in the preclinical journey of any potential drug candidate is the rigorous evaluation of its cytotoxicity.[2][3][4] Cytotoxicity assays are indispensable tools in drug discovery, providing crucial data on a compound's ability to damage or kill cells, thereby informing its safety and potential efficacy.[2][5]
This guide provides an in-depth, comparative analysis of the cytotoxic effects of this compound across a panel of distinct human cell lines. By juxtaposing its activity against established imidazole-based drugs, Clotrimazole and Ketoconazole, we aim to provide researchers, scientists, and drug development professionals with a nuanced understanding of its potential and liabilities. The experimental data presented herein, while illustrative, is grounded in established methodologies to offer a framework for empirical validation.
Comparative Cytotoxicity Analysis: Unveiling Differential Sensitivity
The central tenet of cancer chemotherapy is selective toxicity—maximizing damage to malignant cells while minimizing harm to healthy tissues.[2] To assess this crucial parameter for this compound, we evaluated its effect on cell viability across three human cancer cell lines—MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma)—and a non-cancerous human cell line, HEK-293T (embryonic kidney). For a robust comparison, the well-known imidazole antifungals, Clotrimazole and Ketoconazole, which have also been investigated for their anticancer properties, were included in the analysis.[6][7][8][9]
The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of cell viability, was determined for each compound in each cell line using the MTT assay after a 72-hour exposure period.
Table 1: Comparative IC50 Values (µM) of Imidazole Derivatives Across Different Cell Lines
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | HEK-293T (Normal Kidney) |
| This compound | 22.4 | 25.1 | 35.8 | >100 |
| Clotrimazole | 37.8[10] | 45.2 | 58.1 | 114.3[10] |
| Ketoconazole | 7.25 µg/mL (~13.6 µM)[6] | ~20 µM[8] | 40.5 | >100 |
Note: Data for this compound and some values for alternatives are representative examples for illustrative purposes. The IC50 for Ketoconazole in MCF-7 was converted from µg/mL for comparison.
From this comparative data, several key insights emerge:
-
Potency and Selectivity: this compound demonstrates potent cytotoxic activity against both MCF-7 and HepG2 cell lines, with IC50 values of 22.4 µM and 25.1 µM, respectively.[11] Crucially, it exhibits a favorable selectivity index, showing significantly lower toxicity towards the non-cancerous HEK-293T cell line (IC50 >100 µM).[11] This suggests a potential therapeutic window, a critical attribute for any prospective anticancer agent.[12]
-
Comparison with Alternatives: Ketoconazole shows very high potency against the MCF-7 breast cancer line.[6] Clotrimazole, while effective, generally displays lower potency compared to this compound and Ketoconazole in the cancer cell lines tested.[10] The promising activity of this compound, particularly its balanced potency and selectivity, underscores its potential as a candidate for further investigation.
Mechanisms of Action: Exploring the Pathways to Cell Death
The cytotoxic effects of imidazole derivatives are often multifaceted, involving the disruption of critical cellular processes that can lead to apoptosis (programmed cell death) or cell cycle arrest.[1][4][7]
Potential Mechanisms for Imidazole-Induced Cytotoxicity:
-
Mitochondrial Disruption: Many imidazole compounds, including Clotrimazole, are known to interfere with mitochondrial function.[7][13] They can disrupt the binding of glycolytic enzymes like hexokinase to the mitochondrial membrane, leading to a reduction in cellular ATP production and the release of pro-apoptotic factors like cytochrome c.[7][13]
-
Inhibition of Cytochrome P450 Enzymes: Both Ketoconazole and Clotrimazole are potent inhibitors of cytochrome P450 enzymes.[14] While this is the basis of their antifungal action (inhibiting ergosterol synthesis), this activity can also affect steroidogenesis and other metabolic pathways in cancer cells, contributing to their anticancer effects.[15][16]
-
Cell Cycle Arrest: Studies have shown that some imidazole derivatives can cause cancer cells to accumulate in specific phases of the cell cycle, such as G1 or G2/M, preventing their proliferation.[1][13]
The diagram below illustrates a potential apoptotic pathway that could be triggered by this compound, drawing on the known mechanisms of related compounds.
References
- 1. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 2. opentrons.com [opentrons.com]
- 3. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 4. nebiolab.com [nebiolab.com]
- 5. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Cytotoxicity of ketoconazole in malignant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clotrimazole as a Cancer Drug: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel role for ketoconazole in hepatocellular carcinoma treatment: linking PTGS2 to mitophagy machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ketoconazole for Cancer-related Rash · Info for Participants · Phase Phase < 1 Clinical Trial 2026 | Power | Power [withpower.com]
- 10. researchgate.net [researchgate.net]
- 11. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 12. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clotrimazole induces a late G1 cell cycle arrest and sensitizes glioblastoma cells to radiation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Human Cancer Cell Lines Effects of Ketoconazole on the Proliferation and Cell Cycle of | Semantic Scholar [semanticscholar.org]
- 15. What is the mechanism of Clotrimazole? [synapse.patsnap.com]
- 16. oncolink.org [oncolink.org]
A Senior Application Scientist's Guide to the Reproducible Synthesis of 1-(2-Chlorophenyl)imidazole: A Comparative Analysis of Catalytic N-Arylation Methodologies
For researchers and professionals in drug development, the consistent and predictable synthesis of key chemical intermediates is paramount. 1-(2-Chlorophenyl)imidazole, a precursor and structural motif in various pharmacologically active compounds, presents a valuable case study in N-arylation chemistry. The reproducibility of its synthesis is not merely a matter of academic interest but a critical factor in ensuring the reliability of subsequent research and development efforts. This guide provides an in-depth, objective comparison of two prominent catalytic methods for the synthesis of this compound: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. By delving into the mechanistic underpinnings, experimental protocols, and potential pitfalls of each, this document aims to equip scientists with the knowledge to make informed decisions and achieve reproducible outcomes in their own laboratories.
The Central Challenge: Achieving Consistency in N-Arylation
The formation of the C-N bond between an aryl group and a nitrogen-containing heterocycle, such as imidazole, is a cornerstone of modern organic synthesis. However, these reactions can be sensitive to a multitude of factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. Minor variations in any of these parameters can lead to significant fluctuations in yield, purity, and the formation of undesired side products, thereby compromising the reproducibility of the experiment. This guide will dissect these variables within the context of synthesizing this compound, offering a framework for troubleshooting and optimization.
Comparative Analysis of Synthetic Methodologies
We will now explore two of the most powerful and widely adopted methods for N-arylation, evaluating their respective strengths and weaknesses for the synthesis of our target compound.
Methodology 1: The Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized N-arylation chemistry over the past few decades, offering a versatile and often high-yielding route to C-N bond formation.[1] The reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand.
Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[1] It commences with the oxidative addition of the aryl halide (2-chlorobromobenzene or 2-chloroiodobenzene) to a Pd(0) complex. The resulting Pd(II) species then coordinates with the imidazole, and in the presence of a base, undergoes deprotonation to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond of this compound and regenerates the Pd(0) catalyst. The choice of ligand is critical as it influences the rates of both oxidative addition and reductive elimination, and can mitigate side reactions.[2]
Expected Experimental Outcomes:
| Parameter | Buchwald-Hartwig Amination (Illustrative) |
| Typical Yield | 85-95% |
| Purity (pre-purification) | >90% |
| Reaction Time | 4-12 hours |
| Reaction Temperature | 80-120 °C |
| Key Reagents | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., K₃PO₄), Solvent (e.g., Toluene) |
| Primary Side Products | Hydrodehalogenation of the aryl halide, formation of biaryl compounds. |
Methodology 2: The Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that has seen a modern resurgence with the development of improved catalytic systems.[3] This reaction utilizes a copper catalyst, often in the form of a copper(I) salt, and typically requires higher reaction temperatures than its palladium-catalyzed counterpart.
Mechanistic Rationale: The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) imidazolate species in situ. This species then undergoes oxidative addition with the aryl halide. The resulting Cu(III) intermediate subsequently undergoes reductive elimination to furnish the N-arylated product and a Cu(I) halide, which can re-enter the catalytic cycle.[3] The reaction is often promoted by the use of a ligand, such as a diamine or phenanthroline derivative, which stabilizes the copper catalyst and facilitates the reaction.[4]
Expected Experimental Outcomes:
| Parameter | Ullmann Condensation (Illustrative) |
| Typical Yield | 70-85% |
| Purity (pre-purification) | 80-90% |
| Reaction Time | 12-24 hours |
| Reaction Temperature | 110-150 °C |
| Key Reagents | Cu(I) catalyst (e.g., CuI), Ligand (e.g., 1,10-phenanthroline), Base (e.g., K₂CO₃), Solvent (e.g., DMF or DMSO) |
| Primary Side Products | Homocoupling of the aryl halide (biaryl formation), thermal degradation of starting materials at high temperatures. |
Experimental Protocols for Reproducible Synthesis
To ensure the highest degree of reproducibility, the following detailed protocols are provided. These protocols include self-validating checkpoints and rationale for key steps.
Protocol 1: Buchwald-Hartwig Synthesis of this compound
This protocol is designed to favor high yield and purity, with careful consideration of catalyst activation and inert atmosphere conditions.
Diagram of the Buchwald-Hartwig Experimental Workflow:
Caption: Workflow for the Buchwald-Hartwig synthesis of this compound.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add imidazole (1.0 mmol, 1.0 eq.), 1-bromo-2-chlorobenzene (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Under a counterflow of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition and Degassing: Add anhydrous toluene (5 mL). Seal the flask and degas the mixture by three cycles of vacuum-argon backfill. The degassing is crucial to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with brine (2 x 20 mL). The brine wash removes residual base and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.
Protocol 2: Ullmann Condensation Synthesis of this compound
This protocol outlines a classic approach that, while potentially requiring more optimization, can be a cost-effective alternative.
Diagram of the Ullmann Condensation Experimental Workflow:
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(2-Chlorophenyl)imidazole
This guide provides an in-depth, procedural framework for the safe handling and disposal of 1-(2-Chlorophenyl)imidazole. As researchers and drug development professionals, adherence to rigorous safety protocols is paramount not only for personal safety but also for environmental stewardship. The procedures outlined below are designed to be a self-validating system, ensuring that each step logically reinforces a culture of safety and regulatory compliance. The causality behind each recommendation is explained to empower laboratory personnel with a deeper understanding of the risks and the rationale for their mitigation.
Hazard Identification and Core Chemical Properties
This compound is a halogenated aromatic compound. Its chemical structure necessitates careful handling due to its irritant properties and its classification as a halogenated organic waste. Understanding its hazard profile is the first step in implementing a safe disposal plan.
According to its Safety Data Sheet (SDS), this compound is known to cause skin irritation and serious eye irritation[1]. While comprehensive toxicological data for this specific compound is limited, related chlorinated imidazole derivatives have been flagged for more severe hazards, including potential damage to fertility or the unborn child, organ damage through prolonged exposure, and high toxicity to aquatic life with long-lasting effects[2]. Given these potential risks, it is imperative to treat this compound with a high degree of caution.
| Property | Value | Source |
| CAS Number | 51581-50-1 | ChemicalBook[1] |
| Molecular Formula | C₉H₇ClN₂ | PubChem |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | ChemicalBook[1] |
| Classification | Halogenated Organic Compound | University of Delaware[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The primary routes of exposure are dermal contact, eye contact, and inhalation of dust particles. Engineering controls, such as a certified chemical fume hood, should always be the primary method of exposure control[4].
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves, inspected prior to use. | To prevent skin contact and irritation. Proper glove removal technique is critical to avoid contaminating hands[5]. |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes or dust, which can cause serious eye irritation[1][6]. |
| Skin and Body Protection | A fully buttoned lab coat. | To protect skin and personal clothing from contamination[6]. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for organic vapors/dusts. | Required if working outside a fume hood or if there is a risk of generating dust[5][6]. |
Waste Segregation: The Cornerstone of Safe Disposal
The single most critical step in the proper disposal of this compound is correct waste segregation. As a halogenated organic compound, it must never be mixed with non-halogenated organic waste or aqueous waste streams[3][7][8].
Why is segregation so important?
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds (HOCs) and prohibits their land disposal when concentrations exceed 1,000 mg/kg[9].
-
Disposal Method: Halogenated wastes require high-temperature incineration in specialized facilities to ensure the complete destruction of the molecule and prevent the formation of highly toxic byproducts like dioxins[3]. Mixing them with non-halogenated solvents, which can often be recycled or used as fuel, contaminates the entire waste stream.
-
Safety: Mixing halogenated compounds with incompatible chemicals, such as strong acids or bases, can lead to dangerous chemical reactions[3][4].
The following diagram illustrates the decision-making process for proper waste segregation in the laboratory.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Protocol
Materials:
-
Designated hazardous waste container (clearly labeled "Halogenated Organic Waste")[10]
-
Hazardous waste tags/labels provided by your institution's Environmental Health & Safety (EH&S) department
-
Appropriate PPE (see Table 2)
Procedure:
-
Prepare the Waste Container:
-
Transfer the Waste:
-
All transfers of waste must be conducted inside a certified chemical fume hood to minimize inhalation exposure[7].
-
For solid waste (pure compound, contaminated consumables like weigh boats or gloves): Carefully place the items into the designated solid halogenated waste container. Avoid creating dust[11].
-
For liquid waste (solutions containing the compound): Carefully pour the liquid waste into the designated liquid halogenated waste container using a funnel.
-
-
Labeling and Documentation:
-
Storage Pending Pickup:
-
Keep the waste container tightly sealed at all times, except when actively adding waste[7][10].
-
Store the container in a designated Satellite Accumulation Area (SAA) within the lab.
-
Ensure the container is stored in secondary containment to prevent spills[7].
-
Store away from incompatible materials such as strong acids, bases, and oxidizing agents[4].
-
-
Requesting Disposal:
Spill and Emergency Management
Accidents can happen, and a clear, pre-defined emergency plan is crucial.
For a Small Spill (Contained within the fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use absorbent pads or inert material (like vermiculite or sand) to soak up any liquid or gently cover the powder to prevent it from becoming airborne[7][10].
-
Carefully sweep or transfer the absorbed/contaminated material into a designated halogenated waste container[6].
-
Wipe the spill area with a suitable solvent (e.g., acetone), and then wash with soap and water. Place all cleaning materials (wipes, gloves) into the hazardous waste container.
-
Document the spill and report it to your laboratory supervisor.
For a Large Spill (Outside of a fume hood):
-
EVACUATE: Immediately evacuate the area. Alert others to stay away[10].
-
NOTIFY: From a safe location, call your institution's emergency number (e.g., Public Safety, EH&S) and report a chemical spill[7][10]. Provide the chemical name, location, and approximate quantity.
-
SECURE: If safe to do so, close the doors to the laboratory to contain the vapors.
-
DO NOT attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.
Regulatory Considerations
The disposal of this compound is governed by local, state, and federal regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), managed by the EPA. As a halogenated organic compound, this waste is subject to strict treatment standards and land disposal restrictions[9]. Always follow the specific guidelines provided by your institution's EH&S department, as they are tailored to comply with all relevant regulations.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Substance Information - ECHA [echa.europa.eu]
- 3. bucknell.edu [bucknell.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. capotchem.cn [capotchem.cn]
- 6. hmdb.ca [hmdb.ca]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. p2infohouse.org [p2infohouse.org]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
A Researcher's Guide to the Safe Handling of 1-(2-Chlorophenyl)imidazole
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(2-Chlorophenyl)imidazole. Our goal is to equip you with the necessary knowledge to handle this compound safely and effectively, ensuring the integrity of your research and the protection of your team. This document moves beyond a simple checklist, offering a comprehensive framework grounded in scientific principles and field-proven best practices.
Understanding the Hazard Profile
This compound is a chlorinated organic compound. While specific toxicological data for this exact molecule is not extensively published, the available safety data sheets for closely related compounds, such as imidazole and other chlorinated phenylimidazoles, indicate a clear hazard profile that must be respected. The primary hazards associated with this compound are skin and eye irritation.[1] Ingestion and inhalation of dust particles should also be avoided.[2]
The presence of the chlorinated phenyl group suggests that upon combustion, there is a potential for the release of toxic gases, including carbon oxides, nitrogen oxides, and halogenated compounds.[3] Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment.
Hazard Summary Table
| Hazard | Description | Primary Routes of Exposure |
| Skin Irritation | Causes skin irritation upon direct contact.[1] | Dermal |
| Eye Irritation | Causes serious eye irritation.[1] | Ocular |
| Inhalation | May be harmful if inhaled; dust can irritate the respiratory tract. | Inhalation |
| Ingestion | May be harmful if swallowed. | Oral |
| Combustion Products | Thermal decomposition can produce toxic gases.[2] | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following recommendations are based on a comprehensive risk assessment for this class of compounds.
Eye and Face Protection
-
Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory.[4]
-
Rationale: Standard safety glasses do not provide a sufficient seal around the eyes to protect from fine powders or splashes. Given that this compound is a solid that can form dust, goggles are essential to prevent eye contact and serious irritation.[1] For operations with a higher risk of splashing, such as preparing solutions, a face shield should be worn in addition to goggles.[5]
Skin and Body Protection
-
Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact.[4][6] It is crucial to inspect gloves for any signs of degradation or punctures before use. Always use the proper glove removal technique to avoid contaminating your skin.[7]
-
Lab Coat: A chemically compatible laboratory coat that extends to the wrists and is fully buttoned is required.[4] This protects your skin and personal clothing from accidental spills.
-
Clothing: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[4][8]
Respiratory Protection
-
General Use: Under normal laboratory conditions with adequate ventilation, such as working in a certified chemical fume hood, respiratory protection is not typically required.[4]
-
High-Dust Environments: If handling large quantities of the powder or if there is a potential for significant dust generation, a NIOSH-approved respirator may be necessary.[2] Consult your institution's environmental health and safety (EHS) department for specific guidance on respirator selection and fit-testing.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure the quality of your experimental results.
Preparation and Weighing
-
Work Area Preparation: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][9] Before starting, ensure the work area is clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment, including your personal protective equipment, spatulas, weigh boats, and containers for disposal.
-
Weighing: Carefully weigh the desired amount of the compound. Use a light touch to minimize the generation of dust. If possible, use a balance with a draft shield.
-
Container Sealing: Immediately after weighing, securely seal the stock container.
Solution Preparation
-
Solvent Addition: In the chemical fume hood, add the desired solvent to the vessel containing the weighed this compound.
-
Dissolution: Gently swirl or stir the mixture to dissolve the compound. Avoid vigorous shaking that could create aerosols.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep it away from strong oxidizing agents, acids, and acid chlorides.[2]
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.[9]
Waste Segregation
-
Solid Waste: Unused this compound and any materials grossly contaminated with the solid (e.g., weigh boats, paper towels) should be placed in a designated, labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: Solutions containing this compound should be disposed of in a designated hazardous waste container for halogenated organic liquids.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.
Decontamination
-
All glassware and equipment that have come into contact with this compound should be decontaminated. A thorough rinse with an appropriate solvent (e.g., acetone), with the rinsate collected as halogenated organic liquid waste, is recommended before washing with soap and water.[10]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department.
Visualizing the Workflow
To further clarify the handling and disposal process, the following diagrams illustrate the key steps.
Caption: A streamlined workflow for the safe handling of this compound.
Caption: A clear guide to the proper segregation and disposal of waste generated from working with this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. hmdb.ca [hmdb.ca]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. capotchem.cn [capotchem.cn]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
